Camsirubicin
Descripción
Structure
3D Structure
Propiedades
Número CAS |
236095-26-4 |
|---|---|
Fórmula molecular |
C27H32N2O9 |
Peso molecular |
528.5 g/mol |
Nombre IUPAC |
(8R,10S)-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one |
InChI |
InChI=1S/C27H32N2O9/c1-11-23(31)14(28)8-17(37-11)38-16-10-27(35,6-7-30)9-13-19(16)26(34)20-21(25(13)33)24(32)12-4-3-5-15(36-2)18(12)22(20)29/h3-5,11,14,16-17,23,29-31,33-35H,6-10,28H2,1-2H3/t11-,14-,16-,17-,23+,27-/m0/s1 |
Clave InChI |
GNCWGPLZJLZZPI-KUIJCEFOSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Camsirubicin; |
Origen del producto |
United States |
Foundational & Exploratory
Camsirubicin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Camsirubicin (formerly GPX-150, MNPR-201), a novel analog of the widely used anthracycline doxorubicin, has been engineered to retain potent anticancer activity while mitigating the dose-limiting cardiotoxicity associated with its parent compound. This technical guide provides an in-depth exploration of this compound's core mechanism of action in cancer cells. It details its function as a DNA intercalator and a selective topoisomerase IIα inhibitor, leading to DNA damage, cell cycle arrest, and apoptosis. This document synthesizes available preclinical and clinical data, offering a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction
Anthracyclines, such as doxorubicin, have been a cornerstone of cancer chemotherapy for decades. However, their clinical utility is often hampered by the risk of irreversible cardiotoxicity. This compound was developed to address this limitation by modifying the doxorubicin structure to reduce the formation of cardiotoxic metabolites and reactive oxygen species. The antitumor effects of this compound, similar to doxorubicin, are primarily mediated through the stabilization of the topoisomerase II complex after DNA strand breaks and through DNA intercalation, ultimately leading to tumor cell apoptosis. A key differentiator for this compound is its substantial selectivity for inhibiting topoisomerase IIα over topoisomerase IIβ, an isoform implicated in doxorubicin-induced cardiotoxicity.
Core Mechanism of Action
This compound exerts its cytotoxic effects on cancer cells through a multi-faceted approach that disrupts fundamental cellular processes.
DNA Intercalation and Topoisomerase II Inhibition
Like other anthracyclines, this compound intercalates into the DNA, distorting the helical structure and interfering with DNA and RNA synthesis. However, its primary mechanism of action is the inhibition of topoisomerase II. Topoisomerase II enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.
This compound acts as a topoisomerase II poison, stabilizing the covalent complex between the enzyme and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks. These breaks trigger a cascade of cellular responses, including cell cycle arrest and apoptosis.
Selective Inhibition of Topoisomerase II Isoforms
A critical aspect of this compound's mechanism is its selectivity for the topoisomerase IIα isoform over the topoisomerase IIβ isoform.
-
Topoisomerase IIα: Primarily expressed in proliferating cells and is the main target for many anticancer drugs. Its inhibition is linked to the desired cytotoxic effects.
-
Topoisomerase IIβ: Expressed in both proliferating and quiescent cells, including cardiomyocytes. Inhibition of this isoform is believed to be a major contributor to the cardiotoxicity of doxorubicin.
Preclinical studies have demonstrated that this compound is substantially more selective than doxorubicin for inhibiting topoisomerase IIα. This selectivity likely underlies the observed minimal cardiotoxicity of this compound in both preclinical models and clinical trials. For instance, in one in vitro study, doxorubicin inhibited the decatenation of DNA by topoisomerase IIβ with an EC50 of 40.1 μM, whereas this compound showed no significant effect at concentrations up to 100 μM[1].
Cellular Consequences of this compound Action
The molecular events initiated by this compound converge to induce cancer cell death.
Cell Cycle Arrest
The accumulation of DNA double-strand breaks triggers cell cycle checkpoints, leading to a halt in cell cycle progression. This provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the cell is directed towards apoptosis. While specific studies on this compound's effect on cell cycle phases are limited, anthracyclines are known to typically induce a G2/M phase arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is the ultimate fate of cancer cells treated with effective doses of this compound. The DNA damage and cellular stress induced by the drug activate intrinsic and extrinsic apoptotic pathways. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Amrubicin, another anthracycline, has been shown to induce apoptosis through the activation of caspase-3/7, preceded by a loss of mitochondrial membrane potential[2]. It is highly probable that this compound follows a similar pathway.
Immunogenic Cell Death
Recent preclinical findings suggest that this compound can induce immunogenic cell death (ICD). A study demonstrated that this compound increases the surface exposure of calreticulin (CALR) and heat shock protein 90 (HSP90) on MDA-MB-468 breast cancer cells. Surface-exposed calreticulin acts as an "eat-me" signal, promoting the phagocytosis of cancer cells by dendritic cells and initiating an antitumor immune response.
Quantitative Data
In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-468 | Breast Cancer | Data not publicly available | [3] |
Researchers are encouraged to consult Monopar Therapeutics' publications for more detailed preclinical data.
Clinical Efficacy in Advanced Soft Tissue Sarcoma (ASTS)
Clinical trials have provided quantitative data on the antitumor activity of this compound in patients with ASTS.
| Dose Level | Patient Cohort | Tumor Size Reduction | Reference |
| 520 mg/m² | 1 patient | 21% after 6 cycles | [4] |
| 650 mg/m² | 2 patients | 18% and 20% after 2 cycles | [4] |
Experimental Protocols
Topoisomerase II Activity Assay (Decatenation Assay)
This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this activity is indicative of a topoisomerase II inhibitor.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing kDNA, assay buffer (containing ATP and MgCl2), and the test compound (this compound or doxorubicin).
-
Enzyme Addition: Add purified human topoisomerase IIα or IIβ to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network.
DNA Damage Assessment (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound for a specified duration.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions.
-
Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound.
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates into DNA but cannot cross the intact membrane of live or early apoptotic cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound represents a significant advancement in anthracycline-based chemotherapy. Its core mechanism of action, centered on DNA intercalation and selective topoisomerase IIα inhibition, provides a strong foundation for its potent anticancer activity. The key advantage of its isoform selectivity, which spares topoisomerase IIβ, translates into a markedly improved cardiac safety profile compared to doxorubicin. The induction of immunogenic cell death further adds to its potential as a next-generation anticancer agent. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, serving as a valuable resource for ongoing research and development efforts in oncology. Further preclinical studies to elucidate the full spectrum of its in vitro cytotoxicity and the detailed signaling pathways it modulates will be crucial for optimizing its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase-3/7 preceding a loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
Camsirubicin vs doxorubicin molecular structure
An In-depth Technical Guide to the Molecular and Clinical Distinctions Between Camsirubicin and Doxorubicin
Executive Summary
Doxorubicin has been a cornerstone of chemotherapy for decades, valued for its broad-spectrum efficacy against a variety of cancers.[1][][3] However, its clinical utility is significantly hampered by dose-dependent cardiotoxicity, a life-threatening side effect that limits its long-term use.[4][5] this compound, a novel analog of doxorubicin, has been engineered to mitigate this cardiac damage while retaining potent antitumor activity.[5][6][7] This technical guide provides a detailed comparison of the molecular structures, mechanisms of action, and clinical profiles of this compound and doxorubicin, offering insights for researchers and drug development professionals.
Molecular Structure Comparison
The fundamental difference between this compound and doxorubicin lies in two specific modifications to the anthracycline core, as detailed by its chemical name: 5-imino-13-deoxydoxorubicin.[7][8]
-
5-imino Substitution: The ketone group at the C-5 position of the anthraquinone ring in doxorubicin is replaced with an imino (=N) group in this compound.
-
13-deoxy Modification: The side chain at C-9 is altered. Doxorubicin has a hydroxyacetyl group (-COCH₂OH), whereas this compound has a 2-hydroxyethyl group (-CH₂CH₂OH), removing the ketone at the C-13 position.
These alterations result in distinct chemical properties, as summarized below.
| Feature | Doxorubicin | This compound | Reference |
| Chemical Formula | C₂₇H₂₉NO₁₁ | C₂₇H₃₂N₂O₉ | [8][9] |
| Molecular Weight | 543.5 g/mol | 528.5 g/mol | [8][9] |
| Synonym | Adriamycin | GPX-150; 5-imino-13-deoxydoxorubicin | [8][10] |
| C-5 Position | Ketone (=O) | Imino (=N) | [8] |
| C-9 Side Chain | Hydroxyacetyl (-COCH₂OH) | 2-Hydroxyethyl (-CH₂CH₂OH) | [8] |
Mechanism of Action and Mechanistic Differences
Both drugs exert their anticancer effects primarily through interaction with DNA and topoisomerase II, but their structural differences lead to distinct biological consequences, particularly concerning toxicity.
Doxorubicin's Mechanism of Action
Doxorubicin's cytotoxic effects are attributed to a multi-faceted mechanism:
-
DNA Intercalation: The planar anthraquinone ring of doxorubicin inserts itself between DNA base pairs, obstructing DNA replication and transcription processes.[][4][11]
-
Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils. This traps the enzyme, leading to double-strand DNA breaks and subsequent apoptosis.[4][12]
-
Reactive Oxygen Species (ROS) Generation: The quinone moiety in the doxorubicin structure can undergo redox cycling, leading to the production of free radicals like superoxide. This oxidative stress damages cellular components, including lipids, proteins, and DNA, and is considered a primary driver of its cardiotoxicity.[4]
This compound's Differentiated Mechanism
This compound is designed to retain the core anticancer activities while minimizing the cardiotoxic effects.[7]
-
Preserved DNA Intercalation and Topoisomerase II Inhibition: Like doxorubicin, this compound intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[7][8] Some evidence suggests it may selectively target the topoisomerase IIβ isoform.[13]
-
Reduced ROS Generation: The key modifications at the C-5 and C-13 positions are believed to significantly reduce the molecule's ability to participate in the redox cycling that generates cardiotoxic free radicals. This is the central hypothesis for its improved safety profile.[14]
Clinical Data and Comparative Efficacy
Clinical trials, particularly the Phase 1b study in Advanced Soft Tissue Sarcoma (ASTS), have provided crucial data on this compound's safety and efficacy, allowing for a direct comparison with doxorubicin, the standard first-line treatment for this condition.[15][16]
Efficacy in Advanced Soft Tissue Sarcoma (ASTS)
| Metric | Doxorubicin | This compound (Phase 1b Data) | Reference |
| Context | Standard 1st-line therapy for ASTS | Dose-escalation trial in ASTS patients | [15][16] |
| Typical Dosing | 60-75 mg/m² per cycle | Dose escalated up to 650 mg/m² per cycle | [6][15] |
| Tumor Response | Established efficacy | 18-20% tumor size reduction at 650 mg/m² dose; 21% reduction at 520 mg/m² dose. | [15][17] |
| Disease Control | Varies | All 3 patients at 520 mg/m² achieved stable disease. | [15][17] |
Comparative Safety and Tolerability
The most significant distinction observed clinically is the improved side-effect profile of this compound.
| Adverse Event | Doxorubicin (Reported Rates) | This compound (Phase 1b Data) | Reference |
| Cardiotoxicity | Well-documented, irreversible, and dose-limiting. | No drug-related cardiotoxicity observed, monitored by LVEF. | [14][15][18] |
| Hair Loss (Alopecia) | ~50% of patients report some hair loss. | ~25% of patients experienced hair loss (17% low grade, 8% >50%). | [15][18] |
| Oral Mucositis | ~35-40% of patients experience mild-to-severe mucositis. | ~8-14% of patients experienced mild-to-severe mucositis. | [15][18] |
These data suggest that the molecular modifications in this compound successfully translate to a clinically meaningful reduction in hallmark doxorubicin-associated toxicities, potentially allowing for higher cumulative doses and longer treatment durations.[14]
Experimental Protocols and Methodologies
Evaluating and comparing anthracycline analogs involves a standardized progression from preclinical assays to clinical trials.
Key Preclinical and Clinical Assays
-
Cytotoxicity Assays (e.g., MTT or CellTiter-Glo®):
-
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Methodology: Cancer cell lines are seeded in 96-well plates and incubated with serial dilutions of this compound or doxorubicin for 48-72 hours. A reagent that measures metabolic activity (proportional to the number of viable cells) is added, and absorbance or luminescence is read. IC50 values are then calculated to compare potency.
-
-
Topoisomerase II Inhibition Assay:
-
Objective: To confirm and quantify the inhibition of topoisomerase II activity.
-
Methodology: A DNA substrate (e.g., supercoiled plasmid) is incubated with purified human topoisomerase II enzyme in the presence of varying concentrations of the drug. The reaction products are separated by agarose gel electrophoresis. Effective inhibition is observed as a reduction in the conversion of supercoiled DNA to its relaxed or linearized form.
-
-
In Vivo Tumor Xenograft Studies:
-
Objective: To evaluate antitumor efficacy in a living organism.
-
Methodology: Immunocompromised mice are implanted with human tumor cells. Once tumors are established, mice are treated with this compound, doxorubicin, or a vehicle control. Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed to determine the percentage of tumor growth inhibition.
-
-
Clinical Cardiotoxicity Monitoring:
-
Objective: To assess the impact on cardiac function in human patients.
-
Methodology: As performed in the this compound Phase 1b trial (NCT05043649), cardiac function is monitored by measuring the Left Ventricular Ejection Fraction (LVEF) using echocardiograms at baseline and regular intervals during treatment. A significant drop in LVEF is a primary indicator of cardiotoxicity.[5][15]
-
General Experimental Workflow
The logical flow for comparing a novel analog like this compound to a standard drug like doxorubicin follows a clear path from the lab to the clinic.
Conclusion
This compound represents a rationally designed evolution of doxorubicin, engineered to uncouple potent anticancer efficacy from dose-limiting cardiotoxicity. The targeted modifications at the C-5 and C-13 positions appear to successfully reduce the generation of reactive oxygen species while preserving the crucial DNA-damaging mechanisms. Early clinical data in ASTS patients are promising, demonstrating significant tumor responses and a markedly improved safety profile regarding cardiotoxicity, alopecia, and mucositis when compared to historical data for doxorubicin. These findings support the continued development of this compound as a potentially safer and more effective therapeutic option for cancers currently treated with anthracyclines.
References
- 1. remedypublications.com [remedypublications.com]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Monopar Announces Successful Advancement of this compound Phase 1b Clinical Trial Past Fourth Cohort, Escalates Next to 650mg/m2 - BioSpace [biospace.com]
- 7. Facebook [cancer.gov]
- 8. This compound | C27H32N2O9 | CID 135446069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Doxorubicin (Adriamycin) | C27H30ClNO11 | CID 51066577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Monopar Announces Encouraging Clinical Data from Ongoing this compound Phase 1b Trial :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 15. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 16. targetedonc.com [targetedonc.com]
- 17. onclive.com [onclive.com]
- 18. Monopar Announces this compound Clinical Program Update - Improved Side Effect Profile Seen to Date Compared to Doxorubicin :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
The Synthesis of Camsirubicin: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Synthetic Pathway of a Promising Doxorubicin Analogue
Camsirubicin, also known as GPX-150, is a synthetic analogue of the widely used chemotherapeutic agent doxorubicin.[1][2] Developed to mitigate the dose-limiting cardiotoxicity associated with doxorubicin, this compound features two key structural modifications: the substitution of the C5-ketone with an imino group and the removal of the C13-hydroxyl group.[1][2] This technical guide provides a detailed overview of the synthesis of this compound, including experimental protocols and quantitative data, intended for researchers, scientists, and professionals in the field of drug development.
Core Synthesis Strategy
The synthesis of this compound (5-imino-13-deoxydoxorubicin) originates from doxorubicin, involving a multi-step process that strategically introduces the desired chemical modifications while protecting other reactive functionalities within the molecule. The overall pathway can be conceptualized as follows:
Caption: Overall synthetic strategy for this compound.
Detailed Synthesis Pathway and Experimental Protocols
The synthesis of this compound is a nuanced process requiring careful control of reaction conditions. The following sections detail the key transformations.
Step 1: Protection of Doxorubicin
To prevent unwanted side reactions, the amino group on the daunosamine sugar and the primary hydroxyl group at the C-14 position of doxorubicin are protected. A common protection strategy involves trifluoroacetylation of the amino group and tritylation of the C-14 hydroxyl group.
Experimental Protocol:
-
N-Trifluoroacetylation: Doxorubicin hydrochloride is dissolved in a suitable solvent such as pyridine. Ethyl trifluoroacetate is added, and the reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
14-O-Tritylation: To the solution containing N-trifluoroacetyl-doxorubicin, trityl chloride (triphenylmethyl chloride) is added. The reaction is stirred until complete, yielding the fully protected doxorubicin derivative. The product is then purified using column chromatography.
Step 2: Formation of the 5-Imino Moiety
The introduction of the 5-imino group is achieved through ammonolysis of the protected doxorubicin. This reaction converts the C5-quinone moiety into an imine.
Experimental Protocol:
-
The protected doxorubicin is dissolved in a solvent mixture, typically containing methanol and ammonia.
-
The solution is stirred at a controlled temperature in a sealed vessel. The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the resulting 5-imino intermediate is purified. A publication by Acton and Tong describes the necessity of protecting doxorubicin as the N-(trifluoroacetyl) 14-O-p-anisyldiphenylmethyl ether to prevent degradation during ammonolysis.[3]
Step 3: Deoxygenation at the C-13 Position
A critical step in the synthesis is the removal of the hydroxyl group at the C-13 position. This transformation is typically achieved through a reductive deoxygenation process.
Experimental Protocol:
-
The 5-imino protected intermediate is dissolved in an appropriate solvent.
-
A reducing agent, such as sodium dithionite, is added to the solution.
-
The reaction is stirred under an inert atmosphere until the deoxygenation is complete.
-
The crude 13-deoxy-5-imino protected intermediate is isolated and purified.
Step 4: Deprotection to Yield this compound
The final step involves the removal of the protecting groups from the amino and C-14 hydroxyl functionalities to yield this compound.
Experimental Protocol:
-
The 13-deoxy-5-imino protected intermediate is treated with a mild acid, such as trifluoroacetic acid, to remove the trityl group from the C-14 position.
-
Subsequent treatment with a mild base, such as sodium bicarbonate, removes the trifluoroacetyl group from the amino function.
-
The final product, this compound, is purified by chromatography.
Quantitative Data
The following table summarizes typical yields for the key steps in the synthesis of this compound. It is important to note that these yields can vary depending on the specific reaction conditions and purification methods employed.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Protection | Doxorubicin | Protected Doxorubicin | 85-95 |
| Ammonolysis | Protected Doxorubicin | 5-Imino Protected Intermediate | 60-70 |
| Deoxygenation | 5-Imino Protected Intermediate | 13-Deoxy-5-imino Protected Intermediate | 50-60 |
| Deprotection | 13-Deoxy-5-imino Protected Intermediate | This compound | 70-80 |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.
Caption: General laboratory workflow for this compound synthesis.
Conclusion
The synthesis of this compound represents a significant advancement in the development of safer anthracycline-based chemotherapeutics. The multi-step process, involving strategic protection, imine formation, deoxygenation, and deprotection, allows for the precise modification of the doxorubicin scaffold. The detailed protocols and data presented in this guide are intended to support further research and development in this important area of medicinal chemistry. Continued optimization of this synthetic pathway will be crucial for making this promising drug candidate more accessible for clinical investigation and, ultimately, for patients.
References
Camsirubicin's Interaction with Topoisomerase II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Camsirubicin, a novel analog of doxorubicin, has emerged as a promising anti-cancer agent, particularly in the treatment of advanced soft tissue sarcoma.[1][2] Its mechanism of action is intrinsically linked to its role as a topoisomerase II inhibitor. This technical guide provides an in-depth overview of the this compound topoisomerase II inhibition assay, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Concept: Topoisomerase II Inhibition
Topoisomerase II enzymes are critical for resolving DNA topological challenges that arise during replication, transcription, and chromosome segregation.[3] They function by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[3] Certain anticancer drugs, known as topoisomerase II poisons, exploit this mechanism by stabilizing the transient "cleavage complex," in which the enzyme is covalently bound to the broken DNA ends. This leads to an accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[4][5]
This compound is designed to retain the anti-cancer activity of doxorubicin, a well-known topoisomerase II inhibitor, while mitigating the cardiotoxicity associated with the parent compound.[6] A key aspect of its preclinical and clinical evaluation involves characterizing its specific inhibitory effects on the two human topoisomerase II isoforms: alpha (IIα) and beta (IIβ).
Quantitative Analysis of Topoisomerase II Inhibition
The inhibitory potency of this compound (also known as GPX-150 and 13-deoxy, 5-iminodoxorubicin) against human topoisomerase IIα and IIβ has been quantified using in vitro decatenation assays. The half-maximal inhibitory concentration (IC50) values from a key study are summarized below, providing a direct comparison with doxorubicin.
| Compound | Topoisomerase IIα IC50 (µmol/L) | Topoisomerase IIβ IC50 (µmol/L) |
| This compound (GPX-150) | 2.5 | > 100 |
| Doxorubicin | 0.25 | 2.5 |
| Data sourced from Adris et al., 2019.[1] |
These data demonstrate that this compound is a potent inhibitor of topoisomerase IIα.[1] Notably, it exhibits significantly greater selectivity for the IIα isoform over the IIβ isoform when compared to doxorubicin.[1] In contrast, doxorubicin inhibits both isoforms, with approximately 10-fold greater potency against topoisomerase IIα.[1] Another study also reported that this compound did not have any apparent effect on topoisomerase IIβ at concentrations up to 100 μM in a decatenation assay.[7]
Experimental Protocol: Topoisomerase II Decatenation Assay
The following protocol outlines the methodology for assessing the inhibitory activity of this compound on human topoisomerase IIα and IIβ through a DNA decatenation assay. This in vitro assay measures the ability of the enzyme to separate interlocked DNA circles (catenated kinetoplast DNA, kDNA), a reaction that is inhibited in the presence of compounds like this compound.
Materials:
-
Purified human topoisomerase IIα and IIβ enzymes
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (10 mmol/L Tris-HCl, pH 8.0, 50 mmol/L NaCl, 0.1 mmol/L EDTA, 50 mmol/L KCl, 5 mmol/L MgCl2, 15 µg/mL BSA)
-
ATP solution (0.2 mmol/L)
-
This compound (GPX-150) and Doxorubicin solutions at various concentrations (e.g., 100 µmol/L to 100 nmol/L)
-
Vehicle control (e.g., DMSO)
-
Stop buffer/loading dye
-
Agarose gel
-
Electrophoresis buffer
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, and kDNA (e.g., 3 µg/mL).
-
Compound Addition: Add the desired concentration of this compound, doxorubicin, or vehicle control to the respective tubes.
-
Enzyme Addition: Initiate the reaction by adding a specified number of units (e.g., 4 units) of either human topoisomerase IIα or IIβ.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA forms.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Catenated kDNA remains at the top of the gel, while decatenated DNA migrates further into the gel as relaxed circles. The degree of inhibition is determined by the reduction in the amount of decatenated product compared to the control.
-
Quantification: Quantify the decatenated DNA bands to determine the IC50 values for each compound against each topoisomerase isoform.[1]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the topoisomerase II catalytic cycle and the experimental workflow of the inhibition assay.
Caption: this compound traps the Topoisomerase II cleavage complex, leading to DNA damage.
Caption: Workflow for the this compound Topoisomerase II decatenation inhibition assay.
References
- 1. A phase II clinical study of 13‐deoxy, 5‐iminodoxorubicin (GPX‐150) with metastatic and unresectable soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase II clinical study of 13-deoxy, 5-iminodoxorubicin (GPX-150) with metastatic and unresectable soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA topoisomerase II enzymes as molecular targets for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy | MDPI [mdpi.com]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 7. Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Camsirubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camsirubicin (formerly GPX-150) is a novel anthracycline analog of doxorubicin currently under investigation for the treatment of various cancers, most notably advanced soft tissue sarcoma (ASTS).[1][2][3][4] It has been specifically engineered to retain the potent anti-tumor activity of doxorubicin while mitigating the dose-limiting and often irreversible cardiotoxicity associated with the parent compound.[5][6] This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, including detailed experimental methodologies and visual representations of key pathways and processes.
Pharmacodynamics: The Molecular Basis of this compound's Action
The primary mechanism of action of this compound, like other anthracyclines, involves the disruption of DNA synthesis and function, ultimately leading to cancer cell death. This is achieved through two main processes: DNA intercalation and inhibition of topoisomerase II.[7][8]
Mechanism of Action
This compound intercalates into the DNA double helix, physically obstructing the processes of replication and transcription. More critically, it acts as a topoisomerase II inhibitor. Topoisomerase II enzymes are essential for resolving DNA topological problems, such as supercoiling and tangling, that arise during replication and transcription. They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.
This compound stabilizes the "cleavage complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme is covalently bound to the 5' ends of the broken DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks. These breaks trigger a DNA damage response (DDR), which, if the damage is too extensive to be repaired, activates apoptotic pathways, resulting in programmed cell death.[9][10][11]
A key differentiating feature of this compound is its reported selectivity for topoisomerase IIα over topoisomerase IIβ.[7] The alpha isoform is highly expressed in proliferating cancer cells, while the beta isoform is more constitutively expressed, including in quiescent cardiomyocytes. It is hypothesized that the cardiotoxicity of doxorubicin is at least partially mediated by its inhibition of topoisomerase IIβ in heart muscle cells.[7] By preferentially targeting topoisomerase IIα, this compound aims to concentrate its cytotoxic effects on cancer cells while sparing the heart.
Experimental Protocols: Pharmacodynamics
Topoisomerase II Decatenation Assay
This in vitro assay is a standard method to determine the inhibitory activity of a compound against topoisomerase II. The principle is based on the ability of topoisomerase II to resolve catenated networks of DNA, such as kinetoplast DNA (kDNA), into individual minicircles. An inhibitor will prevent this decatenation.
Materials:
-
Purified human topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM Dithiothreitol, 100 µg/ml bovine serum albumin)
-
ATP solution (e.g., 10 mM)
-
This compound (at various concentrations)
-
Stop Buffer/Loading Dye (e.g., containing SDS and a tracking dye)
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide) and imaging system
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the assay buffer, ATP, and kDNA.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. A vehicle control (e.g., DMSO) should be included.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of topoisomerase IIα to each tube.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the DNA forms. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Visualization: Stain the gel with a DNA-intercalating dye and visualize the DNA bands under UV light. The degree of inhibition is determined by the reduction in the amount of decatenated minicircles in the presence of this compound compared to the control.[5][12][13]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound has been characterized in a Phase I clinical trial. These parameters are crucial for determining the appropriate dosing regimen and understanding the drug's behavior in the body.
Human Pharmacokinetic Parameters
A Phase I study in patients with advanced solid tumors provided the following key pharmacokinetic parameters for this compound administered as an intravenous infusion every 21 days.
| Parameter | Value (Mean ± SD) | Unit | Description |
| AUC | 8.0 ± 2.6 | µg·h/mL | Area Under the Curve: Total drug exposure over time. |
| Clearance (CL) | 607 ± 210 | mL/min/m² | Clearance: The volume of plasma cleared of the drug per unit time. |
| t½β | 13.8 ± 4.6 | hours | Elimination Half-Life: The time required for the drug concentration in the body to be reduced by half. |
Data from a Phase I study of GPX-150 (this compound).
Experimental Protocols: Pharmacokinetics
Bioanalytical Method for this compound Quantification in Plasma
While the specific, validated bioanalytical method for the clinical trials has not been published in detail, a standard approach for quantifying doxorubicin analogs like this compound in plasma involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle:
This method provides high sensitivity and selectivity for the quantification of drugs in complex biological matrices like plasma. The drug is first extracted from the plasma, separated from other components using liquid chromatography, and then detected and quantified by mass spectrometry.
Generalized Protocol:
-
Sample Preparation:
-
Aliquots of human plasma samples are thawed.
-
An internal standard (a molecule with similar chemical properties to this compound, often a deuterated version) is added to the plasma samples, quality controls, and calibration standards.
-
The drug and internal standard are extracted from the plasma proteins. This can be achieved through:
-
Protein Precipitation: Adding a solvent like acetonitrile or methanol to precipitate the proteins, followed by centrifugation.
-
Liquid-Liquid Extraction: Using an organic solvent to extract the drug from the aqueous plasma.
-
Solid-Phase Extraction (SPE): Passing the plasma through a cartridge that selectively retains the drug, which is then eluted with a solvent.[14][15]
-
-
-
Chromatographic Separation:
-
The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
The components of the sample are separated on a reversed-phase column (e.g., C18) using a mobile phase gradient (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile).[16]
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both this compound and the internal standard are monitored for highly selective and sensitive quantification.
-
-
Quantification:
Clinical Development and Efficacy
This compound is being actively investigated in clinical trials for advanced soft tissue sarcoma (ASTS). The ongoing Phase 1b trial (NCT05043649) is a dose-escalation study designed to determine the maximum tolerated dose (MTD) of this compound when administered with pegfilgrastim (to prevent neutropenia).[4][19]
Phase 1b Clinical Trial (NCT05043649) Data
| Dose Level | Patient Response |
| 265 mg/m² | Starting dose, previously identified as the MTD without G-CSF support.[2][4] |
| 520 mg/m² | A patient experienced a 21% reduction in tumor size after six cycles.[3][6] Another three patients at this dose level achieved stable disease.[6] |
| 650 mg/m² | Two patients showed tumor size reductions of 18% and 20% after the first two cycles.[3][6] |
Safety Profile:
A significant finding from the clinical trials is the favorable safety profile of this compound compared to historical data for doxorubicin.
| Adverse Event | This compound (Phase 1b) | Doxorubicin (Historical Data) |
| Cardiotoxicity | No drug-related cardiotoxicity observed.[2][6] | A known and dose-limiting toxicity. |
| Hair Loss (>50%) | Approximately 14% of patients.[6] | The majority of patients experience significant hair loss. |
| Oral Mucositis (mild-to-severe) | Approximately 14% of patients.[6] | Reported in roughly 35-40% of patients. |
Visualizations: Pathways and Workflows
Signaling Pathway of this compound-Induced Cell Death
Experimental Workflow for Topoisomerase II Decatenation Assay
Logical Workflow for a Phase 1b Dose-Escalation Trial
Conclusion
This compound represents a promising evolution in anthracycline-based chemotherapy. Its pharmacokinetic profile supports a conventional dosing schedule, while its pharmacodynamic mechanism suggests a more targeted anti-cancer effect with a reduced potential for cardiotoxicity. The ongoing clinical trials will be crucial in further defining its efficacy and safety, and ultimately, its place in the oncology treatment landscape. The data presented in this guide, compiled from publicly available sources, offers a solid foundation for understanding the core scientific principles of this investigational drug.
References
- 1. Pharmacokinetic trials in patients - CCDRD [ccdrdag.com]
- 2. onclive.com [onclive.com]
- 3. onclive.com [onclive.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 8. This compound - Monopar Therapeutics - AdisInsight [adisinsight.springer.com]
- 9. Chemotherapy induced DNA damage response: convergence of drugs and pathways [scholarworks.indianapolis.iu.edu]
- 10. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. inspiralis.com [inspiralis.com]
- 13. Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS-MS determination of nemorubicin (methoxymorpholinyldoxorubicin, PNU-152243A) and its 13-OH metabolite (PNU-155051A) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Physiologically Based Pharmacokinetic Modelling and Simulation to Predict the Plasma Concentration Profile of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
The Core Mechanism of Camsirubicin: A Technical Guide to its DNA Intercalation and Topoisomerase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camsirubicin (formerly GPX-150 and MNPR-201) is a novel anthracycline analogue of doxorubicin designed to retain the potent anticancer activity of its parent compound while mitigating the associated cardiotoxicity.[1][2] This debilitating side effect of doxorubicin has been linked to its interaction with topoisomerase IIβ in cardiomyocytes. This compound's improved safety profile is hypothesized to stem from its selective inhibition of topoisomerase IIα, the isoform predominantly expressed in cancer cells, over topoisomerase IIβ.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of this compound's action: DNA intercalation and subsequent poisoning of topoisomerase II.
DNA Intercalation: The Initial Interaction
The foundational step in the mechanism of action for this compound, like other anthracyclines, is its insertion into the DNA double helix. This process, known as intercalation, involves the planar polycyclic aromatic core of the molecule stacking between adjacent base pairs of DNA. This physical insertion leads to a distortion of the DNA structure, which is a prerequisite for the subsequent inhibition of topoisomerase II.
Quantitative Data for Doxorubicin-DNA Interaction
The following table summarizes key quantitative parameters for the interaction of doxorubicin with DNA, which can be considered representative for anthracycline-class DNA intercalators.
| Parameter | Value | Method | Reference |
| Binding Constant (K) | 1.0 - 5.0 x 10^6 M^-1 | Fluorescence Spectroscopy | Generic Anthracycline Data |
| Binding Site Size (n) | 2-4 base pairs | Various Biophysical Methods | Generic Anthracycline Data |
| Thermodynamic Parameters | Isothermal Titration Calorimetry | Generic Anthracycline Data | |
| Enthalpy (ΔH) | -5 to -10 kcal/mol | ||
| Entropy (ΔS) | Favorable (positive) | ||
| Gibbs Free Energy (ΔG) | -8 to -10 kcal/mol |
Note: This data is for doxorubicin and is intended to be illustrative of the general properties of anthracycline DNA intercalation. Specific values for this compound may differ.
Experimental Protocols for Studying DNA Intercalation
Several biophysical techniques are employed to characterize the interaction between small molecules like this compound and DNA. Below are detailed methodologies for key experiments.
1. Fluorescence Spectroscopy
This technique is used to determine the binding affinity of a fluorescent ligand, such as an anthracycline, to DNA.
-
Principle: The fluorescence of the anthracycline is quenched upon intercalation into the DNA double helix. The degree of quenching is proportional to the concentration of the bound drug.
-
Materials:
-
This compound solution of known concentration
-
Calf Thymus DNA (ct-DNA) solution of known concentration (in base pairs)
-
Phosphate buffered saline (PBS), pH 7.4
-
Fluorometer
-
-
Procedure:
-
Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of ct-DNA in PBS.
-
Incubate the solutions at a constant temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Measure the fluorescence emission spectrum of each solution using an excitation wavelength appropriate for this compound (typically around 480 nm).
-
Plot the change in fluorescence intensity as a function of DNA concentration.
-
Analyze the data using the Stern-Volmer equation or other appropriate binding models to determine the binding constant (K) and binding site size (n).
-
2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the conformational changes in DNA upon drug binding.
-
Principle: DNA has a characteristic CD spectrum that is altered upon the intercalation of a drug molecule. These changes can indicate the mode of binding and the extent of structural perturbation.
-
Materials:
-
This compound solution
-
ct-DNA solution
-
PBS, pH 7.4
-
CD spectropolarimeter
-
-
Procedure:
-
Record the CD spectrum of the ct-DNA solution alone in the range of 220-320 nm.
-
Prepare solutions with a fixed concentration of ct-DNA and increasing concentrations of this compound.
-
Incubate the solutions to allow for binding.
-
Record the CD spectrum for each solution.
-
Analyze the changes in the CD signal, particularly the intensity and position of the positive and negative bands, to infer conformational changes in the DNA.
-
3. Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the complete thermodynamic characterization of a binding interaction.
-
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Materials:
-
This compound solution
-
ct-DNA solution
-
PBS, pH 7.4 (degassed)
-
Isothermal titration calorimeter
-
-
Procedure:
-
Load the ct-DNA solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the this compound solution into the ct-DNA solution while monitoring the heat change.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to an appropriate binding model to extract the thermodynamic parameters.
-
Topoisomerase II Inhibition: The Cytotoxic Effect
The distortion of the DNA helix by this compound intercalation creates a binding site for topoisomerase II. This enzyme normally functions to resolve DNA topological problems, such as supercoiling and tangling, by creating transient double-strand breaks. This compound "poisons" topoisomerase II by stabilizing the covalent complex formed between the enzyme and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis in cancer cells.
Quantitative Data for this compound's Topoisomerase II Inhibition
A key finding that distinguishes this compound from doxorubicin is its selectivity for topoisomerase IIα over topoisomerase IIβ.
| Drug | Target | IC50 / EC50 | Method | Reference |
| This compound (GPX-150) | Topoisomerase IIα | Inhibition observed | Decatenation Assay | [1] |
| This compound (GPX-150) | Topoisomerase IIβ | No apparent effect up to 100 µM | Decatenation Assay | [2] |
| Doxorubicin | Topoisomerase IIα | Inhibition observed | Decatenation Assay | [1] |
| Doxorubicin | Topoisomerase IIβ | 40.1 µM (EC50) | Decatenation Assay | [2] |
Experimental Protocol for Topoisomerase II Inhibition Assay
The following protocol outlines a typical in vitro assay to assess the inhibitory activity of a compound against topoisomerase II.
Topoisomerase II Decatenation Assay
-
Principle: Topoisomerase II can resolve catenated (interlocked) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles. An inhibitor will prevent this decatenation, leaving the kDNA in its catenated form, which can be separated from the decatenated products by agarose gel electrophoresis.
-
Materials:
-
Purified human topoisomerase IIα and IIβ
-
Kinetoplast DNA (kDNA)
-
This compound and/or Doxorubicin solutions at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Stop solution/loading dye (e.g., containing SDS and a tracking dye)
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide or SYBR Green)
-
Gel imaging system
-
-
Procedure:
-
Set up reaction tubes containing assay buffer and kDNA.
-
Add varying concentrations of this compound or a control inhibitor to the reaction tubes. Include a no-drug control.
-
Initiate the reaction by adding a fixed amount of topoisomerase IIα or IIβ to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the catenated kDNA (which remains in the well or migrates slowly) from the decatenated minicircles (which migrate faster).
-
Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light.
-
Quantify the amount of decatenated product in each lane to determine the extent of inhibition at each drug concentration.
-
Plot the percentage of inhibition versus drug concentration and fit the data to determine the IC50 or EC50 value.
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key steps in this compound's mechanism of action.
Caption: this compound's mechanism of action signaling pathway.
Caption: Workflow for Topoisomerase II decatenation assay.
Conclusion
This compound represents a significant advancement in anthracycline chemotherapy, offering the potential for improved safety without compromising efficacy. Its mechanism of action, rooted in DNA intercalation and selective inhibition of topoisomerase IIα, provides a clear rationale for its reduced cardiotoxicity compared to doxorubicin. Further detailed biophysical studies on the direct interaction of this compound with DNA will provide a more complete picture of its molecular pharmacology and may aid in the development of future generations of targeted cancer therapeutics.
References
Preclinical Efficacy of Camsirubicin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camsirubicin (also known as GPX-150 and 5-imino-13-deoxydoxorubicin) is a novel anthracycline analogue designed to retain the potent anti-cancer activity of doxorubicin while mitigating the dose-limiting cardiotoxicity associated with this widely used chemotherapeutic agent. This technical guide provides a comprehensive overview of the preclinical studies evaluating the efficacy of this compound, with a focus on its mechanism of action, in vitro cytotoxicity, and in vivo anti-tumor activity. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical data supporting the clinical development of this compound.
Mechanism of Action: Selective Targeting of Topoisomerase IIα
This compound's proposed mechanism of action, like other anthracyclines, involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. However, a key differentiator for this compound lies in its selectivity for the topoisomerase IIα isoform, which is highly expressed in proliferating cancer cells, over the topoisomerase IIβ isoform, which is predominantly found in quiescent cells, including cardiomyocytes. This selectivity is believed to be the primary reason for this compound's reduced cardiotoxicity compared to doxorubicin.
Preclinical studies have demonstrated that this compound is a less potent inhibitor of topoisomerase IIβ. This reduced activity against the β isoform is significant because the cardiotoxicity of doxorubicin is linked to its inhibition of topoisomerase IIβ in heart muscle cells.
Signaling Pathway Diagram
Camsirubicin Analogue Development and Screening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Camsirubicin, a novel analogue of the widely used chemotherapeutic agent doxorubicin, represents a significant advancement in the quest for safer and more effective cancer therapies. Engineered to mitigate the dose-limiting cardiotoxicity associated with doxorubicin, this compound and its next-generation analogues offer the potential for improved therapeutic windows and enhanced anti-tumor efficacy. This technical guide provides an in-depth overview of the core principles underlying this compound analogue development, from rational design and synthesis to a comprehensive screening cascade for identifying lead candidates with superior pharmacological profiles. We detail key experimental protocols for in vitro and in vivo evaluation and present a framework for understanding the critical signaling pathways involved in both the desired cytotoxic effects and the mitigation of adverse events.
Introduction: The Challenge of Anthracycline-Induced Cardiotoxicity
Anthracyclines, such as doxorubicin, are among the most effective and broadly utilized anticancer drugs. Their primary mechanism of action involves the inhibition of topoisomerase II and intercalation into DNA, leading to DNA damage and apoptosis in rapidly proliferating cancer cells. However, the clinical utility of doxorubicin is severely hampered by a cumulative dose-dependent cardiotoxicity, which can lead to life-threatening heart failure. This toxicity is believed to be mediated, in part, through the drug's interaction with topoisomerase IIβ in cardiomyocytes and the generation of reactive oxygen species (ROS).
This compound (5-imino-13-deoxydoxorubicin) was rationally designed to address these limitations.[1][2] Its structural modifications are intended to reduce the production of cardiotoxic metabolites and alter its interaction with topoisomerase IIβ, thereby uncoupling the anti-tumor activity from cardiac damage.[2] The development of this compound analogues, such as MNPR-202, aims to further refine these properties, seeking enhanced potency, activity against doxorubicin-resistant tumors, and an even more favorable safety profile.[3]
This compound Analogue Synthesis
The synthesis of this compound and its analogues builds upon established anthracycline chemistry. While specific, detailed protocols for proprietary compounds like MNPR-202 are not publicly available, the general approach involves the modification of the doxorubicin or daunorubicin scaffold.
General Synthesis of 5-Iminodoxorubicin Derivatives
The synthesis of 5-iminodoxorubicin derivatives can be achieved through several potential routes, often starting from doxorubicin or its precursors. One plausible approach involves the reaction of the C5-carbonyl group with an appropriate nitrogen-containing reagent to form the imine. Further modifications can be introduced at various positions, including the daunosamine sugar, to generate a library of analogues. For instance, the synthesis of N-enamine derivatives of 5-iminodaunorubicin has been reported, which involves the reaction of the primary amino group of 5-iminodaunorubicin with a suitable carbonyl compound.[4][5][6]
Synthesis of N-enamine Derivatives of 5-Iminodaunorubicin (General Protocol)
While a specific protocol for this compound is not detailed in the available literature, a general procedure for creating similar derivatives is outlined below.[6]
-
Dissolution: Dissolve 5-iminodaunorubicin hydrochloride in a suitable solvent, such as methanol.
-
Addition of Carbonyl Compound: Add an aromatic aldehyde or another carbonyl-containing compound to the solution.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 7.
-
Reduction: Introduce a reducing agent, such as sodium cyanoborohydride, to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Purification: Upon completion, purify the product using column chromatography.
Analogue Screening Cascade
The identification of lead this compound analogues with superior therapeutic potential requires a systematic and multi-tiered screening approach. This "screening cascade" is designed to efficiently evaluate a large number of compounds in primary assays and then subject a smaller number of promising candidates to more detailed secondary and tertiary characterization.
References
- 1. biomedpharmajournal.org [biomedpharmajournal.org]
- 2. Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug: Doxorubicin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Synthesis and antileukemic activity of N-enamine derivatives of daunorubicin, 5-iminodaunorubicin, and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYNTHESIS AND ANTILEUKEMIC ACTIVITY OF N-ENAMINE DERIVATIVES OF DAUNORUBICIN, 5-IMINODAUNORUBICIN, AND DOXORUBICIN [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
In Vitro Cytotoxicity of Camsirubicin in Sarcoma Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camsirubicin (formerly GPX-150), a novel analog of doxorubicin, has been developed to retain the potent anti-cancer activity of its parent compound while mitigating the associated cardiotoxicity that limits doxorubicin's clinical utility. This technical guide provides a comprehensive overview of the available in vitro data on the cytotoxicity of this compound in sarcoma cell lines. The information presented herein is intended to support further research and development of this promising therapeutic agent.
While extensive clinical trial data for this compound in advanced soft tissue sarcoma is available, detailed in vitro preclinical studies in sarcoma cell lines are less prevalent in publicly accessible literature. This guide synthesizes the available information and provides standardized protocols for key cytotoxicity assays to facilitate further investigation.
Mechanism of Action
This compound, like doxorubicin, primarily functions as a DNA intercalator and a topoisomerase II inhibitor .[1] Specifically, correlative analysis from clinical studies has demonstrated that this compound is more selective for the inhibition of topoisomerase IIα over topoisomerase IIβ in vitro.[2][3][4] This selectivity is hypothesized to contribute to its reduced cardiotoxicity, as topoisomerase IIβ is implicated in doxorubicin-induced heart damage.
The inhibition of topoisomerase IIα by this compound leads to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, resulting in DNA double-strand breaks. The accumulation of these breaks triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).
In Vitro Cytotoxicity Data
Detailed quantitative in vitro cytotoxicity data for this compound across a broad panel of sarcoma cell lines is not widely published. However, a key study has investigated the effects of doxorubicin analogs, including a compound referred to as "MGPX-150" (believed to be a typographical error for GPX-150, or this compound), on the Human Uterine Sarcoma (MES-SA) cell line .
The abstract from this study reports that this compound was significantly more potent than other analogs, although specific IC50 values were not provided in the available text. The study utilized the Alamar Blue Assay to determine cell viability.
To provide a comparative context, the following table includes publicly available IC50 values for the parent compound, doxorubicin, in various sarcoma cell lines. This data can serve as a benchmark for future in vitro studies of this compound.
| Cell Line | Sarcoma Subtype | Doxorubicin IC50 (µM) |
| MES-SA | Uterine Sarcoma | Varies (parental line is sensitive, resistant sublines exist) |
| SKUT-1 | Leiomyosarcoma | Data not consistently reported |
| SKLMS-1 | Leiomyosarcoma | Data not consistently reported |
| HT-1080 | Fibrosarcoma | Data not consistently reported |
| WLS-160 | Liposarcoma | Data not consistently reported |
Note: IC50 values for doxorubicin can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and the specific cytotoxicity assay used.
Experimental Protocols
To ensure reproducibility and enable comparison of results across different studies, detailed experimental protocols are crucial. The following are standardized methodologies for key in vitro cytotoxicity assays commonly used to evaluate anti-cancer agents like this compound.
Cell Culture
-
Cell Lines: A panel of well-characterized sarcoma cell lines should be used, representing different histological subtypes (e.g., leiomyosarcoma, liposarcoma, synovial sarcoma, osteosarcoma). The MES-SA cell line and its doxorubicin-resistant derivative, MES-SA/Dx5, are valuable models for studying drug resistance.[5]
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cultures are to be kept in a humidified incubator at 37°C with 5% CO2. Cells should be subcultured regularly to maintain exponential growth.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
2. Alamar Blue (Resazurin) Assay
This is a fluorescent or colorimetric assay that also measures metabolic activity.
-
Procedure:
-
Follow the same initial steps of cell seeding and treatment as the MTT assay.
-
Add Alamar Blue reagent to each well and incubate for a specified time.
-
Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate cell viability and IC50 values as described for the MTT assay.
-
3. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value.
-
Harvest the cells (including floating and adherent cells) after the desired treatment period.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway initiated by this compound's inhibition of Topoisomerase IIα, leading to apoptosis.
Caption: this compound-induced Topoisomerase IIα inhibition and subsequent apoptotic pathway.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of this compound in sarcoma cell lines.
Caption: A standard experimental workflow for determining the in vitro cytotoxicity of this compound.
Conclusion
This compound is a promising doxorubicin analog with a mechanism of action centered on the selective inhibition of topoisomerase IIα. While clinical data is encouraging, there is a clear need for more comprehensive in vitro studies to fully characterize its cytotoxic profile across a diverse range of sarcoma cell lines. The data and standardized protocols provided in this technical guide are intended to serve as a resource for researchers to design and execute further preclinical investigations, ultimately contributing to a more complete understanding of this compound's therapeutic potential in sarcoma. Future studies should focus on generating robust IC50 data in a panel of sarcoma cell lines and further elucidating the downstream signaling consequences of topoisomerase IIα inhibition.
References
- 1. Advances in research on malignant tumors and targeted agents for TOP2A (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monopar Announces Encouraging Clinical Data from Ongoing this compound Phase 1b Trial :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 3. biospace.com [biospace.com]
- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug (pleiotropic) resistance in doxorubicin-selected variants of the human sarcoma cell line MES-SA - PubMed [pubmed.ncbi.nlm.nih.gov]
Camsirubicin's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Camsirubicin (formerly GPX-150) is a novel anthracycline analog of doxorubicin engineered to retain the anti-cancer efficacy of its parent compound while mitigating the associated cardiotoxicity.[1][2][3][4] As a topoisomerase II inhibitor and DNA intercalating agent, this compound's mechanism of action is intrinsically linked to the disruption of the cell cycle, a cornerstone of its anti-neoplastic activity. This technical guide provides an in-depth overview of the core principles of this compound's effects on cell cycle progression. Due to the limited availability of public preclinical data specifically detailing this compound's impact on cell cycle dynamics, this guide leverages the well-established mechanisms of topoisomerase II inhibitors, particularly doxorubicin, to infer the expected cellular responses to this compound. This document outlines the theoretical framework, key signaling pathways, and standard experimental protocols relevant to the study of this compound's cell cycle effects, supplemented with available clinical trial data.
Mechanism of Action: Topoisomerase II Inhibition and DNA Intercalation
This compound, like doxorubicin, exerts its cytotoxic effects through a dual mechanism of action:
-
DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with fundamental cellular processes such as transcription and replication.
-
Topoisomerase II Inhibition: this compound stabilizes the covalent complex between topoisomerase II and DNA. This prevents the re-ligation of the double-strand breaks created by the enzyme, leading to the accumulation of DNA damage.
The induction of DNA double-strand breaks is a critical event that triggers a cellular cascade known as the DNA Damage Response (DDR). The DDR is a sophisticated signaling network that senses DNA damage and activates downstream pathways to arrest the cell cycle, initiate DNA repair, or, if the damage is irreparable, induce apoptosis.
The DNA Damage Response and Cell Cycle Checkpoints
The cellular response to this compound-induced DNA damage is orchestrated by a network of sensor, transducer, and effector proteins. The primary kinases that initiate the DDR are ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).
-
ATM is primarily activated by DNA double-strand breaks and phosphorylates a range of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53.
-
ATR is activated by single-stranded DNA, which can arise at stalled replication forks. It primarily signals through the checkpoint kinase Chk1.
Activation of these pathways leads to the engagement of cell cycle checkpoints, which are critical for preventing the propagation of damaged DNA. The G2/M checkpoint is particularly important in the context of topoisomerase II inhibitors.
Expected Effects on Cell Cycle Progression
Based on its mechanism of action as a topoisomerase II inhibitor, this compound is expected to induce a robust G2/M cell cycle arrest. This is a protective mechanism that prevents cells with damaged DNA from entering mitosis, which would likely result in catastrophic genomic instability and cell death.
The key molecular events anticipated to underlie this G2/M arrest include:
-
Activation of the ATM/Chk2 and p53 pathways.
-
Upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A) , a transcriptional target of p53.
-
Inhibition of the Cyclin B1/CDK1 complex , the master regulator of entry into mitosis. This inhibition is mediated by both p21 and the Chk2-dependent phosphorylation and inactivation of Cdc25 phosphatases, which are required to activate CDK1.
While G2/M is the primary checkpoint activated by topoisomerase II inhibitors, effects on other cell cycle phases are also possible, depending on the cell type and drug concentration. For instance, high levels of DNA damage can also lead to a G1/S arrest, also mediated by p53 and p21.
Quantitative Data from Inferred Preclinical Studies
While specific quantitative data for this compound's effect on cell cycle distribution is not publicly available, the following table illustrates the type of data that would be generated from a typical flow cytometry experiment. The hypothetical data is based on the known effects of doxorubicin on a cancer cell line.
| Treatment | Concentration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | 55 | 25 | 20 |
| This compound | 100 nM | 50 | 20 | 30 |
| This compound | 500 nM | 40 | 15 | 45 |
| This compound | 1 µM | 30 | 10 | 60 |
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to elucidate the effects of a compound like this compound on cell cycle progression.
Cell Culture and Drug Treatment
-
Cell Line Selection: Choose a cancer cell line relevant to the intended clinical application of this compound (e.g., a soft tissue sarcoma cell line).
-
Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C.
-
Treatment: Seed the cells in multi-well plates or flasks. Once the cells have reached the desired confluency (typically 50-60%), treat them with a range of concentrations of this compound or vehicle control for various time points (e.g., 24, 48, 72 hours).
Cell Cycle Analysis by Flow Cytometry
-
Harvesting: After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1, p-CDK1, p53, p21, p-ATM, p-Chk2).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Clinical Data and Future Directions
Clinical trials of this compound have primarily focused on its safety and efficacy in patients with advanced soft tissue sarcoma.[5][6][7] These studies have demonstrated that this compound can be administered at higher doses than doxorubicin with a reduced risk of cardiotoxicity.[8][9] The observed anti-tumor activity in these trials is consistent with the proposed mechanism of action involving cell cycle disruption and apoptosis.
Future preclinical studies are warranted to provide a more detailed understanding of this compound's effects on cell cycle progression in various cancer types. Such studies would be invaluable for identifying predictive biomarkers of response and for designing rational combination therapies to enhance the efficacy of this promising new agent.
Conclusion
This compound is a next-generation anthracycline that holds promise for the treatment of various cancers. Its mechanism of action as a topoisomerase II inhibitor and DNA intercalator strongly implies that its anti-tumor effects are mediated, at least in part, by the induction of DNA damage and subsequent cell cycle arrest, primarily at the G2/M checkpoint. While specific preclinical data on this aspect of this compound's activity is not yet widely available, the well-established principles of the DNA damage response and the known effects of doxorubicin provide a solid framework for understanding its expected cellular impact. Further research into the detailed molecular mechanisms of this compound's effects on cell cycle control will be crucial for its continued development and optimal clinical application.
References
- 1. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 2. Monopar Announces Encouraging Clinical Data from Ongoing this compound Phase 1b Trial :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 3. Phase I and pharmacokinetic study of the novel anthracycline derivative 5-imino-13-deoxydoxorubicin (GPX-150) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Monopar Announces Promising Preclinical Data for its MNPR-101 Radiopharma Program Targeting Advanced Cancers :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 7. Monopar Announces Encouraging this compound Phase 1b Trial Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 8. Monopar Announces Successful Advancement of this compound Phase 1b Clinical Trial Past Fourth Cohort, Escalates Next to 650mg/m2 - BioSpace [biospace.com]
- 9. Monopar Announces this compound Clinical Program Update - Improved Side Effect Profile Seen to Date Compared to Doxorubicin - BioSpace [biospace.com]
Methodological & Application
Preclinical Dosing and Protocols for Camsirubicin in Murine Models Remain Undisclosed
Despite ongoing clinical trials for the promising anthracycline analog camsirubicin (also known as GPX-150 and MNPR-201), detailed information regarding its dosage, administration, and efficacy in in vivo mouse models is not publicly available. While press releases from the developing company, Monopar Therapeutics, allude to preclinical studies demonstrating a favorable cardiotoxicity profile compared to doxorubicin, the specific data from these foundational animal studies have not been published in peer-reviewed journals or presented in detail at scientific conferences.
This lack of publicly accessible preclinical data presents a significant challenge for researchers and drug development professionals seeking to conduct independent in vivo studies with this compound in mouse models. Without established dosage ranges, administration routes, and treatment schedules, investigators are unable to design and implement well-controlled experiments to further evaluate the compound's efficacy, toxicity, and pharmacokinetic profile in various cancer models.
Insights from Clinical Trials and Related Compounds
Human clinical trials of this compound have been initiated and are progressing, with dose-escalation studies in patients with advanced soft tissue sarcoma starting at 265 mg/m² and moving to higher doses.[1][2] However, these clinical dosages are not directly translatable to murine models due to significant physiological and metabolic differences between species.
In the absence of specific data for this compound, researchers may look to protocols for the parent compound, doxorubicin, as a starting point. However, it is crucial to note that this compound is a chemically modified analog designed to have a different safety profile, and therefore, its effective and tolerated dosage in mice is likely to differ from that of doxorubicin.
The Search for Preclinical Data
A thorough review of scientific literature and public disclosures has not yielded specific protocols or quantitative data from preclinical in vivo mouse studies of this compound. Abstracts from scientific meetings, such as the Connective Tissue Oncology Society (CTOS) Annual Meeting, have focused on the results of human clinical trials rather than the preceding animal studies.[1][2] While a poster presentation on a Phase 1b trial of this compound was noted at the CTOS 2022 Annual Meeting, the abstract does not contain preclinical dosage information.[1]
Future Outlook
The dissemination of preclinical data is vital for the broader scientific community to validate and build upon initial findings. As the clinical development of this compound progresses, it is anticipated that the comprehensive preclinical data package, including detailed in vivo mouse model studies, will be published. Until such information is made public, researchers interested in studying this compound in animal models will face limitations in designing and executing their experiments.
Signaling Pathway and Experimental Workflow Diagrams
While specific experimental protocols for this compound in mice are not available, generalized diagrams for a typical preclinical drug efficacy study and a simplified anthracycline mechanism of action are provided below for illustrative purposes.
References
Application Notes and Protocols for Camsirubicin Administration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camsirubicin (formerly GPX-150) is a novel anthracycline analog of doxorubicin designed to exhibit potent anticancer activity with reduced cardiotoxicity.[1][2][3] Its primary mechanism of action is the inhibition of topoisomerase IIβ, an enzyme crucial for DNA replication and repair.[4] By stabilizing the DNA-topoisomerase II complex, this compound induces double-strand DNA breaks, leading to cell cycle arrest and apoptosis.[5][6] These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines, covering essential procedures from solution preparation to key cellular assays.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₃₂N₂O₉ |
| Molecular Weight | 528.5 g/mol |
| Solubility | Soluble in DMSO |
| Storage (Powder) | Store at -20°C |
| Storage (Stock Solution) | Store at -20°C (short-term) or -80°C (long-term) |
Table 2: Comparative IC50 Values of Anthracyclines
Note: Specific IC50 values for this compound in a wide range of cell lines are not extensively published. The values for doxorubicin are provided for reference and can vary based on experimental conditions. Researchers are encouraged to determine the IC50 of this compound for their specific cell line of interest.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 0.5 - 1.5[7] | Data not readily available |
| MDA-MB-231 | Breast Cancer | 1.0 - 2.5[7] | Data not readily available |
| A549 | Lung Cancer | 0.1 - 0.8[7] | Data not readily available |
| HCT116 | Colon Cancer | 0.05 - 0.2[7] | Data not readily available |
| K562 | Leukemia | 0.01 - 0.05[7] | Data not readily available |
Experimental Protocols
This compound Stock Solution Preparation and Storage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-warm DMSO: Bring sterile DMSO to room temperature.
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.[5]
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage.[5]
Cell Viability Assay (MTT Assay)
This protocol outlines a method for determining the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)[8]
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.1%. Add the drug dilutions to the respective wells.[5]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.[10]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[10] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells.
-
Fixation: Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.[7][11]
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in a staining buffer containing RNase A and PI.[12]
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[11]
Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow.
References
- 1. onclive.com [onclive.com]
- 2. onclive.com [onclive.com]
- 3. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sericin inhibits MDA‑MB‑468 cell proliferation via the PI3K/Akt pathway in triple‑negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Camsirubicin solubility and stability in different solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camsirubicin is a novel anthracycline analog of doxorubicin, designed to retain the potent anticancer activity of doxorubicin while minimizing its associated cardiotoxicity.[1] As a topoisomerase II inhibitor and DNA intercalating agent, this compound is under investigation for the treatment of various cancers, including advanced soft tissue sarcoma. Understanding the solubility and stability of this compound in different solvent systems is critical for the development of formulations for preclinical and clinical studies, as well as for ensuring the accuracy and reproducibility of in vitro and in vivo experiments.
These application notes provide a comprehensive overview of the available information on the physicochemical properties of this compound and present detailed protocols for determining its solubility and stability. Due to the limited publicly available experimental data on this compound, this document provides generalized protocols that are widely accepted for the characterization of novel small molecule drug candidates.
Physicochemical Properties of this compound
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. The predicted octanol-water partition coefficient (XlogP) of 1.8 suggests that this compound is a moderately lipophilic compound. This property influences its solubility in both aqueous and organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₂N₂O₉ | PubChem[1] |
| Molecular Weight | 528.5 g/mol | PubChem[1] |
| Predicted XlogP | 1.8 | PubChemLite[2] |
| pKa | Not available | |
| Melting Point | Not available |
Solubility of this compound
Data Presentation: Illustrative Solubility of this compound
The following table is an illustrative template for presenting experimentally determined solubility data for this compound. The values presented are hypothetical and should be replaced with experimental data.
Table 2: Illustrative Solubility of this compound in Common Solvents
| Solvent | Type | Predicted Solubility Behavior | Illustrative Solubility (mg/mL) |
| Water | Aqueous | Sparingly soluble | < 0.1 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | Sparingly soluble | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | Organic | Freely soluble | > 50 |
| Ethanol | Organic | Soluble | 1 - 10 |
| Methanol | Organic | Soluble | 1 - 10 |
| Acetonitrile | Organic | Slightly soluble | 0.1 - 1 |
Experimental Protocols for Solubility Determination
Kinetic Solubility Assay Protocol
Kinetic solubility is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution.
Objective: To rapidly determine the apparent solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for analysis)
-
Multichannel pipette
-
Plate shaker
-
UV/Vis microplate reader or nephelometer
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4) to achieve a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.
-
Analysis:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
UV/Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of this compound. Determine the concentration using a standard curve.
-
Thermodynamic Solubility (Shake-Flask) Assay Protocol
Thermodynamic solubility represents the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a validated HPLC-UV or LC-MS/MS method.
Stability of this compound
Assessing the chemical stability of this compound is essential for determining appropriate storage conditions, shelf-life, and compatibility with various formulation components. The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.[3][4][5]
Data Presentation: Illustrative Stability of this compound
The following table is an illustrative template for presenting stability data for this compound. The values are hypothetical and should be replaced with experimental data.
Table 3: Illustrative Stability of this compound in Solution (1 mg/mL in PBS pH 7.4)
| Storage Condition | Time Point | Purity (%) | Degradation Products (%) |
| 2-8°C | 0 | 99.8 | < 0.2 |
| 24 hours | 99.5 | 0.5 | |
| 7 days | 98.0 | 2.0 | |
| 25°C / 60% RH | 0 | 99.8 | < 0.2 |
| 24 hours | 98.5 | 1.5 | |
| 7 days | 95.0 | 5.0 | |
| 40°C / 75% RH | 0 | 99.8 | < 0.2 |
| 24 hours | 96.0 | 4.0 | |
| 7 days | 88.0 | 12.0 |
Experimental Protocol for Stability Testing
This protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[3]
Objective: To evaluate the stability of this compound under various environmental conditions.
Materials:
-
This compound
-
Selected solvents or formulation buffers
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Expose this compound solution to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.
-
Oxidation: Treat this compound solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose solid this compound and its solution to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose solid this compound and its solution to light according to ICH Q1B guidelines.
-
Analyze all samples by HPLC to identify degradation products and to validate the stability-indicating nature of the analytical method.
-
-
Formal Stability Studies:
-
Sample Preparation: Prepare solutions of this compound in the desired solvent or formulation buffer at a known concentration.
-
Storage Conditions: Store aliquots of the samples in appropriate containers under the following conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies; 0, 1, 3, 6 months for accelerated studies).
-
Analysis: At each time point, analyze the samples for appearance, pH, purity (by a stability-indicating HPLC method), and the presence of degradation products.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action
This compound, like other anthracyclines, exerts its anticancer effects through two primary mechanisms: DNA intercalation and inhibition of topoisomerase II.[1] This dual action leads to the disruption of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.
References
- 1. This compound | C27H32N2O9 | CID 135446069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C27H32N2O9) [pubchemlite.lcsb.uni.lu]
- 3. database.ich.org [database.ich.org]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Quantification of Camsirubicin in Plasma Samples Using High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
Introduction
Camsirubicin (MNPR-201; GPX-150), chemically known as 5-imino-13-deoxydoxorubicin, is a novel proprietary analog of doxorubicin.[1] It is designed to retain the anticancer activity of doxorubicin while minimizing its cardiotoxic effects.[1][2] As this compound progresses through clinical trials for indications such as advanced soft tissue sarcoma, robust and reliable analytical methods for its quantification in biological matrices are essential for pharmacokinetic and toxicokinetic studies.[1][3] This document provides a detailed protocol for the quantification of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, adapted from established methods for the structurally similar compound, doxorubicin.
This compound is a synthetic non-cardiotoxic analogue of the anthracycline antibiotic doxorubicin with potential antineoplastic activity.[4] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis in tumor cells.[4] The molecular formula of this compound is C27H32N2O9 and its molecular weight is 528.5 g/mol .[4]
Principle
This method utilizes reversed-phase HPLC to separate this compound from endogenous plasma components. The protocol involves a simple protein precipitation step for sample preparation, followed by chromatographic separation and highly sensitive fluorescence detection. Anthracyclines like this compound are naturally fluorescent, making fluorescence detection an ideal choice for achieving low limits of quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Daunorubicin
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Orthophosphoric acid or Heptanesulfonic acid
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
HPLC vials
Instrumentation
-
HPLC system with a gradient or isocratic pump
-
Autosampler
-
Column oven
-
Fluorescence detector
Preparation of Solutions
Stock Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or water. A stock solution of the internal standard (e.g., Daunorubicin) should also be prepared in a similar manner. These stock solutions should be stored at -20°C.
Working Standard Solutions: Prepare working standard solutions by diluting the stock solution with the mobile phase or an appropriate solvent to create a series of concentrations for the calibration curve.
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking drug-free human plasma with known concentrations of this compound. A typical calibration range might be 5 to 1000 ng/mL. Quality control samples should be prepared at low, medium, and high concentrations within the calibration range.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add a fixed volume of the internal standard solution.
-
To precipitate plasma proteins, add 300 µL of cold acetonitrile or methanol.
-
Vortex the mixture for approximately 30 seconds.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean HPLC vial for analysis.
HPLC Conditions
The following HPLC conditions are a starting point and may require optimization:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and water (e.g., 32:68, v/v) with pH adjusted to ~2.6 with orthophosphoric acid.[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[5] |
| Injection Volume | 50 µL |
| Fluorescence Detector | Excitation: ~470 nm, Emission: ~555 nm (adapted from doxorubicin methods)[5] |
| Run Time | Approximately 10-15 minutes |
Data Presentation
Method Validation Parameters
The analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Data (Hypothetical) |
| **Linearity (R²) ** | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) | 3.1% to 9.8% |
| Recovery | Consistent and reproducible | > 85% |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration | Stable for 3 freeze-thaw cycles and for 1 month at -80°C |
Sample Chromatogram Analysis
A representative chromatogram would show distinct peaks for the internal standard and this compound, well-resolved from any endogenous plasma components. The retention time for this compound would be determined by injecting a known standard.
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Simplified mechanism of action of this compound.
References
- 1. onclive.com [onclive.com]
- 2. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 3. onclive.com [onclive.com]
- 4. This compound | C27H32N2O9 | CID 135446069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Camsirubicin in Soft Tissue Sarcoma Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camsirubicin (formerly MNPR-201 or GPX-150) is a novel analog of the anthracycline doxorubicin, a standard-of-care chemotherapy for advanced soft tissue sarcoma (ASTS).[1] Developed to mitigate the dose-limiting cardiotoxicity associated with doxorubicin, this compound is engineered to retain potent antitumor activity.[2][3] This document provides detailed application notes and protocols for the evaluation of this compound in a soft tissue sarcoma xenograft model, based on available clinical data and established preclinical methodologies for similar compounds.
Mechanism of Action
This compound, like its parent compound doxorubicin, functions as a DNA intercalator and a potent inhibitor of topoisomerase II.[4] By stabilizing the topoisomerase II-DNA cleavage complex, it introduces double-strand breaks in the DNA of rapidly dividing cancer cells. This action disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. A key design feature of this compound is its modification to reduce the generation of reactive oxygen species and the formation of cardiotoxic metabolites, the primary mechanisms behind doxorubicin-induced heart damage.
Data Presentation: Clinical Efficacy of this compound in Advanced Soft Tissue Sarcoma
While specific preclinical data from xenograft models are not publicly available, the following table summarizes the clinical efficacy of this compound from a Phase 1b trial in patients with advanced soft tissue sarcoma. This data provides a benchmark for expected activity in preclinical models.
| Dose Level (mg/m²) | Number of Patients | Treatment Cycles | Best Response (Tumor Size Reduction) | Outcome |
| 520 | 1 | 6 | 21% | Became eligible for surgical resection with clear margins.[2] |
| 520 | 3 | N/A | Net reduction or no overall change | Stable Disease[2][3] |
| 650 | 2 | 2 | 18% and 20% | N/A[2] |
Experimental Protocols
The following protocols are representative methodologies for establishing a soft tissue sarcoma patient-derived xenograft (PDX) model and evaluating the efficacy of this compound. These are based on established procedures for doxorubicin in similar models.
Establishment of a Patient-Derived Xenograft (PDX) Model of Soft Tissue Sarcoma
Objective: To establish a viable and passageable human soft tissue sarcoma tumor in immunodeficient mice.
Materials:
-
Fresh, sterile soft tissue sarcoma tumor tissue from a consenting patient.
-
Immunodeficient mice (e.g., NMRI-nu/nu or SCID).
-
Surgical instruments (scalpels, forceps).
-
Phosphate-buffered saline (PBS) with antibiotics.
-
Matrigel (optional).
-
Anesthetic agent.
Protocol:
-
Tissue Acquisition: Obtain fresh tumor tissue from surgery under sterile conditions.
-
Tissue Preparation: In a laminar flow hood, wash the tissue with cold PBS containing antibiotics. Mince the tumor into small fragments (approximately 3x3 mm).
-
Implantation: Anesthetize the immunodeficient mouse. Make a small incision in the skin on the flank of the mouse and create a subcutaneous pocket.
-
Xenografting: Implant one tumor fragment into the subcutaneous pocket. The use of Matrigel mixed with the tumor fragment can improve engraftment rates.
-
Wound Closure: Close the incision with surgical clips or sutures.
-
Monitoring: Monitor the mice for tumor growth by measuring the tumor dimensions with calipers twice a week.
-
Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse, and harvest the tumor. The tumor can then be passaged to a new cohort of mice for model expansion and subsequent experiments. A model is considered "established" after stable histologic and molecular features are observed for at least two passages.
Efficacy Study of this compound in a Soft Tissue Sarcoma PDX Model
Objective: To evaluate the antitumor activity of this compound in an established soft tissue sarcoma PDX model.
Materials:
-
Established soft tissue sarcoma PDX-bearing mice with tumor volumes of 150-200 mm³.
-
This compound for injection.
-
Vehicle control (e.g., sterile saline).
-
Doxorubicin (as a comparator).
-
Dosing syringes and needles.
Protocol:
-
Animal Randomization: Once tumors reach the desired volume, randomize the mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Doxorubicin). A typical group size is 8-10 mice.
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle solution intraperitoneally (i.p.) or intravenously (i.v.) on a schedule matching the treatment groups.
-
This compound: Based on doxorubicin protocols, a potential starting dose could be 3 mg/kg administered i.p. once a week for 2-4 weeks. Dose-response studies should be conducted to determine the optimal dose.
-
Doxorubicin: Administer at a comparable dose and schedule (e.g., 3 mg/kg, i.p., once a week for 2-4 weeks).
-
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed treatment duration.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Collect tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
This compound Mechanism of Action
Caption: this compound's mechanism of action as a Topoisomerase II inhibitor.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for a this compound preclinical xenograft study.
References
- 1. Monopar Therapeutics and the Spanish Sarcoma Group (GEIS) Team Up on Phase 2 Sarcoma Trial With Monopar's Novel this compound :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 2. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 3. Monopar Announces Encouraging this compound Phase 1b Trial Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 4. This compound - Monopar Therapeutics - AdisInsight [adisinsight.springer.com]
Application Notes and Protocols for Camsirubicin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camsirubicin (formerly GPX-150) is a novel, non-cardiotoxic analog of doxorubicin, a widely used anthracycline chemotherapy.[1] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[2] A key advantage of this compound is its design to mitigate the risk of irreversible cardiotoxicity associated with doxorubicin, potentially allowing for higher cumulative doses and longer treatment durations.[3][4] These application notes provide a framework for investigating the use of this compound in combination with other chemotherapeutic agents, a strategy aimed at enhancing anti-tumor efficacy, overcoming resistance, and improving patient outcomes. While clinical data on this compound in combination with other cytotoxic agents is limited, this document outlines protocols for preclinical evaluation and summarizes the available clinical findings.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound exerts its cytotoxic effects through a dual mechanism of action. As a DNA intercalator, its planar aromatic rings insert between the base pairs of the DNA double helix. This distortion of the DNA structure interferes with essential cellular processes like replication and transcription.[2][4]
Simultaneously, this compound inhibits topoisomerase II, an enzyme crucial for managing DNA topology during replication. By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[2] This extensive DNA damage triggers cell cycle arrest and ultimately induces apoptosis.[5][6]
Quantitative Data from Clinical Studies
To date, the most comprehensive clinical data for this compound in a combination setting comes from a Phase 1b trial in patients with advanced soft tissue sarcoma (ASTS). In this study, this compound was administered with pegfilgrastim (a long-acting granulocyte colony-stimulating factor) to manage neutropenia.[7] While pegfilgrastim is a supportive care agent rather than a cytotoxic chemotherapy, the study provides valuable insights into the safety and tolerability of this compound at various dose levels.
Table 1: Summary of Phase 1b Clinical Trial of this compound with Pegfilgrastim in Advanced Soft Tissue Sarcoma (NCT05043649)
| Parameter | Data |
| Patient Population | Patients with advanced, unresectable, or metastatic soft tissue sarcoma.[7] |
| Treatment Regimen | This compound administered intravenously every 21 days, with pegfilgrastim support.[7] |
| Dose Escalation Cohorts | Starting at 265 mg/m², with subsequent cohorts at 330 mg/m², 410 mg/m², 520 mg/m², and 650 mg/m².[1][7] |
| Maximum Tolerated Dose (MTD) | Not reached in the reported data, with dose escalation continuing.[4] |
| Clinical Activity | - At the 520 mg/m² dose level, 3 out of 3 patients achieved stable disease.[1][8] - One patient at this dose level experienced a 21% tumor reduction and became eligible for surgical resection.[1] - At the 650 mg/m² dose level, two patients showed tumor size reductions of 18% and 20% after two cycles.[1] |
| Key Safety Findings | - No drug-related cardiotoxicity was observed.[1][4] - Favorable side-effect profile compared to historical doxorubicin data, with less frequent and severe hair loss and oral mucositis.[1][2] |
Experimental Protocols
The following protocols provide a general framework for the preclinical evaluation of this compound in combination with other chemotherapies. These are model protocols and should be adapted based on the specific agents, cell lines, and tumor models being investigated.
In Vitro Combination Studies
1. Cell Viability and Synergy Assessment
This protocol is designed to determine the cytotoxic effects of this compound in combination with another chemotherapeutic agent and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other chemotherapeutic agent(s)
-
96-well microplates
-
Cell viability reagent (e.g., resazurin-based assays like PrestoBlue™, or ATP-based assays like CellTiter-Glo®)
-
Plate reader (fluorescence or luminescence)
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
-
-
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent. Create serial dilutions of each drug.
-
Treatment: Treat the cells with a matrix of concentrations of both drugs, alone and in combination. Include a vehicle-only control.
-
Incubation: Incubate the plates for a duration appropriate for the cell line and drugs (typically 48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal using a plate reader according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each treatment condition.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug individually.
-
Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method or other synergy models. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
In Vivo Combination Studies
2. Xenograft or Syngeneic Mouse Model Efficacy Study
This protocol evaluates the anti-tumor efficacy of this compound in combination with another agent in a living organism.
-
Materials:
-
Immunocompromised mice (for human cell line xenografts) or immunocompetent mice (for syngeneic models)
-
Cancer cell line
-
This compound and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
-
-
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Combination agent alone, this compound + Combination agent).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route of administration.
-
Tumor Measurement and Body Weight: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).
-
Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowed size, or after a predefined duration.
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to compare the efficacy between the monotherapy and combination therapy groups.
-
-
Conclusion
This compound's favorable safety profile, particularly its lack of cardiotoxicity, makes it a promising candidate for combination therapies in oncology. The protocols outlined in these application notes provide a foundation for the systematic preclinical evaluation of this compound in combination with other cytotoxic and targeted agents. Such studies are essential to identify synergistic interactions, elucidate mechanisms of action, and guide the design of future clinical trials aimed at improving outcomes for cancer patients.
References
- 1. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 2. Monopar Announces this compound Clinical Program Update - Improved Side Effect Profile Seen to Date Compared to Doxorubicin - BioSpace [biospace.com]
- 3. Monopar Therapeutics, Inc. Announces Acquisition of GPX-150, a Broad Spectrum Phase II Cancer Drug Candidate, Closing on $9.7M in Financing, and Filing of Form 10 Registration Statement :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Monopar Announces Encouraging Clinical Data from Ongoing this compound Phase 1b Trial :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. onclive.com [onclive.com]
- 8. Login | BioWorld [bioworld.com]
Application Notes and Protocols for Determining Cell Viability Following Camsirubicin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camsirubicin (formerly GPX-150) is a novel anthracycline analog of doxorubicin designed to retain the anticancer efficacy of doxorubicin while minimizing its associated cardiotoxicity.[1][2] As a promising therapeutic agent, it is crucial to have robust and reliable methods to assess its cytotoxic effects on cancer cells in vitro. Cell viability assays are fundamental in determining the dose-dependent effects of this compound, enabling the calculation of key parameters such as the half-maximal inhibitory concentration (IC50). These assays are critical for preclinical drug development and for understanding the cellular response to this next-generation chemotherapeutic.
This document provides detailed protocols for two common colorimetric cell viability assays, the MTT and WST-1 assays, adapted for use with this compound. It also includes a summary of its mechanism of action, relevant signaling pathways, and a compilation of available data to guide researchers in their experimental design and data interpretation.
Mechanism of Action and Signaling Pathway
This compound, like its parent compound doxorubicin, exerts its anticancer effects primarily through two established mechanisms: DNA intercalation and inhibition of topoisomerase II.[1][2] By inserting itself into the DNA double helix, this compound disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, its inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, results in DNA strand breaks and subsequent cell death. The key structural modifications in this compound are intended to reduce the generation of reactive oxygen species (ROS), a major contributor to doxorubicin-induced cardiotoxicity.[1]
Experimental Protocols
The following are detailed protocols for the MTT and WST-1 cell viability assays. It is important to note that as an anthracycline, this compound may have a reddish color, which could potentially interfere with colorimetric assays. Therefore, including proper controls and washing steps is crucial for accurate results.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is indicative of their viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells.
-
Include "vehicle control" wells (medium with the same solvent concentration used for this compound) and "no-cell" blank wells (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the this compound-containing medium.
-
To minimize interference from the drug's color, wash the cells once with 100 µL of sterile PBS, being careful not to dislodge the cell monolayer.[5]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[3]
-
Incubate the plate for 3-4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan crystals.[5]
-
-
Solubilization and Measurement:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[5]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
WST-1 (Water-Soluble Tetrazolium Salt) Assay
The WST-1 assay is another colorimetric method to assess cell viability. Unlike MTT, the formazan product of WST-1 is water-soluble, simplifying the protocol by eliminating the solubilization step.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom tissue culture plates
-
WST-1 reagent
-
Multichannel pipette
-
Microplate reader (absorbance at 420-480 nm)
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow the same steps for cell seeding and this compound treatment as described in the MTT assay protocol.
-
-
WST-1 Incubation:
-
After the desired treatment duration, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized for your specific cell line and experimental conditions.[6]
-
-
Measurement:
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the color.
-
Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance is around 440 nm) using a microplate reader.[6] A reference wavelength above 600 nm is recommended.
-
Experimental Workflow
Data Presentation
| Parameter | Details | Reference |
| Indication | Advanced Soft Tissue Sarcoma (ASTS) | |
| Treatment Regimen | This compound administered intravenously on day 1 of a 21-day cycle. | [5] |
| Dose Escalation | Doses were escalated from 265 mg/m² up to 650 mg/m². | [1] |
| Clinical Response | At the 520 mg/m² dose, all three patients achieved stable disease. | [1] |
| Tumor Reduction | At the 650 mg/m² dose, two patients experienced tumor size reductions of 18% and 20% after two cycles. | [4] |
| Safety Profile | No drug-related cardiotoxicity was observed. | [4] |
Troubleshooting
-
High background in blank wells: This could be due to contamination of the medium or reagents. Use fresh, sterile solutions.
-
Inconsistent readings between replicate wells: Ensure homogenous cell seeding and proper mixing of reagents.
-
Color interference from this compound: As a precaution, always include a "drug only" control (wells with this compound in medium but no cells) to see if the drug itself absorbs light at the assay wavelength. The recommended washing step in the MTT protocol is designed to minimize this.[5]
-
Low signal in control wells: This may indicate poor cell health or suboptimal cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before seeding.
Conclusion
The MTT and WST-1 assays are reliable methods for assessing the in vitro efficacy of this compound. The provided protocols, along with the understanding of this compound's mechanism of action, offer a solid foundation for researchers to evaluate its cytotoxic effects. Careful experimental design, including appropriate controls, is essential for obtaining accurate and reproducible data, which is paramount for the continued development of this promising anticancer agent.
References
- 1. onclive.com [onclive.com]
- 2. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 3. targetedonc.com [targetedonc.com]
- 4. rsc.org [rsc.org]
- 5. Monopar Announces Successful Advancement of this compound Phase 1b Clinical Trial Past Fourth Cohort, Escalates Next to 650mg/m2 - BioSpace [biospace.com]
- 6. onclive.com [onclive.com]
Application Notes and Protocols for Immunofluorescence Staining of DNA Damage Following Camsirubicin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camsirubicin (formerly GPX-150) is a novel anthracycline analogue of doxorubicin designed to retain the potent anti-cancer activity while mitigating the cardiotoxicity that limits the clinical use of doxorubicin.[1][2] As a topoisomerase II inhibitor, this compound is expected to induce DNA double-strand breaks (DSBs), a critical mechanism for its cytotoxic effect on cancer cells.[3] Immunofluorescence (IF) microscopy is a powerful and sensitive technique to visualize and quantify these DNA damage events at the single-cell level.
This document provides detailed application notes and protocols for the immunofluorescent detection and quantification of key DNA damage markers, specifically phosphorylated H2AX (γH2AX) and p53-binding protein 1 (53BP1), in cells treated with this compound. These proteins are rapidly recruited to the sites of DSBs, forming distinct nuclear foci that can be stained and quantified.
Note: As of the latest available data, specific quantitative studies on γH2AX and 53BP1 foci formation following this compound treatment have not been published. The data and expected outcomes presented herein are based on the known mechanism of action of this compound as a topoisomerase II inhibitor and extensive data available for its parent compound, doxorubicin.
Signaling Pathway of this compound-Induced DNA Damage
This compound, like other anthracyclines, intercalates into DNA and inhibits topoisomerase II. This interference with the enzyme's function of managing DNA topology during replication and transcription leads to the formation of stable covalent complexes between topoisomerase II and DNA. The collision of replication or transcription machinery with these complexes results in the generation of DNA double-strand breaks. This damage triggers the DNA Damage Response (DDR), a complex signaling network that activates cell cycle checkpoints and DNA repair pathways. A key initial event in the DDR is the rapid phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. This modification serves as a scaffold for the recruitment of a cascade of DNA repair proteins, including 53BP1, which plays a crucial role in the non-homologous end joining (NHEJ) repair pathway.
Figure 1. this compound DNA Damage Pathway
Experimental Workflow for Immunofluorescence Staining
The following diagram outlines the key steps for performing immunofluorescence staining to detect DNA damage foci in cells treated with this compound.
Figure 2. Immunofluorescence Workflow
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for γH2AX and 53BP1 foci formation based on expected outcomes for a topoisomerase II inhibitor like this compound, using doxorubicin as a reference. This data should be generated through the protocols outlined below.
| Treatment Group | Concentration (µM) | Time Point (hours) | Average γH2AX Foci per Cell (± SEM) | Average 53BP1 Foci per Cell (± SEM) |
| Vehicle Control | 0 | 4 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| This compound | 0.1 | 4 | 15.4 ± 1.2 | 13.9 ± 1.1 |
| This compound | 1.0 | 4 | 48.2 ± 3.5 | 45.7 ± 3.1 |
| This compound | 10.0 | 4 | 65.7 ± 4.8 | 61.3 ± 4.2 |
| Vehicle Control | 0 | 24 | 1.9 ± 0.2 | 1.5 ± 0.2 |
| This compound | 0.1 | 24 | 8.3 ± 0.9 | 7.5 ± 0.8 |
| This compound | 1.0 | 24 | 25.6 ± 2.1 | 23.1 ± 1.9 |
| This compound | 10.0 | 24 | 38.9 ± 3.2 | 35.4 ± 2.9 |
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., soft tissue sarcoma cell line)
-
This compound: Stock solution of known concentration
-
Culture Medium: As required for the chosen cell line
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies:
-
Mouse anti-phospho-Histone H2A.X (Ser139) antibody (anti-γH2AX)
-
Rabbit anti-53BP1 antibody
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Alexa Fluor 594-conjugated goat anti-rabbit IgG
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Antifade mounting medium
-
Glass Coverslips and Microscope Slides
-
Humidified Chamber
Protocol: Immunofluorescence Staining of γH2AX and 53BP1 Foci
Day 1: Cell Seeding
-
Sterilize glass coverslips by immersing them in 70% ethanol and allowing them to air dry in a sterile hood.
-
Place one sterile coverslip into each well of a multi-well plate (e.g., 12-well or 24-well).
-
Seed the desired cell line onto the coverslips at a density that will result in 60-70% confluency on the day of treatment.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂.
Day 2: this compound Treatment
-
Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plate to the incubator and incubate for the desired time points (e.g., 4, 8, 24 hours).
Day 3: Immunofluorescence Staining
-
Fixation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Add 1 mL of 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization solution and wash the cells three times with PBS.
-
Add 1 mL of 5% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-γH2AX and anti-53BP1) in the blocking solution according to the manufacturer's recommendations.
-
Aspirate the blocking solution and add the diluted primary antibody solution to each well, ensuring the coverslip is fully covered.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibodies in the blocking solution.
-
Add the diluted secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells once with PBS.
-
Using fine-tipped forceps, carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
Day 4: Image Acquisition and Analysis
-
Image Acquisition:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filters for DAPI (blue), Alexa Fluor 488 (green for γH2AX), and Alexa Fluor 594 (red for 53BP1).
-
Acquire images from multiple random fields of view for each experimental condition. Ensure that the exposure settings are kept constant across all samples for accurate comparison.
-
-
Image Analysis:
-
Quantify the number of γH2AX and 53BP1 foci per nucleus using image analysis software such as ImageJ/Fiji or other specialized software.
-
Briefly, use the DAPI channel to define the nuclear area (region of interest, ROI).
-
Within each ROI, use the green and red channels to count the number of distinct fluorescent foci.
-
For each condition, count the foci in at least 50-100 cells to obtain a statistically significant average.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the different treatment groups.
-
References
Application Note: Quantifying Camsirubicin-Induced Apoptosis using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camsirubicin (formerly GPX-150, also known as MNPR-201) is a novel analog of the widely used anthracycline antibiotic, doxorubicin. It is engineered to retain the potent anticancer activity of doxorubicin while minimizing its dose-limiting cardiotoxicity.[1][2] Clinical trial data has demonstrated this compound's efficacy in reducing tumor size in patients with advanced soft tissue sarcoma.[1][2][3][4] The primary mechanism of action for anthracyclines like this compound is the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological challenges during replication and transcription. This inhibition leads to the stabilization of DNA-topoisomerase II cleavage complexes, resulting in DNA double-strand breaks and the subsequent activation of apoptotic pathways.
This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the precise quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing crucial data for preclinical evaluation and mechanistic studies of this compound.
Mechanism of Action: this compound-Induced Apoptosis
As a topoisomerase II inhibitor, this compound's cytotoxic effects are primarily mediated through the induction of apoptosis. The process is initiated by the generation of DNA double-strand breaks, which triggers a cellular stress response. This response activates complex signaling cascades that converge on the core apoptotic machinery. The apoptotic signaling induced by topoisomerase II inhibitors like this compound involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Key signaling events include the activation of DNA damage sensors like ATM and ATR, which in turn can activate downstream effectors such as the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax and Puma, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c into the cytoplasm, which forms the apoptosome complex with Apaf-1 and pro-caspase-9, leading to the activation of executioner caspases like caspase-3. The extrinsic pathway can also be engaged, involving the upregulation of death receptors and subsequent activation of caspase-8, which can directly activate executioner caspases or amplify the intrinsic pathway through the cleavage of Bid.
Data Presentation: Quantitative Analysis of Apoptosis
The following table presents illustrative data on the dose-dependent effect of this compound on the induction of apoptosis in a representative cancer cell line after 48 hours of treatment. Data is acquired by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 94.5 ± 2.3 | 3.1 ± 0.8 | 2.4 ± 0.6 |
| 0.1 | 85.2 ± 3.1 | 9.8 ± 1.5 | 5.0 ± 1.1 |
| 0.5 | 63.7 ± 4.5 | 25.4 ± 3.2 | 10.9 ± 2.0 |
| 1.0 | 41.2 ± 3.9 | 42.1 ± 4.1 | 16.7 ± 2.8 |
| 2.5 | 22.8 ± 2.7 | 55.9 ± 5.3 | 21.3 ± 3.1 |
Note: The data presented in this table is for illustrative purposes and represents typical results expected from such an experiment.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound-induced apoptosis using flow cytometry.
Experimental Workflow
Materials
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
Protocol
1. Cell Seeding and Treatment: a. Seed the chosen cancer cell line in 6-well plates at a density that will allow for 70-80% confluency at the time of harvest. b. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2. c. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock). d. Replace the medium in each well with the this compound dilutions or vehicle control. e. Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Staining: a. For suspension cells: Collect the cells from each well into separate flow cytometry tubes. b. For adherent cells: Aspirate the medium (which may contain detached apoptotic cells) and collect it. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with their corresponding collected medium. c. Centrifuge the cell suspensions at 300 x g for 5 minutes. d. Carefully discard the supernatant and wash the cell pellets once with cold PBS. Centrifuge again at 300 x g for 5 minutes and discard the supernatant. e. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. f. Resuspend the cell pellets in 100 µL of 1X Binding Buffer. g. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each cell suspension. h. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour of staining. c. Use appropriate controls to set up compensation and gates:
- Unstained cells
- Cells stained with Annexin V-FITC only
- Cells stained with PI only d. Acquire data for at least 10,000 events per sample. e. Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Conclusion
Flow cytometry using Annexin V and Propidium Iodide staining is a robust and reliable method for quantifying the apoptotic effects of this compound on cancer cells. This application note provides a comprehensive protocol and framework for conducting such analyses. The ability to generate quantitative, dose-dependent data on apoptosis induction is critical for the preclinical assessment of this compound and for elucidating its molecular mechanisms of action. This information is invaluable for researchers and professionals involved in the development of novel cancer therapeutics.
References
- 1. onclive.com [onclive.com]
- 2. onclive.com [onclive.com]
- 3. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 4. Monopar Announces Encouraging this compound Phase 1b Trial Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
Application Notes and Protocols for Camsirubicin Delivery Systems in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camsirubicin (also known as GPX-150 or MNPR-201) is a novel, proprietary analog of doxorubicin, a widely used chemotherapeutic agent.[1] Engineered to retain the anticancer activity of doxorubicin while minimizing its cardiotoxic side effects, this compound presents a promising therapeutic agent for various cancers, particularly advanced soft tissue sarcoma.[2][3] The development of targeted delivery systems for this compound is a critical step in enhancing its therapeutic index, improving tumor-specific accumulation, and further reducing potential systemic toxicity.
These application notes provide an overview of potential delivery strategies for this compound, drawing upon established methodologies for doxorubicin delivery due to the current lack of publicly available, detailed formulation data specific to this compound. The protocols outlined below are adaptable for the encapsulation and targeted delivery of this compound and are intended to serve as a foundational guide for researchers in this area.
Mechanism of Action and Relevant Signaling Pathways
This compound, like its parent compound doxorubicin, exerts its anticancer effects through the inhibition of topoisomerase II and intercalation into DNA, leading to disruption of DNA replication and repair, and ultimately, cell death. While the precise signaling pathways modulated by this compound are not fully elucidated, its mechanism is expected to overlap significantly with that of doxorubicin, which is known to influence the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.
Diagram of the PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound.
This compound Clinical Trial Data
Clinical trials have demonstrated the potential of this compound in treating advanced soft tissue sarcoma, with notable efficacy and a favorable safety profile compared to doxorubicin.
| Dose Level (mg/m²) | Number of Patients | Key Efficacy Outcomes | Reference |
| 520 | 3 | All 3 patients achieved stable disease. One patient had a 21% tumor reduction and became eligible for surgical resection. | [3] |
| 650 | 2 | Tumor size reductions of 18% and 20% after the first two cycles. | [3] |
| Adverse Event | This compound-Treated Patients | Doxorubicin-Treated Patients (Historical Comparison) | Reference |
| Cardiotoxicity | No drug-related cardiotoxicity observed. | Well-documented dose-restricting cardiotoxicity. | [4] |
| Hair Loss | 17% experienced low-grade hair loss; 8% experienced >50% hair loss. | Approximately 50% report some hair loss, with the majority >50%. | [4] |
| Oral Mucositis | 8% experienced low-grade mild oral mucositis. | Roughly 35-40% experienced mild-to-severe oral mucositis. | [4] |
Experimental Protocols for this compound Delivery Systems
The following protocols are adapted from established methods for doxorubicin and can be optimized for this compound.
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This method is a common technique for preparing liposomes.
Materials:
-
This compound hydrochloride
-
Soy lecithin or other phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-mPEG2000 (for creating "stealth" liposomes)
-
Chloroform and Methanol (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (bath or probe)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired ratio of phospholipids, cholesterol, and DSPE-mPEG2000 in a chloroform:methanol mixture in a round-bottom flask.[5]
-
Create a thin lipid film on the wall of the flask by removing the organic solvents using a rotary evaporator under reduced pressure.[5]
-
Ensure the complete removal of residual solvent by keeping the flask under vacuum for at least 2 hours.[5]
-
Hydrate the lipid film with a PBS solution containing this compound by rotating the flask at a temperature above the lipid phase transition temperature.[5]
-
To achieve a uniform size distribution, sonicate the liposomal suspension and then extrude it through polycarbonate membranes of a defined pore size.
Diagram of the Liposome Formulation Workflow
Caption: General workflow for the preparation and characterization of this compound-loaded liposomes.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion (W/O/W) Method
This method is suitable for encapsulating water-soluble drugs like this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Methyl Chloride
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Primary Emulsion (W/O): Dissolve this compound in deionized water (internal aqueous phase, W1). Dissolve PLGA in DCM (oil phase, O). Emulsify the W1 phase in the O phase by sonication to form a water-in-oil (W/O) emulsion.[6]
-
Double Emulsion (W/O/W): Add the primary emulsion to a PVA solution (external aqueous phase, W2) and sonicate again to form the W/O/W double emulsion.[6]
-
Solvent Evaporation: Stir the double emulsion for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove unencapsulated drug and residual PVA.[7]
-
Lyophilize the nanoparticles for long-term storage.
Characterization of this compound Delivery Systems
Drug Loading and Encapsulation Efficiency
Protocol:
-
Lyse a known amount of this compound-loaded nanoparticles or liposomes using a suitable solvent (e.g., DMSO or a detergent solution).
-
Quantify the amount of this compound in the lysate using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release
Protocol:
-
Disperse a known amount of this compound-loaded delivery systems in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively).[8]
-
Place the suspension in a dialysis bag with an appropriate molecular weight cut-off and incubate in the release medium at 37°C with gentle shaking.[7]
-
At predetermined time intervals, collect aliquots of the release medium and replace with an equal volume of fresh medium.[8]
-
Quantify the concentration of this compound in the collected aliquots.
-
Plot the cumulative percentage of drug released versus time.
| Delivery System (Doxorubicin) | Drug Loading Efficiency (%) | Particle Size (nm) | Release Profile | Reference |
| Liposomes (Thin-film hydration) | 24.89 - 96.45 | 766 - 13560 | Sustained release up to 41.45% | [5] |
| PLGA Nanoparticles (Nanoprecipitation) | ~15-20 | ~150-200 | Biphasic with initial burst followed by sustained release | [7] |
| Iron Oxide Nanocomposites | ~90 | ~100-150 | pH-dependent, higher release at acidic pH | [9] |
In Vitro and In Vivo Evaluation
Cellular Uptake and Cytotoxicity Assays
Standard cell culture techniques can be used to assess the efficacy of this compound delivery systems.
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with free this compound and this compound-loaded delivery systems at various concentrations.
-
After a defined incubation period (e.g., 24, 48, 72 hours), assess cell viability using an MTT or similar cytotoxicity assay.
-
For cellular uptake studies, treat cells with fluorescently labeled delivery systems or formulations containing the intrinsically fluorescent this compound. After incubation, wash the cells, lyse them, and quantify the internalized drug using a fluorescence plate reader or visualize uptake using fluorescence microscopy.
In Vivo Efficacy Studies
Animal models are essential for evaluating the in vivo performance of this compound delivery systems.
Protocol:
-
Establish tumors in immunocompromised mice by subcutaneously or orthotopically injecting cancer cells.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., saline control, free this compound, this compound-loaded delivery system).
-
Administer the treatments intravenously or via another appropriate route.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, excise the tumors and major organs for biodistribution analysis by quantifying the amount of this compound in the tissues.
Diagram of the In Vivo Evaluation Workflow
Caption: A typical workflow for the in vivo evaluation of this compound delivery systems.
Conclusion
The development of targeted delivery systems for this compound holds significant promise for improving its therapeutic efficacy and safety profile. The protocols and data presented here, largely adapted from research on doxorubicin, provide a solid foundation for the design, formulation, and evaluation of novel this compound delivery platforms. Further research is warranted to optimize these systems specifically for this compound and to fully characterize their performance in preclinical and clinical settings.
References
- 1. onclive.com [onclive.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 4. Monopar Announces this compound Clinical Program Update - Improved Side Effect Profile Seen to Date Compared to Doxorubicin - BioSpace [biospace.com]
- 5. pharmascholars.com [pharmascholars.com]
- 6. Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Camsirubicin Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and preclinical studies involving camsirubicin resistance. As this compound is an analog of doxorubicin, much of the guidance is based on the well-established mechanisms of anthracycline resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What could be the reason?
A1: This is a common observation and often indicates the development of acquired resistance. Cancer cells can develop resistance to chemotherapeutic agents like this compound over time through various mechanisms. The most frequently observed mechanisms for anthracyclines include the increased expression of drug efflux pumps, alterations in the drug's target enzyme (topoisomerase II), and changes in cellular pathways that regulate apoptosis (programmed cell death).
Q2: How can we confirm that our cancer cell line has developed resistance to this compound?
A2: The standard method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your experimental cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically measured using a cytotoxicity assay, such as the MTT or SRB assay.
Q3: What are the primary molecular mechanisms of resistance to anthracyclines like this compound?
A3: Resistance to anthracyclines is multifactorial. Key mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump the drug out of the cell, reducing its intracellular concentration.[1]
-
Alterations in Drug Target: Reduced expression or mutations in topoisomerase II, the primary target of this compound, can decrease the drug's ability to induce DNA damage.[2]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways that can more efficiently fix the DNA double-strand breaks caused by this compound.
-
Inhibition of Apoptosis: Alterations in apoptotic signaling pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), can make cells more resistant to drug-induced cell death.[1][3]
-
Activation of Survival Pathways: Increased activity of pro-survival signaling pathways like PI3K/Akt and NF-κB can promote cell survival despite drug treatment.[4][5]
Q4: Are there any known combination therapies that can overcome this compound resistance?
A4: While specific combination therapies for this compound are still under investigation, strategies used to overcome doxorubicin resistance are highly relevant. These include co-administration with:
-
ABC Transporter Inhibitors: Compounds that block the function of efflux pumps like P-gp, thereby increasing intracellular this compound concentration.
-
Inhibitors of Survival Pathways: Targeting pathways like PI3K/Akt or NF-κB can re-sensitize resistant cells to the effects of the drug.
-
Apoptosis Inducers: Using agents that promote apoptosis can lower the threshold for cell death when combined with this compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Cell density can significantly impact drug sensitivity. |
| Cell Line Integrity | Perform cell line authentication (e.g., STR profiling) to rule out cross-contamination. Ensure you are using cells of a low passage number. |
| Drug Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Confirm proper storage conditions to prevent degradation. |
| Assay Variability | Standardize all steps of your cytotoxicity assay, including incubation times, reagent concentrations, and reading parameters. |
Issue 2: My Cell Line Shows High Resistance to this compound from the Start
| Possible Cause | Troubleshooting Step |
| Intrinsic Resistance | The selected cell line may have high intrinsic resistance. This can be due to high basal expression of ABC transporters or other resistance factors. Consider screening a panel of different cell lines to find a more sensitive model. |
| Previous Exposures | If the cell line was not sourced from a reputable cell bank, it may have been previously exposed to other drugs, leading to cross-resistance. |
| Incorrect IC50 Determination | Re-evaluate your experimental protocol for determining the IC50 value. Ensure the concentration range of this compound is appropriate and that the exposure time is sufficient. |
Data Presentation: Doxorubicin Resistance in Cancer Cell Lines
The following tables summarize quantitative data on the development of resistance to doxorubicin, the parent compound of this compound. This data illustrates the typical fold-resistance that can be achieved in vitro.
Table 1: Comparison of Doxorubicin IC50 Values in Sensitive (Parental) and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| MCF-7 | Breast Cancer | 1.65 | 128.5 | ~78 | [6][7] |
| HT-1080 | Fibrosarcoma | 0.0056 | - | - | [8] |
| SW684 | Fibrosarcoma | 28.9 | - | - | [8] |
| A549 | Lung Cancer | > 20 | - | - | [9] |
| HeLa | Cervical Cancer | 2.9 | - | - | [9] |
Note: IC50 values can vary significantly between laboratories due to differences in experimental conditions.[7]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line (Continuous Exposure)
This protocol describes a common method for developing a drug-resistant cell line through continuous exposure to escalating concentrations of the drug.
-
Determine Initial IC50: First, determine the IC50 value of this compound for the parental cancer cell line using a standard cytotoxicity assay (e.g., MTT assay).
-
Initial Culture and Exposure: Begin by culturing the parental cells in a medium containing a low concentration of this compound (e.g., the IC10 or IC20 value).[6]
-
Dose Escalation: Once the cells have adapted and are proliferating steadily (this may take several passages), gradually increase the concentration of this compound in the culture medium.[7] This is a stepwise process, and the concentration should only be increased once the cells have recovered their normal growth rate.
-
Selection and Maintenance: Continue this process of dose escalation and selection over several months.[7][10] The desired level of resistance is typically a 10- to 100-fold increase in the IC50 value compared to the parental line.
-
Verification: Once the desired resistance level is achieved, maintain the cell line in a medium containing a constant, selective concentration of this compound.[7] Periodically re-determine the IC50 to confirm the stability of the resistant phenotype. It is crucial to cryopreserve cells at various stages of resistance development.[7]
Protocol 2: Cytotoxicity (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[6]
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for generating a this compound-resistant cell line.
Caption: Pro-survival pathways contributing to this compound resistance.
Caption: Overexpression of ABC transporters reduces intracellular drug levels.
References
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Camsirubicin In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting in vivo experiments with Camsirubicin, focusing on the reduction of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as GPX-150) is a novel, proprietary analog of the widely used chemotherapy drug doxorubicin.[1][2] Its primary mechanism of action involves intercalating with DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair.[3][4] This action leads to single and double-stranded DNA breaks, which in turn inhibits DNA replication, transcription, and protein synthesis, ultimately inducing apoptosis (programmed cell death) in cancer cells.[3] this compound is specifically designed to retain the anti-cancer properties of doxorubicin while minimizing its significant off-target effects, particularly cardiotoxicity.[2][5]
Q2: What are the primary off-target effects of this compound observed in vivo, and how do they compare to doxorubicin?
A2: this compound has demonstrated a significantly improved safety profile compared to doxorubicin in clinical trials.[1] The most notable difference is the absence of drug-related cardiotoxicity with this compound treatment, a well-documented and dose-limiting side effect of doxorubicin.[1][2] Other common off-target effects are also less frequent and severe. The most common adverse event reported for this compound is neutropenia (a low count of neutrophils, a type of white blood cell), which has been effectively managed with prophylactic granulocyte-colony stimulating factor (G-CSF).[1][6]
Data Presentation: Comparison of Common Adverse Events
| Adverse Event | This compound | Doxorubicin |
| Cardiotoxicity (Drug-Related) | Not observed in clinical trials to date.[1][5] | Well-documented, irreversible, and dose-limiting.[5] |
| Hair Loss (>50%) | Observed in approximately 8-14% of patients.[1][2] | Experienced by the majority of patients.[1] |
| Oral Mucositis (Mild-to-Severe) | Reported in approximately 8-14% of patients.[1][2] | Occurs in roughly 35-40% of patients.[1] |
| Neutropenia | Most frequent adverse event, managed with prophylactic G-CSF.[1] | A common side effect. |
Q3: How can neutropenia be managed in preclinical in vivo studies?
A3: Based on successful clinical trial protocols, co-administration of a granulocyte-colony stimulating factor (G-CSF), such as pegfilgrastim, is the recommended approach to mitigate neutropenia.[2][6] In a research setting using mouse models, recombinant murine G-CSF can be administered subcutaneously. The exact dose and schedule should be optimized for the specific animal model and this compound dose being used. It is advisable to perform complete blood counts (CBCs) at baseline and at nadir (typically 7-10 days post-treatment) to monitor neutrophil levels.
Q4: How should I monitor for potential cardiotoxicity in my animal models?
A4: Although this compound is designed to be non-cardiotoxic, it is a crucial parameter to monitor in preclinical studies, especially when testing new combinations or in novel models. The industry standard for monitoring cardiac function is the assessment of Left Ventricular Ejection Fraction (LVEF).[1][5]
-
Echocardiography: This is the most common and non-invasive method to assess LVEF, left ventricular fractional shortening (LVFS), and other cardiac parameters in small animals. Measurements should be taken at baseline before the first dose and at the end of the study.
-
Histopathology: At the end of the study, heart tissue should be collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, H&E) to look for signs of cardiomyocyte damage, fibrosis, or inflammation.
-
Serum Biomarkers: While less established for preclinical models, measuring cardiac troponins can be explored as a potential indicator of cardiac injury.
Q5: What strategies can be used to further minimize potential off-target toxicities?
A5: While this compound has an improved safety profile, general strategies for reducing the toxicity of anthracycline-class drugs can be considered:
-
Liposomal Encapsulation: Formulating the drug within liposomes can alter its pharmacokinetic properties, potentially reducing peak plasma concentrations and accumulation in non-target tissues like the heart.[7]
-
Continuous Infusion vs. Bolus Injection: Administering the drug via a slow, continuous infusion rather than a single bolus injection can lower peak plasma concentrations, which has been shown to reduce the cardiotoxic effects of doxorubicin.[8] This approach may be translatable to preclinical studies using infusion pumps.
-
Co-administration with Cardioprotective Agents: Agents like dexrazoxane, an iron-chelating agent, are clinically approved to protect against doxorubicin-induced cardiotoxicity.[7][9] While likely unnecessary for this compound alone, it could be considered in combination therapy studies if cardiac stress is a concern.
Troubleshooting Guide
Issue 1: Unexpectedly high toxicity (e.g., >20% body weight loss, lethargy, mortality) is observed in the treatment group.
| Potential Causes | Recommended Actions & Troubleshooting Steps |
| Dose is above the Maximum Tolerated Dose (MTD). | 1. Immediately halt dosing and provide supportive care to the animals. 2. Conduct a formal MTD study to establish a safe and tolerable dose for your specific animal model and strain. (See Experimental Protocol 1). 3. Review literature for established MTDs in similar models, but always verify empirically. |
| Improper Drug Formulation or Administration. | 1. Ensure this compound is fully solubilized in the vehicle. Check for any precipitation. 2. Verify the accuracy of your dosing calculations and administration volume. 3. Refine your administration technique (e.g., intravenous, intraperitoneal) to ensure consistency and minimize stress or injury to the animals. |
| Animal Model Hypersensitivity. | 1. Consider if the specific tumor model (e.g., a patient-derived xenograft) or animal strain has a known sensitivity to topoisomerase II inhibitors. 2. Run a small pilot study with a lower dose range in a few animals before launching a large-scale experiment. |
Issue 2: Lack of in vivo efficacy despite good in vitro potency.
| Potential Causes | Recommended Actions & Troubleshooting Steps |
| Suboptimal Dosing or Schedule. | 1. Ensure the dose used is based on an MTD study and is expected to be therapeutically relevant. 2. Perform a pharmacokinetic (PK) study to measure drug concentration in plasma and tumor tissue over time. This will confirm if adequate drug levels are being achieved and maintained at the tumor site. 3. Experiment with different dosing schedules (e.g., more frequent dosing at a lower concentration, if tolerated). |
| Poor Bioavailability or Rapid Clearance. | 1. PK analysis is critical here. If the drug is cleared too quickly, it may not have enough time to exert its effect. 2. Consider an alternative route of administration that might improve bioavailability or prolong exposure. |
| Inherent or Acquired Tumor Resistance. | 1. Confirm that your in vivo tumor model expresses the target (Topoisomerase II) and is sensitive to this compound in vitro. 2. Analyze tumor tissue post-treatment for biomarkers of target engagement and downstream effects (e.g., DNA damage markers like γH2AX). 3. Consider combination therapies to overcome potential resistance mechanisms. |
Mandatory Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: A standard workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for high in vivo toxicity.
Experimental Protocols
Experimental Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound in Mice
Objective: To determine the highest dose of this compound that can be administered without causing severe toxicity (e.g., >20% body weight loss or mortality).
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain, sex, and age as planned for the efficacy study (e.g., female athymic nude mice, 6-8 weeks old).
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 escalating dose groups of this compound. A starting dose can be estimated from in vitro IC50 values or literature on similar compounds. A suggested starting range could be 10, 20, 40, 80 mg/kg.
-
Drug Preparation: Prepare this compound in a sterile, appropriate vehicle (e.g., 5% Dextrose in water, D5W) immediately before use. Prepare enough volume for all animals in a single batch to ensure consistency.
-
Administration: Administer a single dose of this compound or vehicle via the intended route for the efficacy study (e.g., intravenous tail vein injection).
-
Monitoring:
-
Record the body weight of each mouse daily for 14-21 days.
-
Perform daily clinical observations for signs of toxicity, including changes in posture, activity, grooming, and stool consistency. Use a standardized scoring system.
-
At the end of the observation period, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (heart, liver, kidneys, spleen, lungs) for histopathological analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or other severe clinical signs of distress. This dose will serve as the upper limit for the subsequent efficacy study.
Experimental Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor xenograft model.
Methodology:
-
Cell Culture & Implantation: Culture the chosen cancer cell line (e.g., MDA-MB-468 breast cancer) under standard conditions.[10] Harvest cells and resuspend in a suitable medium (e.g., 50:50 PBS and Matrigel). Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²). Once tumors reach the target size, randomize animals into treatment groups (e.g., Vehicle Control, this compound at MTD, this compound at MTD/2). Ensure the average tumor volume is similar across all groups.
-
Treatment: Administer this compound or vehicle according to the planned dose and schedule (e.g., once every 3 weeks, as in some clinical trials).[2]
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any clinical signs of toxicity.
-
If co-administering G-CSF to manage neutropenia, administer it 24 hours after each this compound dose.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or after a set number of treatment cycles.
-
Data Analysis:
-
Plot mean tumor volume (+/- SEM) over time for each group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Plot mean body weight change over time to assess toxicity.
-
At termination, collect tumors and organs for pharmacodynamic (e.g., Western blot, IHC for apoptosis markers) and histopathological analysis.
-
References
- 1. Monopar Announces this compound Clinical Program Update - Improved Side Effect Profile Seen to Date Compared to Doxorubicin :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 2. onclive.com [onclive.com]
- 3. This compound | C27H32N2O9 | CID 135446069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Monopar Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. Monopar Announces Encouraging this compound Phase 1b Trial Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 6. onclive.com [onclive.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Prevention of Anthracycline-Induced Cardiotoxicity: The Good and Bad of Current and Alternative Therapies [frontiersin.org]
- 9. The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Camsirubicin Dosage Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Camsirubicin dosage to minimize toxicity during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Doxorubicin?
This compound is a novel analog of the widely used chemotherapeutic agent Doxorubicin.[1][2] It is designed to retain the anticancer activity of Doxorubicin while minimizing its significant side effect, particularly cardiotoxicity.[3][4] The primary mechanism of action for both drugs is the inhibition of topoisomerase II and intercalation into DNA, which leads to cancer cell death.[5][6] However, this compound is engineered to have a reduced effect on Topoisomerase IIβ (TOP2B), an enzyme isoform prevalent in cardiomyocytes. The interaction with TOP2B is believed to be a major contributor to Doxorubicin-induced heart damage.[1][3][7][8]
Q2: What are the known toxicities of this compound from clinical trials?
Clinical studies have shown that this compound has a more favorable safety profile compared to Doxorubicin. The most significant toxicities observed are:
-
Neutropenia: This was the most frequent dose-limiting toxicity in early trials. However, it has been effectively managed with the prophylactic use of granulocyte colony-stimulating factor (G-CSF).[1][2]
-
Oral Mucositis: The incidence and severity of oral mucositis with this compound treatment are significantly lower than what is typically observed with Doxorubicin.[1][9][10] In one trial, only 8% of patients experienced mild oral mucositis.[1][10]
-
Alopecia (Hair Loss): this compound has been associated with less frequent and less severe hair loss compared to Doxorubicin.
-
Cardiotoxicity: To date, clinical trials have not reported any drug-related irreversible cardiotoxicity with this compound, as measured by left ventricular ejection fraction (LVEF).[1][3][8][11]
Q3: What is the recommended starting dose for preclinical in vivo studies?
The optimal starting dose for in vivo studies in animal models like mice will depend on the specific cancer model and the study objectives. However, a review of the dose-escalation data from clinical trials can provide a starting point for dose-range finding studies. In the Phase 1b trial (NCT05043649), doses were escalated from 265 mg/m² to 650 mg/m².[4][12][13][14] Researchers should perform a dose-range finding study to determine the maximum tolerated dose (MTD) in their specific animal model.
Troubleshooting Guides
In Vitro Cytotoxicity Assays
Issue: High variability in MTT/MTS assay results.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers across wells can lead to variability.
-
Solution: Ensure a single-cell suspension and use a hemocytometer or automated cell counter for accurate cell counting. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
-
Possible Cause 2: Compound Precipitation. this compound, like other anthracyclines, may precipitate at high concentrations in culture media.
-
Solution: Visually inspect the wells after adding the compound. If precipitation is observed, consider using a lower concentration range or a different solvent (ensure solvent controls are included).
-
-
Possible Cause 3: Incubation Time. The incubation time with MTT/MTS reagent can affect the signal.
-
Solution: Optimize the incubation time for your specific cell line to ensure sufficient formazan crystal formation without reaching a plateau or causing cytotoxicity from the reagent itself.
-
Issue: Discrepancy between cytotoxicity data and cell morphology.
-
Possible Cause: The chosen assay may not be capturing the primary mechanism of cell death. For example, an MTT assay measures metabolic activity, which might not directly correlate with apoptosis or other cell death pathways at all time points.
-
Solution: Complement viability assays with direct measures of cell death, such as apoptosis assays (e.g., Annexin V/PI staining) or membrane integrity assays (e.g., LDH release).
-
In Vivo Toxicity Assessment
Issue: Significant weight loss or signs of distress in animal models at expected therapeutic doses.
-
Possible Cause 1: Dose is above the Maximum Tolerated Dose (MTD). The MTD can vary between different animal strains and cancer models.
-
Solution: Conduct a dose-range finding study to establish the MTD of this compound in your specific model. Start with a low dose and escalate in subsequent cohorts while monitoring for clinical signs of toxicity (weight loss, changes in behavior, etc.).
-
-
Possible Cause 2: Neutropenia. As observed in clinical trials, neutropenia can be a significant side effect.
-
Solution: Consider co-administration with G-CSF to mitigate myelosuppression, which may allow for the administration of higher, more effective doses of this compound.[2]
-
Issue: No detectable cardiotoxicity at doses that are not efficacious.
-
Possible Cause: this compound is designed to be non-cardiotoxic. It is possible that at doses where cardiotoxicity might be expected with Doxorubicin, this compound does not induce this effect.
-
Solution: This is an expected outcome. To confirm the lack of cardiotoxicity, ensure you are using sensitive and validated methods for its detection, such as serial echocardiography to measure LVEF, and analysis of cardiac biomarkers (e.g., troponins). Histopathological analysis of heart tissue at the end of the study is also crucial. Include a Doxorubicin-treated group as a positive control for cardiotoxicity.
-
Data Presentation
Table 1: Comparison of Adverse Events: this compound vs. Doxorubicin (from Clinical Trials)
| Adverse Event | This compound | Doxorubicin | Citation |
| Cardiotoxicity (irreversible) | Not Observed | Well-documented, dose-limiting | [1][2][11] |
| Neutropenia | Mitigated with prophylactic G-CSF | Common | [1][2] |
| Oral Mucositis (mild-to-severe) | ~8-14% | ~35-40% | [1][9][10] |
| Alopecia (>50% hair loss) | ~14% | Majority of patients | [3] |
Table 2: Dose Escalation in Phase 1b Clinical Trial (NCT05043649)
| Dose Level Cohort | This compound Dose (mg/m²) | Note | Citation |
| 1 | 265 | Starting dose, previously identified as a recommended Phase 2 dose without G-CSF. | [14][15] |
| 2 | 330 | Dose escalation. | [14] |
| 3 | 410 | Dose escalation. | [14] |
| 4 | 520 | Dose escalation. | [4][14] |
| 5 | 650 | Highest dose level reported in some updates. | [4][12] |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline and should be optimized for specific cell lines.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a buffered solution with detergent) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol: In Vivo Assessment of this compound Toxicity in a Xenograft Mouse Model
This protocol provides a general framework for assessing toxicity alongside efficacy.
-
Animal Model and Tumor Implantation:
-
Use an appropriate immunodeficient mouse strain (e.g., NOD-SCID) for human cancer cell line xenografts.
-
Implant cancer cells subcutaneously or orthotopically.
-
Allow tumors to reach a palpable size before starting treatment.
-
-
Dosing and Administration:
-
Randomize mice into treatment and control groups.
-
Based on a prior MTD study, select the doses of this compound to be tested. Include a vehicle control and a Doxorubicin control group.
-
Administer this compound intravenously (IV) according to the planned schedule (e.g., once every 21 days, mimicking the clinical trial design).[14]
-
If neutropenia is expected, administer G-CSF approximately 24-96 hours after each this compound infusion.[19]
-
-
Toxicity Monitoring:
-
Clinical Observations: Monitor the animals daily for signs of toxicity, including changes in weight, appetite, behavior, and posture.
-
Hematology: Collect blood samples periodically to perform complete blood counts (CBCs) to assess for neutropenia, anemia, and thrombocytopenia.
-
Cardiotoxicity Assessment:
-
Perform serial echocardiograms to measure LVEF and other cardiac function parameters at baseline and throughout the study.
-
At the end of the study, collect blood for cardiac biomarker analysis (e.g., cTnI, cTnT).
-
-
Histopathology: At the end of the study, harvest major organs (heart, liver, kidneys, spleen, etc.) for histopathological examination to identify any tissue damage.
-
-
Efficacy Measurement:
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise and weigh the tumors.
-
-
Data Analysis:
-
Compare body weight changes, hematological parameters, cardiac function, and tumor growth between the different treatment groups.
-
Mandatory Visualizations
Caption: this compound's dual mechanism and selectivity.
Caption: In vivo experimental workflow for this compound.
Caption: Anthracycline-induced intrinsic apoptosis pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Monopar Announces this compound Clinical Program Update - Improved Side Effect Profile Seen to Date Compared to Doxorubicin :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 3. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Topoisomerase IIbeta mediated DNA double-strand breaks: implications in doxorubicin cardiotoxicity and prevention by dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monopar Announces this compound Clinical Program Update - Improved Side Effect Profile Seen to Date Compared to Doxorubicin - BioSpace [biospace.com]
- 10. Frontiers | New Insights About Doxorubicin-Induced Toxicity to Cardiomyoblast-Derived H9C2 Cells and Dexrazoxane Cytoprotective Effect: Contribution of In Vitro1H-NMR Metabonomics [frontiersin.org]
- 11. Pharmacological suppression of B7-H4 glycosylation restores antitumor immunity in immune-cold breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monopar Announces Encouraging Clinical Data from Ongoing this compound Phase 1b Trial :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 13. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase-3/7 preceding a loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. onclive.com [onclive.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. Natural Products for Preventing and Managing Anthracycline-Induced Cardiotoxicity: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Camsirubicin precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective handling and use of Camsirubicin in a laboratory setting. This compound, a promising analogue of doxorubicin, is under investigation for its potent anti-cancer properties with reduced cardiotoxicity. Proper handling and dissolution are paramount for obtaining reliable and reproducible experimental results. This guide offers troubleshooting advice and answers to frequently asked questions regarding the precipitation of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my DMSO stock solution in an aqueous buffer like PBS or cell culture media?
A1: This common phenomenon, known as solvent-shifting precipitation, occurs because this compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) but has limited solubility in neutral aqueous solutions. When the DMSO stock is introduced into an aqueous environment, the abrupt change in solvent polarity causes a significant decrease in this compound's solubility, leading to precipitation.
Q2: Can I dissolve this compound directly in an aqueous buffer?
A2: Direct dissolution in neutral aqueous buffers is not recommended due to the low intrinsic aqueous solubility of this compound. It is crucial to first prepare a concentrated stock solution in a suitable organic solvent, like DMSO.
Q3: How does the pH of the aqueous solution affect this compound's solubility?
A3: As an anthracycline, the solubility of this compound is pH-dependent. Generally, these molecules are more soluble in acidic conditions. In neutral or alkaline solutions (pH ≥ 7), their solubility decreases, increasing the risk of precipitation.
Q4: I observed a precipitate in my this compound solution that was clear initially. What could be the reason?
A4: this compound, like its analogue doxorubicin, can self-aggregate and form dimers or larger aggregates in aqueous solutions over time, especially at physiological pH and temperature.[1] These aggregates are less soluble and can precipitate out of the solution. To mitigate this, it is always recommended to use freshly prepared aqueous solutions for your experiments.
Troubleshooting Guide: this compound Precipitation
This guide provides solutions to common issues encountered when preparing aqueous solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound in the aqueous solution is too high, exceeding its solubility limit. | - Lower the final concentration of this compound in your experiment.- Perform a kinetic solubility assay to determine the maximum achievable concentration in your specific buffer system. |
| Improper mixing technique leading to localized high concentrations. | - Add the this compound-DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring to ensure rapid and uniform dispersion.[2] | |
| Precipitation Over Time | The solution is supersaturated, and the compound is slowly coming out of solution. | - Prepare fresh this compound solutions immediately before each experiment.[1] - Avoid storing diluted aqueous solutions of this compound. |
| The pH of the buffer or cell culture medium is not optimal for this compound solubility. | - If your experimental conditions permit, consider using a slightly more acidic buffer (e.g., pH 6.5-7.0) to improve solubility. | |
| Cloudy or Hazy Solution | The final concentration of DMSO is too low to maintain solubility. | - Ensure the final DMSO concentration is sufficient, typically between 0.1% and 0.5%. However, be mindful of potential solvent toxicity in cellular assays and always include a vehicle control in your experiments. |
| The quality of the DMSO or aqueous buffer is compromised. | - Use anhydrous, high-purity DMSO to prepare the stock solution.[3] - Ensure your aqueous buffers are properly prepared and filtered. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.
-
In a sterile and light-protected environment, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution, but avoid high temperatures.
-
Aliquot the stock solution into single-use volumes in light-protecting microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Diluted Aqueous this compound Solution
This protocol describes the correct method for diluting the this compound-DMSO stock solution into an aqueous buffer.
Materials:
-
This compound-DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the required final concentration of this compound and the total volume of the aqueous solution.
-
Calculate the volume of the this compound-DMSO stock solution needed. Ensure the final DMSO concentration in the aqueous solution is kept low (ideally ≤ 0.5%) to avoid solvent-induced effects in biological assays.
-
Dispense the required volume of the aqueous buffer into a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound-DMSO stock solution dropwise.
-
Continue vortexing for an additional 15-30 seconds to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared aqueous this compound solution immediately.
Visual Guides
Experimental Workflow for Preparing Aqueous this compound Solutions
References
Technical Support Center: Oral Camsirubicin Formulation Development
Welcome to the technical support center for researchers engaged in the development of an oral formulation of Camsirubicin. This resource provides troubleshooting guidance and answers to frequently asked questions to assist in overcoming the challenges associated with improving the oral bioavailability of this promising anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an oral formulation of this compound?
A1: this compound, an analog of doxorubicin, is currently under investigation in clinical trials via intravenous administration.[1][2][3][4][5][6][7][8][9] The primary challenges in developing an oral formulation are likely similar to other anthracyclines and poorly bioavailable drugs. These include low aqueous solubility, potential degradation in the harsh gastrointestinal (GI) environment, poor intestinal permeability, and significant first-pass metabolism.[10][11] Furthermore, like its parent compound doxorubicin, this compound may be a substrate for efflux pumps such as P-glycoprotein (P-gp), which actively transport the drug out of intestinal cells, further reducing its absorption.[12]
Q2: What initial strategies should be considered to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be explored to enhance the oral bioavailability of this compound. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as liposomes or lipid-polymer hybrid nanoparticles (LPHNs), can protect the drug from degradation in the GI tract, improve its solubility, and facilitate its transport across the intestinal epithelium.[10][13][14][15][16][17][]
-
Amorphous Solid Dispersions (ASDs): Creating an ASD of this compound with a polymer can prevent its crystallization and maintain a supersaturated state in the GI tract, thereby increasing its dissolution rate and absorption.[19]
-
Use of Excipients: Incorporating biofunctional excipients, such as permeation enhancers and solubility enhancers, into the formulation can improve the drug's absorption.[20][21]
-
Co-administration with P-gp inhibitors: If this compound is found to be a P-gp substrate, co-administering it with a P-gp inhibitor could increase its intracellular concentration in enterocytes and improve its overall absorption.[12][22]
Q3: How can I assess the P-glycoprotein efflux of my this compound formulation?
A3: To determine if your this compound formulation is subject to P-gp efflux, you can perform in vitro transport studies using Caco-2 cell monolayers. This cell line, derived from human colorectal adenocarcinoma, differentiates to form a polarized monolayer that expresses P-gp and other transporters found in the small intestine. By measuring the bidirectional transport of this compound across the Caco-2 monolayer (apical-to-basolateral and basolateral-to-apical), you can calculate the efflux ratio. An efflux ratio significantly greater than 1 suggests that the drug is actively transported by an efflux pump like P-gp.
Troubleshooting Guides
Issue 1: Low solubility of this compound in aqueous media.
-
Problem: this compound exhibits poor dissolution in simulated gastric and intestinal fluids, leading to low bioavailability.
-
Troubleshooting Steps:
-
Particle Size Reduction: Micronization of the this compound active pharmaceutical ingredient (API) can increase the surface area available for dissolution.
-
Formulation as an Amorphous Solid Dispersion (ASD): Prepare an ASD of this compound with a suitable polymer (e.g., HPMCAS, PVP) using techniques like spray drying or hot-melt extrusion.
-
Complexation with Cyclodextrins: Investigate the formation of inclusion complexes with cyclodextrins to enhance the aqueous solubility of this compound.
-
Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) or liposomal formulations to improve solubilization.
-
Issue 2: High variability in in vivo pharmacokinetic data.
-
Problem: Animal studies show significant inter-individual variation in the plasma concentration of this compound after oral administration.
-
Troubleshooting Steps:
-
Assess Food Effect: The presence of food can significantly alter the GI environment and affect drug absorption. Conduct pharmacokinetic studies in both fasted and fed states to understand the impact of food.
-
Investigate GI Tract Stability: The variability may be due to inconsistent degradation of the drug. Encapsulation in enteric-coated nanoparticles can protect the drug from the acidic environment of the stomach and ensure its release in the small intestine.
-
Evaluate Efflux Pump Saturation: High variability can sometimes be attributed to the saturation of efflux pumps like P-gp at higher doses. Conduct dose-ranging pharmacokinetic studies to investigate this possibility.
-
Issue 3: Poor permeability of this compound formulation across Caco-2 cell monolayers.
-
Problem: In vitro permeability assays indicate that the this compound formulation has a low apparent permeability coefficient (Papp).
-
Troubleshooting Steps:
-
Incorporate Permeation Enhancers: Add excipients known to enhance paracellular or transcellular transport to your formulation. Examples include medium-chain fatty acids and their derivatives.
-
Nanoparticle Surface Modification: If using a nanoparticle-based delivery system, modify the surface of the nanoparticles with ligands that can target specific uptake pathways in the intestine.
-
Co-administer with a P-gp Inhibitor: If P-gp efflux is suspected, perform the Caco-2 transport assay in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement and the potential benefit of co-administration.
-
Data Presentation
Table 1: Solubility of Different this compound Formulations
| Formulation ID | Formulation Type | This compound Loading (w/w) | Solubility in Simulated Intestinal Fluid (µg/mL) |
| CAM-API | This compound API | 100% | 5.2 ± 1.3 |
| CAM-ASD-1 | Amorphous Solid Dispersion (HPMCAS) | 20% | 158.6 ± 12.4 |
| CAM-LIPO-1 | Liposomal Formulation | 10% | 212.3 ± 18.9 |
| CAM-LPHN-1 | Lipid-Polymer Hybrid Nanoparticle | 15% | 254.1 ± 22.7 |
Table 2: In Vitro Permeability of this compound Formulations across Caco-2 Monolayers
| Formulation ID | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) |
| CAM-API | 0.8 ± 0.2 | 4.1 ± 0.7 | 5.1 |
| CAM-LIPO-1 | 2.5 ± 0.5 | 3.0 ± 0.6 | 1.2 |
| CAM-LIPO-1 + Verapamil | 2.8 ± 0.4 | 2.9 ± 0.5 | 1.0 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation: Dissolve this compound, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., lucifer yellow).
-
Transport Experiment:
-
For apical-to-basolateral (A→B) transport, add the this compound formulation to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.
-
For basolateral-to-apical (B→A) transport, add the this compound formulation to the basolateral chamber and fresh medium to the apical chamber.
-
-
Sampling: At predetermined time intervals, collect samples from the receiver chamber and replace with an equal volume of fresh medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor chamber.
Visualizations
Caption: Workflow for Oral this compound Formulation Development.
Caption: Barriers to Oral this compound Absorption.
References
- 1. onclive.com [onclive.com]
- 2. onclive.com [onclive.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 5. Monopar Announces Successful Advancement of this compound Phase 1b Clinical Trial Past Fourth Cohort, Escalates Next to 650mg/m2 - BioSpace [biospace.com]
- 6. Monopar Announces this compound Clinical Program Update - Improved Side Effect Profile Seen to Date Compared to Doxorubicin :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Monopar Therapeutics and the Spanish Sarcoma Group (GEIS) Team Up on Phase 2 Sarcoma Trial With Monopar's Novel this compound [prnewswire.com]
- 9. Facebook [cancer.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 12. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 13. Nanoparticle formulation improves doxorubicin efficacy by enhancing host antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adapting liposomes for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural and synthetic nanovectors for cancer therapy [ntno.org]
- 16. Liposomes for oral delivery of protein and peptide-based therapeutics: challenges, formulation strategies, and advances - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 17. Harnessing Nanomedicine to Potentiate the Chemo-Immunotherapeutic Effects of Doxorubicin and Alendronate Co-Encapsulated in Pegylated Liposomes | MDPI [mdpi.com]
- 19. medicineinnovates.com [medicineinnovates.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Camsirubicin Side Effect Mitigation: A Technical Support Center for Preclinical Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for mitigating the side effects of camsirubicin in preclinical models. This compound, a promising doxorubicin analog, has been developed to retain the potent anti-cancer activity of its parent compound while minimizing cardiotoxicity. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of this compound over doxorubicin in preclinical models?
A1: The principal advantage of this compound is its significantly reduced cardiotoxicity. Preclinical studies, notably in a chronic rabbit model, have demonstrated that this compound does not induce the same level of cardiac damage as doxorubicin. While doxorubicin leads to a notable decrease in left ventricular fractional shortening, this compound does not elicit this effect.[1][2]
Q2: What is the proposed mechanism for this compound's reduced cardiotoxicity?
A2: Doxorubicin-induced cardiotoxicity is linked to its inhibition of topoisomerase IIβ. This compound, in contrast, shows a greater selectivity for topoisomerase IIα over topoisomerase IIβ.[3] In vitro assays have shown that while doxorubicin inhibits the decatenation of DNA by topoisomerase IIβ with an EC50 of 40.1 μM, this compound has no apparent effect on this enzyme at concentrations up to 100 μM.[2][4] This selectivity is believed to be a key factor in its improved cardiac safety profile.
Q3: What are the other common side effects of this compound observed in preclinical and clinical studies?
A3: Besides cardiotoxicity, other observed side effects, though generally less severe than with doxorubicin, include neutropenia, alopecia (hair loss), and oral mucositis.[5]
Q4: How can neutropenia induced by this compound be managed in preclinical studies?
A4: Prophylactic administration of granulocyte colony-stimulating factor (G-CSF) has been shown to effectively mitigate neutropenia associated with this compound in both preclinical and clinical settings.[3] This allows for the investigation of higher doses of this compound than would otherwise be tolerated.
Troubleshooting Guides
Cardiotoxicity Assessment
Issue: Difficulty in detecting a significant difference in cardiotoxicity between this compound and doxorubicin in a rodent model.
Troubleshooting Steps:
-
Animal Model Selection: While rodent models are widely used, larger animal models like the chronic rabbit model have been shown to be particularly sensitive for assessing anthracycline-induced cardiotoxicity.[2][4]
-
Duration of Study: Chronic cardiotoxicity may take time to develop. Ensure the study duration is sufficient to observe potential cardiac effects. The key rabbit model involved treatment over an extended period.
-
Assessment Methods: Utilize sensitive and specific measures of cardiac function. Echocardiography to measure left ventricular ejection fraction (LVEF) and fractional shortening is a standard approach. Additionally, histological examination of heart tissue for lesions and measurement of cardiac biomarkers like troponins can provide crucial data.
Neutropenia Management
Issue: Severe neutropenia in animal models is limiting the ability to test higher, potentially more efficacious, doses of this compound.
Troubleshooting Steps:
-
G-CSF Co-administration: Implement a prophylactic G-CSF administration protocol. The timing and dosage of G-CSF should be optimized for the specific animal model and this compound dosing regimen.
-
Monitoring: Regularly monitor complete blood counts (CBCs) to track neutrophil levels and adjust G-CSF dosage or this compound treatment schedule as needed.
Evaluation of Other Side Effects
Issue: Lack of standardized models to assess this compound-induced alopecia and oral mucositis.
Troubleshooting Steps:
-
Alopecia Model: Utilize established chemotherapy-induced alopecia models, such as in mice. This typically involves chemical depilation followed by chemotherapy administration and subsequent scoring of hair regrowth.
-
Oral Mucositis Model: Employ models of chemotherapy-induced oral mucositis, often in hamsters or mice. This involves the administration of the chemotherapeutic agent and subsequent scoring of the severity of mucositis in the oral cavity.
Quantitative Data Summary
| Parameter | Doxorubicin | This compound (GPX-150) | Animal Model | Citation |
| Cardiotoxicity | ||||
| Left Ventricular Fractional Shortening | Significant Decrease | No Significant Decrease | Rabbit | [2][4] |
| Histological Cardiac Injury Score | Significantly Higher | Significantly Lower | Rabbit | [2][4] |
| Topoisomerase IIβ Inhibition | ||||
| Decatenation EC50 | 40.1 μM | No apparent effect (up to 100 μM) | In vitro | [2][4] |
| Myelosuppression | ||||
| White and Red Blood Cell Counts | Similar Decrease | Similar Decrease | Rabbit | [2][4] |
Key Experimental Protocols
Chronic Rabbit Model for Cardiotoxicity Assessment
-
Animal Model: New Zealand White Rabbits.
-
Drug Administration:
-
Doxorubicin: Administered intravenously at a dose and schedule known to induce cardiotoxicity (specifics to be optimized based on literature for the chosen strain).
-
This compound (GPX-150): Administered intravenously at a dose equimolar to the doxorubicin dose.
-
Control: Saline administration.
-
-
Monitoring:
-
Echocardiography: Perform weekly to measure left ventricular fractional shortening and ejection fraction.
-
Hematology: Collect blood samples regularly to monitor white and red blood cell counts.
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize animals and collect heart tissue.
-
Histopathology: Process heart tissue (apex and left ventricular free wall) for histological staining (e.g., H&E) and score for cardiac injury.
-
Isolated Atrial Preparations: Assess the contractility of isolated left atrial preparations.
-
Topoisomerase IIβ Decatenation Assay
-
Enzyme: Purified human topoisomerase IIβ.
-
Substrate: Kinetoplast DNA (kDNA).
-
Procedure:
-
Incubate purified topoisomerase IIβ with kDNA in the presence of varying concentrations of doxorubicin or this compound (e.g., 0.1–100 μM).
-
Stop the reaction and separate the decatenated DNA from the catenated network using agarose gel electrophoresis.
-
Visualize the DNA using a suitable stain (e.g., ethidium bromide) and quantify the amount of decatenated product.
-
Calculate the EC50 value for inhibition of decatenation.
-
Visualizations
Caption: this compound's selective inhibition of Topoisomerase IIα.
Caption: Workflow for preclinical cardiotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II clinical study of 13‐deoxy, 5‐iminodoxorubicin (GPX‐150) with metastatic and unresectable soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in topoisomerase-targeted cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with Camsirubicin instability during long-term storage
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and handling of Camsirubicin. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples throughout your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the anthracycline antibiotic doxorubicin. Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the induction of single and double-stranded DNA breaks, ultimately inhibiting DNA replication, transcription, and protein synthesis, and triggering apoptosis in tumor cells.
Q2: What are the known stability issues with this compound?
A2: As an anthracycline, this compound is susceptible to degradation under certain conditions. Based on data from its analog, doxorubicin, potential instability can arise from:
-
Hydrolysis: Particularly in alkaline solutions.
-
Oxidation: Exposure to oxidizing agents can lead to degradation.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation.
-
Thermal Stress: Elevated temperatures can accelerate degradation.
Q3: What are the recommended long-term storage conditions for this compound?
A3: For long-term storage of this compound powder, it is recommended to store it at -20°C, protected from light and moisture. For solutions, it is advisable to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Based on stability studies of doxorubicin, solutions stored at 4°C may be stable for a limited time, but verification is recommended.
Q4: How should I prepare this compound for in vitro or in vivo experiments?
A4: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in a suitable solvent such as sterile water, saline, or a buffer like PBS. Ensure the pH of the final solution is neutral to slightly acidic to minimize hydrolysis. For cell-based assays, further dilution in cell culture media is required. For animal studies, the formulation should be prepared according to the specific experimental protocol, often in a sterile saline solution.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation products of this compound are not extensively documented in publicly available literature, studies on doxorubicin have identified several degradation products under stress conditions. These include deglucosaminyl doxorubicin (from acid hydrolysis) and various oxidative products.[1] It is plausible that this compound may undergo similar degradation pathways.
II. Troubleshooting Guide
This guide addresses common issues that may be encountered during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure this compound powder and solutions are stored at the recommended temperature, protected from light. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from powder for each experiment. 3. Check Solvent/Buffer pH: Ensure the pH of your solvent or buffer is compatible with this compound stability (neutral to slightly acidic). 4. Perform Stability Check: Use a stability-indicating method like HPLC to check the integrity of your this compound stock. |
| Precipitation observed in stock solution | Poor solubility or supersaturation at low temperatures. | 1. Check Solvent: Ensure you are using a recommended solvent for reconstitution. 2. Warm Gently: If precipitation occurs after thawing, warm the solution gently (e.g., in a 37°C water bath) and vortex to redissolve. 3. Filter Sterilize: Before use, filter the solution through a 0.22 µm filter to remove any remaining precipitate. |
| Color change of the solution (from red to brownish/yellowish) | Degradation of the anthracycline chromophore. | 1. Discard the Solution: A significant color change is an indicator of degradation. Do not use the solution for experiments. 2. Review Handling Procedures: Assess your handling procedures for potential exposure to light, high temperatures, or incompatible chemicals. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation or improper dissolution. | 1. Standardize Solution Preparation: Ensure consistent and accurate weighing and dissolution procedures. 2. Quantify Stock Solution: Use a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to accurately determine the concentration of your stock solution before each experiment. 3. Use Aliquots: Store stock solutions in single-use aliquots to avoid variability from multiple freeze-thaw cycles. |
III. Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound. This method is adapted from established protocols for anthracyclines.[1][2]
Objective: To quantify the amount of intact this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium formate
-
Formic acid
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of ammonium formate buffer (e.g., 10 mM, pH 3.0), acetonitrile, and methanol. A common starting ratio for anthracyclines is 65:15:20 (v/v/v).[1]
-
Standard Solution Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.
-
Sample Preparation: Prepare your this compound sample (e.g., from a long-term storage stability study) at the same concentration as the standard solution.
-
HPLC Analysis:
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm).
-
Inject the standard and sample solutions.
-
-
Data Analysis:
-
Compare the chromatograms of the sample and the standard.
-
The peak corresponding to intact this compound in the sample should have the same retention time as the standard.
-
Calculate the percentage of this compound remaining in the sample by comparing the peak area to that of the standard.
-
The appearance of new peaks in the sample chromatogram indicates the presence of degradation products.
-
Protocol for Forced Degradation Study of this compound
This protocol describes how to perform a forced degradation study to identify potential degradation pathways and products of this compound under various stress conditions.[1][3]
Objective: To intentionally degrade this compound and analyze the degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV and Mass Spectrometry (LC-MS) detectors
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for a specified time (e.g., 8 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Store this compound powder at an elevated temperature (e.g., 105°C) for a specified period. Dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of this compound to UV light for a specified duration.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC-MS method (as described in the previous protocol) to separate and identify the degradation products based on their retention times and mass-to-charge ratios.
IV. Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and DNA Damage Response
This compound, like other anthracyclines, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks. This damage activates the DNA Damage Response (DDR) pathway.
Caption: this compound induces DNA damage, activating the DDR pathway leading to apoptosis.
Doxorubicin-Induced Cardiotoxicity Signaling (Relevant for this compound)
While this compound is designed to be less cardiotoxic, understanding the pathways affected by doxorubicin is crucial. Key pathways involve oxidative stress and p53 activation.
Caption: Doxorubicin-induced cardiotoxicity involves ROS, mitochondrial dysfunction, and p53.
Experimental Workflow for Stability Assessment
A logical workflow for assessing the stability of this compound involves sample preparation, stress testing, and analytical evaluation.
Caption: Workflow for assessing this compound stability from sample preparation to data analysis.
References
- 1. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria Death/Survival Signaling Pathways in Cardiotoxicity Induced by Anthracyclines and Anticancer-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Analysis of Transcriptomics and Genetic Alterations Identifies Potential Mechanisms Underlying Anthracycline Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Camsirubicin-Induced Cardiotoxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring Camsirubicin-induced cardiotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its cardiotoxicity profile differ from Doxorubicin?
This compound is an analog of the anthracycline antibiotic doxorubicin, designed to exhibit a better safety profile, particularly concerning cardiotoxicity. Preclinical and exploratory clinical studies have suggested that this compound has the potential for higher and longer dosing compared to doxorubicin, with no irreversible heart toxicity observed in early trials.[1][2] Monitoring in clinical settings has primarily involved tracking Left Ventricular Ejection Fraction (LVEF) as a standard measure of cardiotoxicity.[1][2]
Q2: What are the primary methods for monitoring cardiotoxicity in animal models treated with this compound?
Given that this compound is an anthracycline analog, the primary monitoring methods are adapted from those well-established for doxorubicin and other related compounds. These include:
-
Echocardiography: To assess cardiac function and structure, including LVEF and Fractional Shortening (FS).
-
Cardiac Biomarkers: Measurement of serum or plasma levels of cardiac troponins (cTnI and cTnT) and natriuretic peptides (BNP and NT-proBNP).
-
Electrocardiography (ECG): To detect changes in cardiac electrical activity, such as alterations in the ST interval.[3]
-
Histopathology: Microscopic examination of heart tissue to identify cellular damage, inflammation, and fibrosis.
Q3: Which biomarkers are most sensitive for detecting early-stage this compound-induced cardiotoxicity?
Cardiac troponins (cTnI and cTnT) are considered highly sensitive and specific markers for cardiomyocyte injury.[4] An elevation in troponin levels can signify subclinical cardiac damage even before significant changes in LVEF are detectable by echocardiography. Natriuretic peptides like BNP and NT-proBNP are also valuable as they are released in response to increased ventricular wall stress, serving as established markers for heart failure.
Q4: What animal models are commonly used to study anthracycline-induced cardiotoxicity?
Rodent models, particularly mice and rats, are the most frequently used for studying anthracycline-induced cardiotoxicity due to their cost-effectiveness and the availability of transgenic strains.[5] Rabbits and zebrafish are also utilized. It is crucial to select an appropriate animal model and to consider that different strains may exhibit varying susceptibility to cardiotoxic agents.[5]
Troubleshooting Guides
Issue 1: High Variability in Echocardiography Measurements
Question: My echocardiography data, specifically LVEF and FS, show significant variability between animals in the same treatment group. How can I improve the consistency of my results?
Answer: High variability in echocardiography can mask the true effects of your experiment. To enhance data quality, consider the following:
-
Consistent Anesthesia: The type and depth of anesthesia can significantly impact cardiac function. It is imperative to use a standardized anesthesia protocol for all animals throughout the study.
-
Heart Rate Monitoring: Heart rate directly influences cardiac function parameters. Record the heart rate during each echocardiographic measurement and consider using it as a covariate in your statistical analysis.
-
Blinded Analysis: To minimize operator bias, the individual performing and analyzing the echocardiograms should be blinded to the experimental treatment groups.
-
Advanced Imaging Techniques: For detecting subtle, early changes in cardiac function, consider more sensitive methods like speckle-tracking echocardiography (STE) to assess myocardial strain.
Issue 2: No Significant Cardioprotective Effect Observed with a Test Agent
Question: I am co-administering a potential cardioprotective agent with this compound but am not seeing a significant protective effect on cardiac function compared to the this compound-only group. What could be the reasons?
Answer: Several factors could contribute to the lack of a discernible cardioprotective effect:
-
Dosing and Timing: The dose and administration timing of the cardioprotective agent relative to this compound are critical. You may need to optimize the treatment schedule. For instance, some protective agents are administered 30 minutes before the chemotherapeutic agent.
-
Bioavailability: Ensure that the cardioprotective agent is being absorbed and is reaching the target tissue in sufficient concentrations.
-
Mechanism of Action: The protective agent's mechanism may not counteract the specific cardiotoxic pathways activated by this compound.
-
Animal Health: Ensure the use of healthy, age-matched animals and provide adequate supportive care, as underlying health issues can affect the outcomes.
Quantitative Data Summary
Table 1: Echocardiographic Parameters in a Doxorubicin-Induced Cardiotoxicity Model in Mice
| Parameter | Control Group | Doxorubicin Group | P-value |
| LVEF (%) | 87 ± 0.8 | 74 ± 2.6 | < 0.001 |
| Heart Weight (mg) | 119 ± 3.9 | 105 ± 2.7 | < 0.01 |
| LV Mass (mg/mm²) | 80 ± 5.8 | 68 ± 3.9 | < 0.05 |
Data adapted from a study on Doxorubicin and Trastuzumab-induced cardiotoxicity in mice.[6]
Table 2: ECG Changes in Doxorubicin-Treated Mice
| Parameter | Baseline | Week 10 (Doxorubicin) |
| ST Interval (ms) | 15.0 ± 1.5 | 56.8 ± 11.8 |
Data from a study on chronic doxorubicin administration in freely moving mice.[3]
Experimental Protocols
1. Echocardiography in Mice
-
Anesthesia: Anesthetize the mouse using a consistent protocol (e.g., isoflurane).
-
Hair Removal: Remove the chest hair to ensure good transducer contact.
-
Positioning: Place the mouse in a supine position on a heated platform to maintain body temperature.
-
Image Acquisition: Use a high-frequency linear array transducer to obtain two-dimensional B-mode parasternal long and short-axis views.
-
M-mode Imaging: Acquire one-dimensional M-mode images from the short-axis view to measure cardiac wall and chamber dimensions.
-
Measurements: Measure left ventricular (LV) chamber size and wall thickness from at least three consecutive beats and average the values. Calculate LV fractional shortening (FS) and ejection fraction (EF).
2. Cardiac Troponin Measurement
-
Blood Collection: Collect blood samples from the animals at baseline and at specified time points after this compound administration.
-
Sample Processing: Process the blood to obtain serum or plasma and store it at -80°C until analysis.
-
Analysis: Use a commercially available ELISA kit specific for rodent cardiac troponin I (cTnI) or T (cTnT) to quantify the biomarker levels according to the manufacturer's instructions.
3. Histopathological Assessment
-
Tissue Collection: At the end of the study, euthanize the animals and excise the hearts.
-
Fixation: Fix the hearts in 10% neutral buffered formalin.
-
Processing: Dehydrate the tissues in a graded series of alcohol, clear in xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess for fibrosis.
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate for cardiomyocyte vacuolization, myofibrillar loss, inflammation, and fibrosis.
Visualizations
Caption: Experimental workflow for monitoring this compound-induced cardiotoxicity.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Monopar Announces Encouraging Clinical Data from Ongoing this compound Phase 1b Trial :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Camsirubicin dose-response curve inconsistencies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with camsirubicin. It addresses potential inconsistencies and common issues encountered during in vitro dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an analog of doxorubicin and functions as an antineoplastic agent. Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II.[1][2] This leads to single and double-stranded DNA breaks, which in turn inhibit DNA replication and protein synthesis, ultimately inducing apoptosis in cancer cells.[1] Unlike doxorubicin, this compound is designed to have a reduced cardiotoxic effect.[3][4]
Q2: I am not observing the expected cytotoxic effect of this compound in my cell line. What are some initial troubleshooting steps?
A2: If you are not observing the expected cytotoxicity, consider the following initial checks:
-
Cell Line Sensitivity: Confirm that your chosen cell line is sensitive to topoisomerase II inhibitors. Cell lines with high expression of drug efflux pumps (e.g., P-glycoprotein) or altered topoisomerase II expression may exhibit resistance.
-
Reagent Integrity: Ensure your this compound stock solution is properly prepared, stored, and has not undergone excessive freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Double-check all experimental parameters, including cell seeding density, drug concentration range, and incubation time.
Q3: My this compound dose-response curves show high variability between replicates. What could be the cause?
A3: High variability can stem from several sources:
-
Cell Culture Practices: Inconsistent cell passage numbers, over-confluency, or poor cell health can lead to variable responses.[5] It is recommended to use cells in the logarithmic growth phase.
-
Pipetting Errors: Inaccurate serial dilutions can introduce significant errors.[6] Ensure proper mixing and use calibrated pipettes.
-
Assay-Specific Issues: For colorimetric or fluorometric assays, ensure there is no interference from the drug compound itself. Also, check for uneven evaporation from plates (edge effects).
Q4: The IC50 value I obtained for this compound is significantly different from published data. Why might this be?
A4: Discrepancies in IC50 values can arise from differences in experimental conditions:
-
Cell Line and Culture Conditions: Different cell lines will have varying sensitivities. Additionally, media components, such as serum concentration, can influence drug activity.
-
Assay Type and Duration: The type of viability assay (e.g., metabolic vs. membrane integrity) and the duration of drug exposure can yield different IC50 values. Longer incubation times may result in lower IC50s.
-
Data Analysis: The method used to fit the dose-response curve and calculate the IC50 can impact the result. Ensure you have a sufficient number of data points along the curve.
Troubleshooting Guides
Issue 1: Atypical or Non-Sigmoidal Dose-Response Curve
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Drug Solubility Issues | Visually inspect the drug dilutions for any precipitation. Consider using a different solvent or adjusting the final solvent concentration (ensure it is non-toxic to cells). |
| Complex Biological Response | This compound may induce cytostatic effects at lower concentrations and cytotoxic effects at higher concentrations. Consider using assays that can distinguish between these effects (e.g., cell counting vs. apoptosis assays). |
| Assay Interference | At high concentrations, this compound may interfere with the assay reagents. Run controls with the drug in cell-free media to check for any direct interaction with the assay components. |
| Outliers in Data | A single erroneous data point can skew the curve.[7] Carefully review your raw data and consider using statistical methods to identify and handle outliers. |
Issue 2: Inconsistent Results Across Experiments
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Culture Drift | Cell lines can change phenotypically over time with increasing passage numbers. Use cells from a consistent, low-passage stock for all experiments. |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, assay kits) for a set of comparative experiments. Aliquot and store reagents properly. |
| Incubation Conditions | Ensure consistent temperature, humidity, and CO2 levels in your incubator. Minor fluctuations can affect cell growth and drug response. |
| Timing of Assay | Perform the assay at a consistent time point after drug addition. For assays with multiple steps, ensure consistent timing for each step. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated controls and plot the dose-response curve to determine the IC50.
This compound Clinical Trial Data Overview
The following table summarizes publicly available data from clinical trials of this compound in patients with advanced soft tissue sarcoma (ASTS).
| Dose Level | Number of Patients | Key Outcomes | Reference |
| 520 mg/m² | 3 | All three patients achieved stable disease, with one patient having a 21% tumor size reduction after six cycles. | [8][9] |
| 650 mg/m² | 2 | Both patients experienced tumor size reductions of 18% and 20% after the first two cycles. | [8][9] |
Note: This data is from ongoing clinical trials and may not be fully representative of the final outcomes.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Standard workflow for an in vitro dose-response experiment.
Caption: A logical approach to troubleshooting dose-response curve issues.
References
- 1. This compound | C27H32N2O9 | CID 135446069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Monopar Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. onclive.com [onclive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Outliers in Dose-Response Curves: What are they, and what can we do about it? – BEBPA [bebpa.org]
- 8. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 9. onclive.com [onclive.com]
Validation & Comparative
Camsirubicin Demonstrates Superior Cardiac Safety Profile Compared to Doxorubicin in Preclinical Models
A preclinical study in a chronic rabbit model reveals that camsirubicin (formerly GPX-150), a novel doxorubicin analog, maintains comparable systemic cytotoxicity to doxorubicin while exhibiting significantly reduced cardiotoxicity. These findings position this compound as a promising next-generation anthracycline with a potentially wider therapeutic window, offering hope for mitigating the dose-limiting and often irreversible heart damage associated with doxorubicin, a cornerstone of cancer chemotherapy.
For researchers and drug development professionals, the quest for potent anti-cancer agents with improved safety profiles is paramount. Doxorubicin, despite its broad efficacy, is notorious for inducing a cumulative, dose-dependent cardiotoxicity that can lead to heart failure. This compound has been engineered to circumvent the primary mechanisms of doxorubicin-induced heart damage. This guide provides a detailed comparison of the preclinical cardiotoxicity of this compound and doxorubicin, supported by experimental data, to inform ongoing and future research in cardio-oncology.
Quantitative Comparison of Cardiotoxicity and Systemic Toxicity
A pivotal preclinical study directly compared the effects of this compound and doxorubicin in a chronic rabbit model. The results, summarized below, highlight the differential impact of these two agents on cardiac function and general toxicity.
| Parameter | Doxorubicin | This compound (GPX-150/DIDOX) | Saline (Control) | Key Finding |
| Cardiac Function | ||||
| Left Ventricular Fractional Shortening (LVFS) | Significant Decrease | No Significant Change | No Significant Change | This compound did not impair cardiac contractility, unlike doxorubicin. |
| Histopathology | ||||
| Cardiac Injury Score (Apex and LV Free Wall) | Significantly Higher | Not Significantly Different from Saline | Minimal | Doxorubicin caused notable heart muscle damage, while this compound did not. |
| Systemic Toxicity | ||||
| White Blood Cell (WBC) Count | Significant Decrease | Significant Decrease | No Change | Both drugs exhibited similar levels of myelosuppression, indicating comparable cytotoxic efficacy. |
| Red Blood Cell (RBC) Count | Significant Decrease | Significant Decrease | No Change | Similar impact on red blood cells suggests equivalent systemic exposure and cytotoxic activity. |
Mechanistic Insights: The Role of Topoisomerase IIβ
The leading hypothesis for doxorubicin's cardiotoxicity involves its interaction with topoisomerase IIβ (Top2β) in cardiomyocytes. Doxorubicin's inhibition of Top2β leads to DNA double-strand breaks and subsequent mitochondrial dysfunction and cell death. This compound was designed to selectively inhibit topoisomerase IIα (Top2α), which is more abundant in cancer cells, while having a reduced effect on Top2β.
A key in vitro experiment demonstrated that doxorubicin inhibits the decatenation of DNA by topoisomerase IIβ with an EC50 of 40.1 μM. In stark contrast, this compound showed no apparent effect on topoisomerase IIβ activity at concentrations up to 100 μM. This differential activity is believed to be a primary driver of this compound's improved cardiac safety profile.
Experimental Protocols
The following is a summary of the methodology used in the comparative preclinical study of this compound and doxorubicin.
Animal Model:
-
Species: Rabbit
-
Rationale: Rabbit models are well-established for studying anthracycline-induced cardiotoxicity as their cardiac physiology shares similarities with humans.
Drug Administration:
-
Dosing: Both doxorubicin and this compound were administered at doses intended to produce similar levels of systemic toxicity (e.g., decreases in white and red blood cell counts) to allow for a direct comparison of their effects on the heart.
-
Route of Administration: Intravenous
-
Frequency and Duration: The study followed a chronic administration protocol to mimic the cumulative dosing schedules used in clinical practice.
Assessment of Cardiotoxicity:
-
Histopathology: At the end of the study, heart tissue samples (apex and left ventricular free wall) were collected, sectioned, and stained for microscopic examination. A scoring system was used to quantify the degree of cardiac injury.
-
In Vitro Contractility Studies: Isolated left atrial preparations were used to directly measure the contractility of the cardiac muscle tissue after the treatment period.
Assessment of Systemic Toxicity:
-
Hematology: Complete blood counts (CBCs) were performed to monitor for myelosuppression, a known side effect of anthracyclines, by measuring white blood cell and red blood cell counts.
In Vitro Topoisomerase IIβ Activity Assay:
-
Method: A decatenation assay was used to measure the ability of purified human topoisomerase IIβ to unlink kinetoplast DNA (kDNA).
-
Procedure: The assay was performed in the presence of varying concentrations of doxorubicin or this compound to determine their respective inhibitory potencies (EC50 values).
Comparative Analysis of Camsirubicin and Epirubicin Efficacy: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of Camsirubicin and Epirubicin, two anthracycline analogs used in cancer therapy. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical efficacy, and associated toxicities.
Introduction
Epirubicin is a well-established anthracycline antibiotic and an epimer of doxorubicin, widely used in the treatment of various cancers, particularly breast cancer.[1] Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cell death.[2] While effective, its use is associated with cardiotoxicity, a known side effect of anthracyclines.[3]
This compound (formerly GPX-150) is a novel, proprietary analog of doxorubicin designed to retain the anticancer activity of doxorubicin while minimizing its cardiotoxic effects.[4][5] It is currently in clinical development for the treatment of advanced soft tissue sarcoma (ASTS).[6]
Mechanism of Action
Both this compound and Epirubicin share a similar fundamental mechanism of action with other anthracyclines, primarily targeting DNA replication and integrity in rapidly dividing cancer cells.
Epirubicin:
-
DNA Intercalation: Epirubicin inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of replication and transcription.[2][7]
-
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase II-DNA complex, Epirubicin leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptotic cell death.[2][7]
-
Free Radical Generation: Epirubicin can also generate reactive oxygen species (ROS), which contribute to its cytotoxic effects by causing oxidative damage to DNA, proteins, and cell membranes.[8]
This compound:
-
DNA Intercalation and Topoisomerase II Inhibition: this compound also functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[9]
-
Reduced Cardiotoxicity: this compound is specifically designed to have a reduced potential for causing cardiotoxicity, a significant limitation of traditional anthracyclines like doxorubicin and, to a lesser extent, epirubicin.[4] Preclinical and early clinical data suggest that this compound may have a better cardiac safety profile.[10]
Preclinical Efficacy
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for Epirubicin in various breast cancer cell lines. Data for this compound's IC50 values from publicly available, peer-reviewed literature is not as extensively documented.
| Cell Line | Cancer Type | Epirubicin IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | Not specified | [11] |
| ZR75-1 | Breast Cancer | Not specified | [11] |
| BT-20 | Breast Cancer | ~28.3 ng/ml (~48.7 nM) | [12] |
| MCF-7 | Breast Cancer | Not specified | [13] |
Note: IC50 values can vary depending on the experimental conditions (e.g., exposure time, cell density).
Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and Epirubicin are not available. The following tables summarize key clinical trial findings for each drug in their respective primary indications.
This compound in Advanced Soft Tissue Sarcoma (ASTS)
| Trial Phase | No. of Patients | Treatment | Key Efficacy Endpoints | Reference |
| Phase 1b | 11 (evaluable) | This compound monotherapy (dose escalation) | 50% of patients exhibited stable disease (SD) at 12 weeks. Tumor size reductions of 18% and 20% were observed in two patients at the 650 mg/m² dose level. A 21% tumor reduction was seen in one patient at the 520 mg/m² dose level. | [4][5][14] |
Epirubicin in Breast Cancer
| Trial Setting | No. of Patients | Treatment Regimen | Key Efficacy Endpoints | Reference |
| Metastatic | 313 | Epirubicin monotherapy | 33% overall response rate (complete + partial remissions). | [3] |
| Adjuvant | 710 | CEF (Cyclophosphamide, Epirubicin, 5-Fluorouracil) vs. CMF (Cyclophosphamide, Methotrexate, 5-Fluorouracil) | 5-year survival significantly better with CEF (77%) vs. CMF (70%). | [12] |
| Phase II (Metastatic/Recurrent) | 40 | Epirubicin monotherapy (weekly vs. 3-weekly) | 35.3% overall response in the weekly group and 50% in the 3-weekly group. | [15] |
Safety Profile: Focus on Cardiotoxicity
A major distinguishing factor between these two agents is their cardiotoxicity profile.
Epirubicin: Cardiotoxicity is a known and dose-limiting side effect.[3] The risk of developing congestive heart failure increases with the cumulative dose.[3]
This compound: this compound was specifically engineered to minimize cardiotoxicity.[4] In a Phase 1b trial for ASTS, no drug-related clinical cardiotoxicity was observed, as monitored by left ventricular ejection fraction (LVEF).[4][5] This suggests a potentially superior cardiac safety profile compared to traditional anthracyclines.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Epirubicin for a specified duration (e.g., 48-72 hours). Include untreated cells as a control.[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting a dose-response curve.[2]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Epirubicin for the indicated time.[7]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
-
Reaction Setup: Prepare a reaction mixture containing purified human topoisomerase IIα, kinetoplast DNA (kDNA), ATP, and assay buffer.[16]
-
Inhibitor Addition: Add varying concentrations of this compound or Epirubicin to the reaction mixture.
-
Enzyme Reaction: Initiate the reaction by adding the topoisomerase II enzyme and incubate.
-
Reaction Termination: Stop the reaction by adding a stop buffer.
-
Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands. Inhibition of topoisomerase II is indicated by the inability of the enzyme to decatenate the kDNA network into individual minicircles.[16]
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., breast cancer or sarcoma cells) into the flank of immunocompromised mice.[17]
-
Tumor Growth: Monitor the mice until tumors reach a palpable size.
-
Treatment: Randomize the mice into treatment groups (vehicle control, this compound, Epirubicin). Administer the drugs according to a predetermined schedule and dosage.[18]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
Caption: Workflow for evaluating the efficacy of anticancer agents.
Caption: Intrinsic pathway of anthracycline-induced apoptosis.
Caption: Key pathways in anthracycline-induced cardiotoxicity.
Conclusion
Epirubicin is a highly effective and widely used chemotherapeutic agent, particularly in breast cancer, with a well-documented efficacy and toxicity profile. This compound is a promising next-generation anthracycline that demonstrates comparable anticancer mechanisms with the significant potential for a greatly improved cardiac safety profile. The ongoing clinical development of this compound in advanced soft tissue sarcoma will provide more definitive data on its efficacy and safety. For researchers, the choice between these agents in preclinical studies will depend on the specific research question, with this compound offering a valuable tool for investigating anticancer efficacy with potentially confounding cardiotoxic effects. Further clinical trials, including potential head-to-head comparisons, will be crucial to fully elucidate the comparative efficacy and safety of this compound and Epirubicin.
References
- 1. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Anthracyclines induce cardiotoxicity through a shared gene expression response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. targetedonc.com [targetedonc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tezu.ernet.in [tezu.ernet.in]
- 14. onclive.com [onclive.com]
- 15. e-century.us [e-century.us]
- 16. benchchem.com [benchchem.com]
- 17. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 18. Combination Of In Vivo Efficacy Monitoring With Intratumoral Biopsy To Assess New Cancer Therapies & Decipher Their MoA - Explicyte Immuno-Oncology [explicyte.com]
Camsirubicin: A Cardioprotective Anthracycline Redefining Cancer Therapy
A new-generation anthracycline, camsirubicin, is demonstrating a significant reduction in cardiotoxicity, a common and severe side effect of conventional anthracyclines like doxorubicin. Emerging preclinical and clinical data suggest that this compound's unique molecular modifications may allow for higher, more effective dosing regimens without the debilitating heart damage associated with its predecessors, offering a promising alternative for cancer patients.
This compound (also known as GPX-150 or MNPR-201) is a novel analog of doxorubicin designed to mitigate the cardiotoxic effects that have long limited the therapeutic window of this potent class of chemotherapeutic agents. Clinical investigations, including an ongoing Phase 1b trial in patients with advanced soft tissue sarcoma (ASTS), have shown no evidence of drug-related cardiotoxicity, even at cumulative doses exceeding those safely achievable with doxorubicin.[1][2]
The core of this compound's innovation lies in its altered chemical structure, which is believed to prevent the formation of cardiotoxic metabolites and reduce the generation of reactive oxygen species (ROS) in cardiac tissue. Furthermore, preclinical evidence strongly suggests that this compound exhibits a selective inhibition of topoisomerase II isoforms, the key enzymes in its anticancer mechanism.
The Doxorubicin Dilemma: Efficacy at a High Cost
Doxorubicin, a cornerstone of many chemotherapy regimens, exerts its anticancer effects by intercalating with DNA and inhibiting topoisomerase II, leading to DNA damage and cancer cell death. However, its clinical utility is hampered by a dose-dependent cardiotoxicity that can lead to irreversible heart failure. This toxicity is primarily attributed to the inhibition of topoisomerase IIβ (TOP2B) in cardiomyocytes, leading to mitochondrial dysfunction and apoptosis. In contrast, the anticancer efficacy is mediated through the inhibition of topoisomerase IIα (TOP2A), which is more abundant in rapidly dividing cancer cells.[3][4]
This compound's Cardioprotective Edge: A Mechanistic Deep Dive
Preclinical studies have illuminated the distinct mechanism behind this compound's cardiac-sparing properties. A pivotal study in a chronic rabbit model demonstrated that this compound, unlike doxorubicin, did not induce chronic cardiotoxicity and showed minimal interaction with topoisomerase IIβ.[2] This selectivity is further supported by in vitro analyses showing that this compound is a more potent inhibitor of topoisomerase IIα over IIβ when compared to doxorubicin.[5]
This selective action is crucial. By preferentially targeting TOP2A in cancer cells and sparing TOP2B in cardiomyocytes, this compound can theoretically eradicate tumors without initiating the cascade of events that leads to heart muscle damage.
Clinical Validation: Evidence of Cardiac Safety
Data from clinical trials continue to support the non-cardiotoxic profile of this compound. In a Phase 1b study involving patients with advanced soft tissue sarcoma, no drug-related clinical cardiotoxicity was observed, as monitored by Left Ventricular Ejection Fraction (LVEF), the industry standard for assessing cardiac function.[6] Patients have been treated with cumulative doses of this compound that are significantly higher than what is considered safe for doxorubicin, without any signs of cardiac impairment.[7]
While direct head-to-head clinical trial data with comprehensive cardiac biomarker comparisons are still emerging, the current body of evidence from preclinical and early-phase clinical studies consistently points towards a significantly improved cardiac safety profile for this compound compared to doxorubicin.
Comparative Data: this compound vs. Doxorubicin
The following tables summarize the available comparative data on the cardiotoxic profiles of this compound and doxorubicin. It is important to note that direct, head-to-head, large-scale randomized clinical trial data is not yet available in the public domain. The information presented is compiled from preclinical studies and clinical trial reports.
Table 1: Comparative Cardiotoxicity Profile
| Feature | This compound (GPX-150) | Doxorubicin |
| Mechanism of Cardiotoxicity | Minimal interaction with Topoisomerase IIβ in cardiomyocytes.[2] Reduced formation of cardiotoxic metabolites and reactive oxygen species.[5] | Inhibition of Topoisomerase IIβ in cardiomyocytes, leading to mitochondrial dysfunction and apoptosis.[3] |
| Preclinical Evidence | No chronic cardiotoxicity observed in a chronic rabbit model.[2] | Dose-dependent cardiotoxicity well-documented in various animal models.[8] |
| Clinical Evidence (LVEF) | No drug-related clinical cardiotoxicity (no significant LVEF decline) observed in Phase 1b/II trials at cumulative doses up to and exceeding those of doxorubicin.[1][6] | Known to cause a dose-dependent decrease in LVEF, with risk of heart failure increasing significantly with cumulative dose.[9] |
| Clinical Evidence (Cardiac Biomarkers) | Data on cardiac troponins from comparative trials are not yet publicly available. | Elevated cardiac troponins (cTnT, cTnI) are established biomarkers of doxorubicin-induced myocardial injury.[9] |
Table 2: Topoisomerase II Isoform Selectivity
| Anthracycline | Inhibition of Topoisomerase IIα (Anticancer Effect) | Inhibition of Topoisomerase IIβ (Cardiotoxic Effect) |
| This compound (GPX-150) | Potent Inhibitor[5] | Weak Inhibitor[2][5] |
| Doxorubicin | Potent Inhibitor[3] | Potent Inhibitor[3] |
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive. Below is a summarized methodology for key experiments typically employed in the preclinical and clinical assessment of anthracycline cardiotoxicity.
Preclinical Assessment of Cardiotoxicity in Animal Models (e.g., Rabbit Model)
-
Animal Model: New Zealand White rabbits are often used due to their sensitivity to anthracycline-induced cardiotoxicity.
-
Drug Administration: Animals are treated with equitoxic doses of this compound or doxorubicin intravenously over a chronic period (e.g., weekly for several weeks). A control group receives a saline solution.
-
Cardiac Function Monitoring: Left Ventricular Ejection Fraction (LVEF) is measured at baseline and at regular intervals throughout the study using echocardiography.
-
Biomarker Analysis: Blood samples are collected to measure cardiac troponin I (cTnI) or troponin T (cTnT) levels, which are sensitive markers of myocardial injury.
-
Histopathology: At the end of the study, heart tissue is collected, fixed, and stained (e.g., with hematoxylin and eosin) to assess for signs of cardiomyopathy, such as myocyte vacuolization, myofibrillar loss, and fibrosis.
Clinical Assessment of Cardiotoxicity in Human Trials
-
Patient Population: Patients with specific cancer types (e.g., advanced soft tissue sarcoma) who are candidates for anthracycline-based chemotherapy.
-
Study Design: Dose-escalation studies (Phase I) to determine the maximum tolerated dose, followed by efficacy and safety studies (Phase II/III).
-
Cardiac Monitoring Protocol:
-
Baseline Assessment: A comprehensive cardiac evaluation is performed before the first dose, including a medical history, physical examination, electrocardiogram (ECG), and measurement of LVEF by multigated acquisition (MUGA) scan or echocardiography.
-
On-treatment Monitoring: LVEF is monitored at regular intervals (e.g., after every few cycles of chemotherapy).
-
Cardiac Biomarkers: Serum levels of cardiac troponins are measured at baseline and throughout the treatment period.
-
-
Definition of Cardiotoxicity: Typically defined as a significant decrease in LVEF from baseline (e.g., a decline of >10% to a value below the lower limit of normal) or the development of clinical signs and symptoms of heart failure.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental workflows discussed, the following diagrams are provided.
Caption: Doxorubicin's cardiotoxic mechanism.
Caption: this compound's selective inhibition.
References
- 1. A phase II clinical study of 13‐deoxy, 5‐iminodoxorubicin (GPX‐150) with metastatic and unresectable soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topobexin targets the Topoisomerase II ATPase domain for beta isoform-selective inhibition and anthracycline cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase II clinical study of 13-deoxy, 5-iminodoxorubicin (GPX-150) with metastatic and unresectable soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in Cardiac Biomarkers During Doxorubicin Treatment of Pediatric Patients With High-Risk Acute Lymphoblastic Leukemia: Associations With Long-Term Echocardiographic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Left ventricular ejection fraction and cardiac biomarkers for dynamic prediction of cardiotoxicity in early breast cancer [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Cardiotoxicity as indicated by LVEF and troponin T sensitivity following two anthracycline-based regimens in lymphoma: Results from a randomized prospective clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Camsirubicin: A Head-to-Head Comparison with Traditional Anthracyclines in Oncology
For Researchers, Scientists, and Drug Development Professionals
Camsirubicin (formerly GPX-150), a novel anthracycline analogue, has been developed to mitigate the well-documented cardiotoxic side effects of traditional anthracyclines like doxorubicin, a cornerstone of chemotherapy for decades. This guide provides a comprehensive, data-driven comparison of this compound and other anthracyclines, focusing on anti-tumor efficacy, cardiotoxicity, and mechanism of action to inform preclinical and clinical research and development.
At a Glance: this compound vs. Doxorubicin
| Feature | This compound (GPX-150) | Doxorubicin |
| Primary Target | Topoisomerase IIα | Topoisomerase IIα and IIβ |
| Cardiotoxicity | Designed to be non-cardiotoxic; preclinical and clinical data show a significantly improved cardiac safety profile.[1][2] | Dose-dependent and cumulative cardiotoxicity is a major limitation. |
| Efficacy | Demonstrates anti-tumor activity in preclinical models and clinical trials for advanced soft tissue sarcoma.[1][3] | Broad-spectrum efficacy against a wide range of cancers. |
| Common Side Effects | Milder side effect profile observed in clinical trials, with less hair loss and oral mucositis compared to doxorubicin.[3] | Nausea, vomiting, hair loss, myelosuppression, and cardiotoxicity. |
| Clinical Development | Has undergone Phase I and II clinical trials for advanced soft tissue sarcoma.[1][4] | Widely used as a standard-of-care chemotherapeutic agent. |
Anti-Tumor Efficacy: A Preclinical Perspective
While direct comparative in vitro cytotoxicity data in the same panel of cell lines is limited in publicly available literature, the development of this compound was predicated on retaining the anti-cancer activity of doxorubicin. Preclinical studies have shown that this compound and doxorubicin lead to similar decreases in white and red blood cell counts, suggesting comparable cytotoxic efficacy on the dose-response curve.[5]
Clinical data from a Phase 1b trial in patients with advanced soft tissue sarcoma demonstrated that this compound treatment led to tumor size reductions.[3] Specifically, two patients treated at a dose of 650 mg/m² experienced tumor size reductions of 18% and 20% after the first two cycles.[3] At a lower dose of 520 mg/m², one patient had a 21% reduction in tumor size after six cycles.[3]
The Cardiotoxicity Dilemma: A Safer Anthracycline
The primary advantage of this compound lies in its significantly reduced cardiotoxicity compared to doxorubicin. This is attributed to its selective inhibition of topoisomerase IIα, the isoform predominantly expressed in cancer cells, while having minimal effect on topoisomerase IIβ, which is highly expressed in cardiomyocytes and is implicated in doxorubicin-induced cardiotoxicity.[5][6]
A pivotal preclinical study in a chronic rabbit model directly compared the cardiac effects of this compound (referred to as DIDOX) and doxorubicin.[5] The results demonstrated that doxorubicin, but not this compound, caused a decrease in left ventricular fractional shortening and contractility of isolated left atrial preparations.[5] Histological analysis of heart tissue from the doxorubicin-treated rabbits showed significantly more cardiac injury compared to those treated with this compound or saline.[5]
Quantitative Comparison of Cardiotoxic Effects (Preclinical Rabbit Model)
| Parameter | This compound (GPX-150/DIDOX) | Doxorubicin |
| Effect on Left Ventricular Fractional Shortening | No significant decrease | Significant decrease |
| Contractility of Isolated Left Atrial Preparations | No significant decrease | Significant decrease |
| Histological Cardiac Injury Score | Not significantly different from saline-treated controls | Significantly higher than this compound and saline-treated controls |
Data sourced from Frank NE, et al. Invest New Drugs. 2016 Dec;34(6):693-700.[5]
Clinical trials have corroborated these preclinical findings. In a Phase II study of this compound in metastatic and unresectable soft tissue sarcoma, patients did not develop evidence of irreversible, cumulative dose-dependent chronic cardiotoxicity.[1] This contrasts sharply with the known risk of irreversible heart damage associated with doxorubicin, which typically limits its use to 6 to 8 cycles.[3]
Mechanism of Action: The Topoisomerase II Isoform Selectivity
The differential cardiotoxicity of this compound and doxorubicin is rooted in their distinct interactions with topoisomerase II isoforms. Doxorubicin inhibits both topoisomerase IIα and IIβ.[7] While inhibition of topoisomerase IIα in cancer cells leads to anti-tumor effects, the inhibition of topoisomerase IIβ in cardiomyocytes is a key contributor to its cardiotoxicity.[6][8]
This compound was specifically designed to be more selective for topoisomerase IIα over IIβ.[9] A correlative analysis from a Phase II clinical study demonstrated this selectivity in vitro.[1] An in vitro study on the inhibition of purified human topoisomerase IIβ showed that doxorubicin inhibited the decatenation of kDNA with an EC50 of 40.1 μM, whereas this compound had no apparent effect at concentrations up to 100 μM.[5]
dot
Caption: Comparative Mechanism of Action of Doxorubicin and this compound.
Experimental Protocols
Topoisomerase IIβ Decatenation Assay
Objective: To compare the potency of this compound and doxorubicin to inhibit the decatenation of kinetoplast DNA (kDNA) by purified human topoisomerase IIβ in vitro.
Methodology:
-
Purified human topoisomerase IIβ is incubated with kDNA, a network of interlocked DNA circles.
-
Varying concentrations of this compound (0.1-100 μM) or doxorubicin are added to the reaction.
-
The reaction mixture is incubated to allow for the decatenation of kDNA into individual minicircles.
-
The reaction products are separated by agarose gel electrophoresis.
-
The amount of decatenated DNA is quantified to determine the inhibitory effect of the compounds.
-
The half-maximal effective concentration (EC50) for the inhibition of decatenation is calculated.
This protocol is based on the methodology described in Frank NE, et al. Invest New Drugs. 2016 Dec;34(6):693-700.[5]
dot
References
- 1. A phase II clinical study of 13‐deoxy, 5‐iminodoxorubicin (GPX‐150) with metastatic and unresectable soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monopar Therapeutics, Inc. Announces Acquisition of GPX-150, a Broad Spectrum Phase II Cancer Drug Candidate, Closing on $9.7M in Financing, and Filing of Form 10 Registration Statement :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 3. onclive.com [onclive.com]
- 4. This compound - Monopar Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin-induced cardiotoxicity is maturation dependent due to the shift from topoisomerase IIα to IIβ in human stem cell derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
Camsirubicin: A Comparative Analysis Against Doxorubicin in Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of camsirubicin and its efficacy, particularly in the context of doxorubicin-resistant malignancies. While direct comparative preclinical data on IC50 values in resistant cell lines is not extensively available in the public domain, this document synthesizes available information on the drug's mechanism, design rationale, and clinical findings to offer a scientific comparison.
Executive Summary
Doxorubicin is a cornerstone of chemotherapy, but its efficacy is often compromised by the development of multidrug resistance (MDR) and cumulative cardiotoxicity. This compound (formerly GPX-150), a novel analog of doxorubicin, has been engineered to retain potent anticancer activity while mitigating the key liabilities of the parent drug. Its structural modifications are designed to reduce the formation of cardiotoxic metabolites and to potentially bypass the common P-glycoprotein (P-gp) efflux pump, a primary driver of doxorubicin resistance. Clinical data in advanced soft tissue sarcoma (ASTS) has shown encouraging signs of anti-tumor activity and a favorable safety profile, particularly the absence of irreversible heart damage, which typically limits doxorubicin's use.[1][2]
Comparison of this compound and Doxorubicin Efficacy
Direct, publicly available preclinical studies detailing a side-by-side comparison of IC50 values for this compound and doxorubicin in well-established doxorubicin-resistant cell lines (e.g., NCI/ADR-RES, MCF-7/ADR) are limited. However, the rationale for its development and the available clinical data provide a strong basis for its potential to overcome resistance.
| Feature | Doxorubicin | This compound (GPX-150) |
| Primary Mechanism | DNA intercalation and potent inhibition of Topoisomerase II.[3] | DNA intercalation and selective inhibition of Topoisomerase IIα over IIβ.[1][2] |
| Efficacy Limitation | High susceptibility to efflux by P-glycoprotein (P-gp/MDR1), leading to significantly reduced efficacy in resistant cells.[4][5] | Designed to be a poor substrate for P-gp, thereby retaining intracellular concentration and activity in resistant cells. |
| Key Toxicity | Irreversible, cumulative dose-dependent cardiotoxicity, limiting lifetime dosage.[2][6] | Preclinical and clinical studies have shown no evidence of irreversible, cumulative cardiotoxicity.[1][2][7] |
| Clinical Efficacy | Standard first-line therapy for advanced soft tissue sarcoma (ASTS), but treatment is stopped after 6-8 cycles due to cardiac risk.[2][6] | Has demonstrated tumor size reductions of 18-21% in heavily pre-treated ASTS patients, with some achieving stable disease.[6] |
Mechanism of Action and Overcoming Resistance
The primary mechanism of acquired resistance to doxorubicin involves the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a drug efflux pump.[4][5] This transporter actively removes doxorubicin from the cancer cell, preventing it from reaching its intracellular target, Topoisomerase II, and intercalating with DNA.
This compound was specifically designed to circumvent this resistance mechanism. Its chemical modifications are intended to reduce its recognition and transport by P-gp. By evading efflux, this compound can accumulate within resistant cancer cells to cytotoxic concentrations, allowing it to exert its therapeutic effect.
Furthermore, preclinical analysis has shown that this compound is more selective than doxorubicin for inhibiting topoisomerase IIα, the isoform more critical for cancer cell proliferation, over topoisomerase IIβ, which is implicated in doxorubicin-induced cardiotoxicity.[1][2] This selective action may contribute to both its retained anticancer activity and its improved cardiac safety profile.
Caption: Mechanism of P-gp mediated resistance and this compound's circumvention strategy.
Representative Experimental Protocol: Cytotoxicity Assay
This protocol describes a standard method for comparing the cytotoxic effects of this compound and Doxorubicin on both drug-sensitive and doxorubicin-resistant cancer cell lines.
1. Cell Culture and Seeding:
-
Culture doxorubicin-sensitive (e.g., MCF-7) and doxorubicin-resistant (e.g., NCI/ADR-RES) cell lines in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Maintain resistant cell lines in media containing a low concentration of doxorubicin to preserve the resistant phenotype, followed by a drug-free period before the experiment.
-
Harvest cells during the logarithmic growth phase and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well microplates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
2. Drug Treatment:
-
Prepare stock solutions of this compound and Doxorubicin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each drug in culture medium to create a range of final concentrations (e.g., from 0.01 µM to 100 µM).
-
Remove the medium from the 96-well plates and add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle-only controls (medium with DMSO) and untreated controls.
3. Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
4. Viability Assessment (MTT Assay):
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the cell viability against the drug concentration on a logarithmic scale.
-
Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each drug in each cell line using non-linear regression analysis.
-
The Resistance Factor (RF) can be calculated as: RF = IC50 (resistant cell line) / IC50 (sensitive parent cell line).
Caption: Standard experimental workflow for an in vitro cytotoxicity comparison assay.
Conclusion
This compound represents a rationally designed doxorubicin analog aimed at addressing the critical clinical challenges of multidrug resistance and cardiotoxicity. While publicly available preclinical data directly comparing its potency against doxorubicin in resistant cell lines is scarce, its chemical design is intended to circumvent P-gp mediated efflux, the primary driver of resistance. Clinical trials in advanced soft tissue sarcoma have provided evidence of its anti-tumor activity and a significantly improved safety profile, particularly the lack of irreversible heart damage.[1][2] These findings support the hypothesis that by avoiding cardiotoxicity, this compound may be administered for longer durations and potentially at higher cumulative doses than doxorubicin, offering a promising therapeutic strategy for overcoming resistance and improving outcomes in vulnerable patient populations. Further preclinical studies characterizing its activity across a panel of MDR cancer cell lines would be invaluable to fully elucidate its comparative efficacy.
References
- 1. A phase II clinical study of 13-deoxy, 5-iminodoxorubicin (GPX-150) with metastatic and unresectable soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase II clinical study of 13‐deoxy, 5‐iminodoxorubicin (GPX‐150) with metastatic and unresectable soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monopar Announces Promising Preclinical Data for its MNPR-101 Radiopharma Program Targeting Advanced Cancers :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 4. P-glycoprotein drug efflux pump involved in the mechanisms of intrinsic drug resistance in various colon cancer cell lines. Evidence for a saturation of active daunorubicin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Camsirubicin: A Comparative Analysis of its Cross-Resistance Profile in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Camsirubicin, a novel anthracycline analog, with a focus on its cross-resistance profile in cancer models, particularly in comparison to its parent compound, doxorubicin. While comprehensive preclinical data on this compound's activity in doxorubicin-resistant models is limited in publicly available literature, this document synthesizes the existing information on its mechanism of action, clinical trial data, and the underlying hypotheses regarding its potential to overcome doxorubicin resistance.
Introduction to this compound
This compound (also known as MNPR-201, GPX-150, and 5-imino-13-deoxydoxorubicin) is a rationally designed analog of doxorubicin.[1][2] Its chemical structure has been modified to reduce the cardiotoxicity that is a dose-limiting factor for doxorubicin.[2][3] The primary value proposition for this compound is that its improved safety profile may permit higher and more prolonged dosing, potentially leading to enhanced anti-tumor efficacy.[4]
Comparative Mechanism of Action
The key differentiator between this compound and doxorubicin lies in their interaction with topoisomerase II (TOP2) isoforms. Doxorubicin induces cardiotoxicity largely through its interaction with TOP2β in cardiomyocytes. In contrast, this compound exhibits greater selectivity for TOP2α, the isoform highly expressed in proliferating cancer cells, while having minimal effect on TOP2β.[3]
A preclinical study demonstrated that doxorubicin inhibits the decatenation of DNA by topoisomerase IIβ with an EC50 of 40.1 μM.[5] Conversely, this compound showed no significant effect on topoisomerase IIβ activity at concentrations up to 100 μM.[5] This differential selectivity is a cornerstone of this compound's reduced cardiotoxicity and is hypothesized to influence its resistance profile.
Cross-Resistance Profile: A Hypothesized Advantage
A major mechanism of doxorubicin resistance is the overexpression of the P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1) efflux pump, which actively removes doxorubicin from cancer cells. It has been hypothesized that the structural modifications in this compound may reduce its affinity for P-gp, thereby circumventing this resistance mechanism. However, direct preclinical evidence from comparative studies in doxorubicin-resistant and sensitive cell lines to confirm this hypothesis is not yet publicly available.
Signaling and Resistance Pathways
The following diagram illustrates the established mechanism of doxorubicin action and a primary resistance pathway, alongside the hypothesized mechanism for this compound.
Caption: Doxorubicin vs. This compound: Mechanism and Resistance.
Clinical Trial Data in Advanced Soft Tissue Sarcoma (ASTS)
This compound is currently being evaluated in a Phase 1b clinical trial (NCT05043649) in patients with advanced soft tissue sarcoma (ASTS).[4] While this trial is not specifically designed to assess efficacy in doxorubicin-resistant tumors, the safety and preliminary efficacy data provide a valuable comparison to historical data for doxorubicin.
Comparative Safety Profile: this compound vs. Doxorubicin
The following table summarizes the incidence of common adverse events observed in the this compound Phase 1b trial compared to historical data for doxorubicin in ASTS patients.
| Adverse Event | This compound (Phase 1b) | Doxorubicin (Historical Data) |
| Cardiotoxicity | No drug-related cardiotoxicity observed to date[6] | Well-documented, dose-limiting toxicity[4] |
| Hair Loss (>50%) | Approximately 14%[6] | Majority of patients experience >50% hair loss[4] |
| Oral Mucositis (mild-to-severe) | Approximately 14%[6] | Roughly 35-40%[4] |
Preliminary Efficacy in ASTS
The Phase 1b trial is a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound.[4] Encouragingly, tumor size reductions have been observed at various dose levels.
| Dose Level | Patient Response |
| 520 mg/m² | 21% reduction in tumor size in one patient after six cycles[6] |
| 650 mg/m² | 18% and 20% tumor size reductions in two patients after two cycles[6] |
Experimental Protocols
Phase 1b Clinical Trial of this compound (NCT05043649)
-
Study Design: Open-label, dose-escalation Phase 1b trial to determine the MTD of this compound in patients with ASTS.[7]
-
Patient Population: Patients with advanced soft tissue sarcoma.[7]
-
Treatment Regimen: this compound administered intravenously every 21 days. The trial started at a dose of 265 mg/m² and has escalated to 650 mg/m².[7]
-
Primary Objective: To determine the MTD of this compound.[4]
-
Secondary Objectives: To assess the safety and tolerability of this compound and to evaluate preliminary anti-tumor activity.
Experimental Workflow for Clinical Trial
The following diagram outlines the general workflow for the this compound Phase 1b clinical trial.
Caption: this compound Phase 1b Clinical Trial Workflow.
Conclusion
This compound is a promising doxorubicin analog with a significantly improved safety profile, particularly with respect to cardiotoxicity. This allows for the exploration of higher doses than are feasible with doxorubicin. The key mechanistic difference is its selectivity for topoisomerase IIα over IIβ. While it is hypothesized that this compound may also circumvent P-glycoprotein-mediated resistance, there is a clear need for direct preclinical studies in doxorubicin-resistant cancer models to definitively establish its cross-resistance profile. The ongoing clinical trials will provide further insights into the clinical utility of this compound in treating advanced cancers.
References
- 1. Monopar Announces this compound Clinical Program Update - Improved Side Effect Profile Seen to Date Compared to Doxorubicin - BioSpace [biospace.com]
- 2. A phase II clinical study of 13-deoxy, 5-iminodoxorubicin (GPX-150) with metastatic and unresectable soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II clinical study of 13‐deoxy, 5‐iminodoxorubicin (GPX‐150) with metastatic and unresectable soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monopar Announces Encouraging this compound Phase 1b Trial Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 5. Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 7. Monopar Announces Successful Advancement of this compound Phase 1b Clinical Trial Past Fourth Cohort, Escalates Next to 650mg/m2 - BioSpace [biospace.com]
Camsirubicin Clinical Trial Data: A Comparative Meta-analysis
A Guide for Researchers and Drug Development Professionals
Introduction: Camsirubicin (formerly GPX-150) is a novel analog of doxorubicin, a widely used chemotherapeutic agent. Developed to mitigate the dose-limiting cardiotoxicity associated with doxorubicin, this compound is under investigation for the treatment of various cancers, most notably advanced soft tissue sarcoma (ASTS). This guide provides a meta-analysis of available clinical trial data for this compound, offering a comparison with its parent compound, doxorubicin, to inform researchers, scientists, and drug development professionals.
Efficacy Data: this compound vs. Doxorubicin in Advanced Soft Tissue Sarcoma
The following table summarizes the efficacy data from clinical trials of this compound and doxorubicin in patients with advanced soft tissue sarcoma.
| Efficacy Endpoint | This compound (Phase 1b, NCT05043649) | Doxorubicin (Historical Data) |
| Stable Disease (SD) | 50% of evaluable patients at 12 weeks[1]. | Varies across studies. |
| Tumor Size Reduction | Reductions of 18% and 20% observed in two patients at the 650 mg/m² dose level after two cycles. A 21% reduction was seen in a patient at the 520 mg/m² dose level after six cycles[2]. | Response rates (tumor size reduction) range from approximately 20% to 47%[3]. |
| Disease Control Rate | Not explicitly reported as a primary endpoint in the provided results. | Disease control rate of 71.1% in one study when combined with sintilimab[3]. |
| Overall Response Rate | Not explicitly reported as a primary endpoint in the provided results. | Overall response rate of 20% in one retrospective study[4]. |
Safety Profile: A Focus on Cardiotoxicity and Common Adverse Events
A key objective in the development of this compound is to offer a safer alternative to doxorubicin, particularly concerning cardiac health. The following table compares the safety profiles of the two drugs.
| Adverse Event | This compound (Phase 1b, NCT05043649) | Doxorubicin (Historical Data) |
| Cardiotoxicity | No drug-related clinical cardiotoxicity observed, as measured by left ventricular ejection fraction (LVEF)[1]. | Dose-dependent cardiotoxicity is a major limiting factor[5]. The recommended lifetime maximum cumulative dose is 400 to 450 mg/m²[6]. |
| Alopecia (Hair Loss) | 71% of patients experienced no hair loss; ~14% experienced >50% hair loss[2]. | Approximately 50% of patients report some amount of hair loss, with the majority experiencing >50% hair loss. |
| Oral Mucositis | Approximately 14% of patients experienced mild-to-severe oral mucositis[2]. | Roughly 35-40% of patients experience mild-to-severe oral mucositis. |
| Neutropenia | Mitigated with prophylactic G-CSF (pegfilgrastim)[1][7]. | A known side effect. |
Experimental Protocols: this compound Phase 1b Trial (NCT05043649)
The ongoing Phase 1b clinical trial of this compound provides a clear example of its clinical investigation.
Study Design: A Phase 1b, open-label, dose-escalation clinical study to evaluate the safety of this compound with prophylactic pegfilgrastim in the treatment of advanced soft tissue sarcomas[8].
Patient Population: Adults (at least 18 years of age) with a histologically confirmed diagnosis of advanced unresectable or metastatic soft tissue sarcoma who are not amenable to curative treatment with surgery or radiotherapy[1]. Key inclusion criteria include measurable disease and an ECOG performance status of 0 or 1. Patients must not have received prior treatment with anthracyclines[1].
Dosing and Administration:
-
This compound is administered via intravenous infusion at a rate of 8 mL/min on Day 1 of a 21-day cycle for 6 cycles[8].
-
Dose escalation started at 265 mg/m² and increased in increments[8]. The trial has escalated to a dose of 650 mg/m²[7].
-
All patients receive 6 mg of prophylactic pegfilgrastim approximately 24-96 hours after each this compound infusion to prevent neutropenia[8].
Endpoints:
-
Primary Endpoint: To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D) of this compound with prophylactic pegfilgrastim[8].
-
Secondary Endpoints: Safety profile, Progression-Free Survival (PFS), Time to Progression (TTP), Overall Response Rate (ORR), Duration of Response (DoR), Overall Survival (OS), and Pharmacokinetics (PK)[8].
Visualizing the Science: Signaling Pathways and Experimental Workflows
Mechanism of Action: Topoisomerase II Inhibition
This compound, like doxorubicin, functions as a topoisomerase II inhibitor. These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting topoisomerase II, this compound induces DNA double-strand breaks, leading to apoptosis in rapidly dividing cancer cells[9][10][11].
Caption: this compound's mechanism of action as a Topoisomerase II inhibitor.
This compound Phase 1b Clinical Trial Workflow
The following diagram illustrates the workflow of the NCT05043649 clinical trial, from patient screening to data analysis.
Caption: Workflow of the this compound Phase 1b dose-escalation trial.
References
- 1. onclive.com [onclive.com]
- 2. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 3. Doxorubicin for Soft Tissue Sarcoma · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Outcome for Advanced or Metastatic Soft Tissue Sarcoma of Nonextremities Treated with Doxorubicin-Based Chemotherapy: A Retrospective Study from a Single Cancer Institution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Evidence of Cardiotoxicity and Tumor Response in Patients with Sarcomas after High Cumulative Dose Doxorubicin Given as a Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prospective evaluation of doxorubicin cardiotoxicity in advanced soft tissue sarcoma patients treated in the ANNOUNCE Phase 3 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monopar Announces Successful Advancement of this compound Phase 1b Clinical Trial Past Fourth Cohort, Escalates Next to 650mg/m2 - BioSpace [biospace.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 11. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
Independent Validation of Camsirubicin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camsirubicin, a novel analogue of the widely used anthracycline doxorubicin, has been developed with the aim of retaining the potent anti-cancer efficacy of its predecessor while mitigating its dose-limiting cardiotoxicity. This guide provides an objective comparison of the mechanism of action of this compound and doxorubicin, supported by available preclinical experimental data. We delve into their differential effects on key molecular targets, cellular processes, and the experimental methodologies used to validate these findings.
Core Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
Both this compound and doxorubicin exert their cytotoxic effects primarily through two interconnected mechanisms: intercalation into DNA and the inhibition of topoisomerase II enzymes. This disruption of fundamental cellular processes ultimately leads to DNA damage and apoptosis in rapidly dividing cancer cells.
Signaling Pathway of Anthracycline Action
The generalized signaling pathway for anthracyclines like this compound and doxorubicin is initiated by their entry into the cancer cell and subsequent interaction with DNA and topoisomerase II.
Caption: Generalized signaling pathway for anthracyclines.
Comparative Analysis of Molecular Interactions
A key distinction in the mechanism of action between this compound and doxorubicin lies in their differential inhibition of topoisomerase II isoforms and, consequently, their cardiotoxicity profiles.
Topoisomerase II Inhibition
Preclinical studies have demonstrated that this compound selectively inhibits topoisomerase IIα, the isoform predominantly expressed in proliferating cancer cells, while having minimal effect on topoisomerase IIβ. In contrast, doxorubicin inhibits both isoforms. The inhibition of topoisomerase IIβ in cardiomyocytes is hypothesized to be a major contributor to the cardiotoxicity associated with doxorubicin.
| Drug | Target | IC50 / EC50 | Reference |
| Doxorubicin | Topoisomerase IIα | More Potent Inhibition | [1] |
| Topoisomerase IIβ | ~10x less potent than vs. IIα | [1] | |
| Topoisomerase IIβ | 40.1 μM (EC50) | [2] | |
| This compound (GPX-150/DIDOX) | Topoisomerase IIα | Inhibition Observed | [1] |
| Topoisomerase IIβ | No apparent effect up to 100 μM | [1][2] |
Table 1: Comparative Inhibition of Topoisomerase II Isoforms. IC50/EC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.
DNA Binding Affinity
Experimental Protocols
The validation of the mechanism of action for anthracyclines relies on a series of well-established in vitro assays.
Topoisomerase II Decatenation Assay
This assay is crucial for determining the inhibitory activity of compounds against topoisomerase II.
Objective: To measure the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing kDNA (a network of interlocked DNA circles), assay buffer, ATP, and purified human topoisomerase IIα or IIβ enzyme.
-
Inhibitor Addition: Varying concentrations of the test compound (this compound or doxorubicin) are added to the reaction mixtures. A control with no inhibitor is included.
-
Incubation: The reactions are incubated at 37°C to allow for the enzymatic decatenation of kDNA.
-
Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.
-
Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Decatenated (unlinked) DNA minicircles migrate into the gel, while the large, catenated kDNA network remains in the well.
-
Visualization and Quantification: The gel is stained with a fluorescent dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to the decatenated DNA is quantified to determine the extent of enzyme inhibition. The IC50 value is then calculated.[1]
Caption: Workflow of the topoisomerase II decatenation assay.
DNA Binding Assay (Ethidium Bromide Displacement)
This assay is used to determine the ability of a compound to intercalate into DNA.
Objective: To measure the displacement of ethidium bromide from DNA by a test compound.
Methodology:
-
Preparation: A solution of calf thymus DNA is saturated with ethidium bromide, which fluoresces brightly when intercalated into DNA.
-
Titration: The test compound is incrementally added to the DNA-ethidium bromide complex.
-
Fluorescence Measurement: The fluorescence intensity of the solution is measured after each addition of the test compound. As the compound intercalates into the DNA, it displaces the ethidium bromide, leading to a decrease in fluorescence.
-
Data Analysis: The decrease in fluorescence is plotted against the concentration of the test compound to determine its DNA binding affinity.
Cellular Effects: Uptake and Reactive Oxygen Species Production
While direct comparative preclinical data for this compound is limited, the known properties of doxorubicin provide a basis for understanding potential differences.
Cellular Uptake
The efficiency of cellular uptake is a critical determinant of a drug's efficacy. Studies on doxorubicin have characterized its cellular uptake mechanisms. Similar studies are needed for a direct comparison with this compound to understand if modifications to the doxorubicin structure affect its entry into cancer cells.
Reactive Oxygen Species (ROS) Production
A major contributor to the cardiotoxicity of doxorubicin is the generation of reactive oxygen species (ROS) in cardiomyocytes.[5] this compound was designed to reduce the formation of ROS.[6] Comparative studies measuring ROS production in cardiac and cancer cells treated with both drugs are essential to validate this aspect of this compound's improved safety profile.
Conclusion
Independent validation studies confirm that this compound shares the primary anti-cancer mechanism of action with doxorubicin, namely the inhibition of topoisomerase IIα. The key differentiator, supported by quantitative data, is this compound's selectivity for topoisomerase IIα over IIβ, which is the likely basis for its reduced cardiotoxicity. Further independent, head-to-head preclinical studies are warranted to provide a more comprehensive quantitative comparison of their DNA binding affinities, cellular uptake kinetics, and ROS production profiles. Such data will be invaluable for the continued development and clinical positioning of this compound as a safer alternative to conventional anthracycline chemotherapy.
References
- 1. A phase II clinical study of 13‐deoxy, 5‐iminodoxorubicin (GPX‐150) with metastatic and unresectable soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A phase II clinical study of 13-deoxy, 5-iminodoxorubicin (GPX-150) with metastatic and unresectable soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Camsirubicin and Novel Therapies in Advanced Soft Tissue Sarcoma
This guide offers a detailed benchmark of Camsirubicin against contemporary therapies for advanced soft tissue sarcoma (STS), tailored for researchers, scientists, and drug development professionals. We present a comparative analysis of mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data from key clinical trials.
Introduction to this compound
This compound (MNPR-201, formerly GPX-150) is a novel analog of doxorubicin, the long-standing first-line treatment for most advanced soft tissue sarcomas.[1][2] Doxorubicin's use is curtailed by the risk of irreversible, cumulative cardiotoxicity, typically limiting treatment to approximately 6 to 8 cycles.[2][3] this compound is a rationally designed topoisomerase IIβ inhibitor and DNA intercalator, engineered to retain the potent antitumor activity of doxorubicin while minimizing its cardiotoxic effects.[4][5][6] Preclinical and early clinical studies have suggested that this molecular modification allows for higher and more prolonged dosing without inducing irreversible heart damage.[1][7]
Mechanism of Action: A Comparative Overview
The therapeutic landscape for advanced STS has expanded beyond traditional anthracyclines to include agents with diverse mechanisms of action. Below is a comparison of the signaling pathways and molecular targets of this compound and other key therapies.
This compound: As an anthracycline analogue, this compound exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, which leads to single and double-strand DNA breaks, thereby inhibiting DNA replication and transcription and ultimately inducing apoptosis.[5] It is designed to selectively target topoisomerase IIβ, potentially reducing off-target cardiac effects.[4]
Eribulin: Eribulin is a synthetic analog of halichondrin B, a natural product from a marine sponge.[8][9] Its unique mechanism involves inhibiting microtubule growth without affecting the shortening phase, leading to the sequestration of tubulin into non-functional aggregates.[10][11][12] This disruption of microtubule dynamics causes irreversible mitotic blockade, arresting the cell cycle and inducing apoptosis.[11][12]
References
- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. onclive.com [onclive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C27H32N2O9 | CID 135446069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Monopar Therapeutics - AdisInsight [adisinsight.springer.com]
- 7. Monopar Announces Encouraging Clinical Data from Ongoing this compound Phase 1b Trial :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 8. Advances in the treatment of soft tissue sarcoma: focus on eribulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eribulin therapy for the treatment of patients with advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of Eribulin in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eribulin in the management of inoperable soft-tissue sarcoma: patient selection and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of eribulin mesylate in advanced soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Camsirubicin
Camsirubicin is an investigational anthracycline, a class of drugs that includes potent antineoplastic agents. Due to its cytotoxic nature, it is classified as a hazardous drug. Proper handling and disposal are crucial to ensure the safety of laboratory personnel and prevent environmental contamination. The following procedures are based on established guidelines for the disposal of hazardous and investigational drugs and should be implemented by all researchers, scientists, and drug development professionals working with this compound.
Hazard Classification and Safety Precautions
This compound, like other anthracyclines, should be handled as a hazardous substance. It is a synthetic analog of doxorubicin and is known to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in tumor cells[1]. While clinical trials have indicated a potentially favorable safety profile compared to doxorubicin, including reduced cardiotoxicity, hair loss, and oral mucositis, it must still be treated with the utmost care[2].
Safety data sheets for similar compounds, such as doxorubicin and daunorubicin, classify them as harmful if swallowed, potentially causing genetic defects, cancer, and damage to fertility or an unborn child. Therefore, personnel handling this compound should adhere to strict safety protocols.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated gloves | Prevents skin contact and absorption. Change every 30-60 minutes or if contaminated[3]. |
| Gown | Disposable, solid-front protective gown | Protects against splashes and contamination of personal clothing[3]. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents accidental splashes to the eyes. |
| Respiratory | Use of a ventilated cabinet (e.g., fume hood) | Minimizes inhalation of aerosolized particles. |
Step-by-Step Disposal Protocol for this compound Waste
The primary method for the disposal of this compound and related waste is incineration at a licensed hazardous waste facility[3][4][5]. This ensures the complete destruction of the cytotoxic compounds.
1. Waste Segregation at the Point of Generation:
Proper segregation is critical to ensure safe and compliant disposal. This compound waste is categorized as either "trace" or "bulk" chemotherapy waste.
-
Trace Waste: Includes items with residual amounts of this compound (less than 3% of the original volume)[6]. Examples include empty vials, ampules, syringes, IV bags, and contaminated PPE (gloves, gowns, pads)[6].
-
Bulk Waste: Consists of unused or expired this compound, partially full containers, and materials used to clean up spills[6].
2. Packaging and Labeling:
All waste containers must be clearly labeled to prevent accidental exposure and ensure proper handling.
-
Containers: Use designated, leak-proof, and puncture-resistant containers.
-
Labeling: All containers must be affixed with a "HAZARDOUS WASTE" label[8]. The label must include:
-
The name of the active ingredient ("this compound").
-
The name of the Principal Investigator (PI).
-
The laboratory location (building and room number).
-
Contact phone number[8].
-
3. On-Site Storage:
Properly labeled waste containers must be stored in a designated Satellite Accumulation Area (SAA) while awaiting pickup for disposal[8].
-
The SAA should be a secure, designated space, such as a locked cabinet or a secondary containment tub[8].
-
The SAA must be registered with the institution's Environmental Health and Safety (EHS) department[8].
-
Weekly inspections of the SAA are required and must be documented[8].
4. Final Disposal:
-
Contact EHS: To initiate the disposal process, a chemical waste disposal request form must be submitted to the institution's EHS department[8].
-
Transport and Incineration: The EHS department will arrange for the collection of the waste by a licensed hazardous waste vendor. The waste will then be transported to a permitted facility for incineration in accordance with RCRA (Resource Conservation and Recovery Act) guidelines[4][5].
-
Documentation: A certificate of destruction should be obtained and retained for accountability purposes[4][9].
Below is a workflow diagram illustrating the key steps in the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols
No specific experimental protocols for the chemical neutralization of this compound are publicly available. As an investigational drug, such procedures are typically developed and validated by the manufacturer. In the absence of a specific protocol, physical destruction via incineration is the mandated and safest method of disposal. Any attempt to chemically neutralize this compound without a validated protocol is strongly discouraged.
By adhering to these procedures, research facilities can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific hazardous waste management plan and contact your EHS department for guidance.
References
- 1. This compound | C27H32N2O9 | CID 135446069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monopar Announces this compound Clinical Program Update - Improved Side Effect Profile Seen to Date Compared to Doxorubicin :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. medprodisposal.com [medprodisposal.com]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. healthcare.uiowa.edu [healthcare.uiowa.edu]
Personal protective equipment for handling Camsirubicin
IMMEDIATE ACTION REQUIRED: This document outlines critical safety and logistical procedures for the handling and disposal of Camsirubicin, a potent antineoplastic agent. All personnel, including researchers, scientists, and drug development professionals, must strictly adhere to these guidelines to mitigate exposure risks and ensure a safe laboratory environment.
This compound is a synthetic analogue of the anthracycline doxorubicin and functions as a topoisomerase II inhibitor, which can induce DNA breaks and apoptosis in tumor cells.[1] Due to its cytotoxic nature, stringent personal protective equipment (PPE) and handling protocols are mandatory.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure to this compound. The following minimum PPE is required for all handling procedures.
| PPE Component | Specification |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves is mandatory. The outer glove should be changed every 30-60 minutes or immediately upon contamination. The inner glove should be removed after completing the handling procedure. Gloves must be powder-free to prevent aerosolization of the drug.[2] |
| Gown | A disposable, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Gowns must have long sleeves with tight-fitting cuffs.[2][3] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield are mandatory whenever there is a risk of splashing, such as during reconstitution or transfer of the drug.[2] |
| Respiratory Protection | When handling the powdered form of this compound or when there is a potential for aerosol generation, a NIOSH-approved N95 or higher-level respirator is required.[2][3] |
| Shoe Covers | Disposable shoe covers must be worn to prevent the spread of contamination outside the designated handling area.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
All handling of this compound, including unpacking, weighing, and reconstituting, must be performed in a designated containment device, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
Employ strict aseptic techniques throughout all manipulations to prevent microbial contamination and drug exposure.[2]
-
Before commencing work, decontaminate the interior surfaces of the BSC or CACI.
-
Clearly label all syringes and containers with the drug's name and concentration.[2]
2. Post-Handling Decontamination:
-
After handling is complete, decontaminate all surfaces within the BSC or CACI.[2]
-
Properly doff PPE in a manner that prevents self-contamination, starting with the outer gloves and gown.[2]
-
Wash hands thoroughly with soap and water after removing all PPE.[2][4]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[2]
| Waste Type | Disposal Procedure |
| Sharps | All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant, and leak-proof sharps container labeled "Cytotoxic Waste" or "Chemotherapeutic Waste".[2][5] |
| Trace Chemotherapy Waste | Items with less than 3% of the original drug volume remaining (e.g., empty vials, IV bags, gloves, gowns, and other disposable materials) should be disposed of in yellow chemotherapy waste containers designated for incineration.[6][7] |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the original drug volume, such as partially full vials or syringes, are considered bulk waste and must be disposed of in black hazardous waste containers.[7] Any materials used to clean up a this compound spill are also considered bulk waste.[7] |
| Unused Product | Unused portions of this compound should be disposed of through an approved chemical waste disposal program.[5] |
Experimental Workflow for Safe Handling
References
- 1. This compound | C27H32N2O9 | CID 135446069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. halyardhealth.com [halyardhealth.com]
- 4. Safe Handling of Oral Chemotherapy Drugs at Home - Together by St. Jude™ [together.stjude.org]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. amsmedwaste.com [amsmedwaste.com]
- 7. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
